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Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol

Foreword: Unveiling the Molecular Profile for Drug Discovery In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount. These characteristics govern a mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling the Molecular Profile for Drug Discovery

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount. These characteristics govern a molecule's behavior from the moment of administration to its interaction with the biological target, profoundly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive technical overview of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol, a heterocyclic compound with potential pharmacological significance. While specific experimental data for this exact molecule is not extensively available in public literature, this document serves as a robust framework for its characterization. We will delve into the predicted properties based on its chemical structure and provide detailed, field-proven methodologies for their empirical determination. This guide is intended for researchers, scientists, and drug development professionals, offering both a predictive analysis and a practical manual for the comprehensive physicochemical profiling of this and similar novel chemical entities.

Molecular Structure and Predicted Physicochemical Landscape

The structure of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol, with its constituent pyrimidine, pyridine, and bromo-substituents, suggests a molecule with a nuanced profile of hydrophilicity, lipophilicity, and hydrogen bonding potential. The presence of nitrogen atoms in both aromatic rings, the hydroxyl group on the pyrimidine, and the electronegative bromine atom are key determinants of its behavior in biological systems.

Table 1: Predicted Physicochemical Properties of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol

PropertyPredicted Value/RangeRationale for Prediction
Molecular Formula C9H6BrN3OBased on its chemical structure.
Molecular Weight ~252.07 g/mol Calculated from the molecular formula.
Melting Point 200-250 °CHeterocyclic compounds with hydrogen bonding capabilities, such as the pyrimidinol tautomer, often exhibit relatively high melting points. Similar bromo-substituted pyrimidinones have melting points in this range.[1][2]
Boiling Point > 400 °C (decomposes)High melting point and polar nature suggest a high boiling point with probable decomposition before boiling at atmospheric pressure.
Aqueous Solubility Low to moderateThe presence of polar groups (hydroxyl, nitrogen atoms) suggests some water solubility, but the aromatic rings and bromine atom contribute to its lipophilic character, likely limiting extensive solubility.
pKa ~7-8 (pyrimidinol OH), ~4-5 (pyridinium N)The pyrimidinol proton is weakly acidic, while the pyridine nitrogen is weakly basic. These values are estimations based on similar heterocyclic structures.[3]
LogP / LogD (pH 7.4) 1.5 - 2.5The molecule possesses both lipophilic (bromo-phenyl, pyridine ring) and hydrophilic (pyrimidinol) features, suggesting a balanced lipophilicity. LogD at physiological pH will be influenced by the ionization state.

Essential Experimental Protocols for Physicochemical Characterization

To move from prediction to empirical data, a series of standardized experiments are crucial. The following protocols are designed to be self-validating and provide the foundational data for any drug development program.

Determination of Aqueous Solubility: The Shake-Flask Method

A widely accepted and robust method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[4][5] This technique is considered the gold standard.[6]

Principle: An excess of the solid compound is agitated in a specific solvent system (e.g., phosphate-buffered saline at pH 7.4) at a constant temperature until equilibrium is achieved. The concentration of the dissolved compound in the supernatant is then quantified.

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol to a known volume of the test solvent (e.g., 10 mL of phosphate-buffered saline, pH 7.4) in a sealed glass vial.

    • Ensure a visible amount of undissolved solid remains to confirm saturation.

  • Equilibration:

    • Agitate the vials in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[5]

  • Phase Separation:

    • Once equilibrium is established, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation, followed by careful filtration of the supernatant through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that does not bind the analyte.[4]

  • Quantification:

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • A calibration curve generated from standard solutions of the compound with known concentrations is essential for accurate quantification.[4]

  • Data Reporting:

    • Express the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature and pH.

Causality in Experimental Design: The extended equilibration time is critical to ensure that the measured solubility represents the true thermodynamic equilibrium and not a kinetically trapped supersaturated state. The choice of a non-binding filter is crucial to prevent underestimation of solubility due to analyte adsorption.

Diagram of the Shake-Flask Solubility Workflow:

G A 1. Add Excess Solid to Solvent B 2. Agitate at Constant Temperature (24-72h) A->B C 3. Centrifuge to Pellet Solid B->C D 4. Filter Supernatant C->D E 5. Quantify by HPLC D->E

Caption: Workflow for determining equilibrium solubility.

Determination of pKa: Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. For 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol, with both a potentially acidic hydroxyl group and a basic pyridine nitrogen, potentiometric titration is a suitable method for pKa determination.[7]

Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Step-by-Step Methodology:

  • Instrument Calibration:

    • Calibrate a potentiometer using standard aqueous buffers of known pH (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[7]

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water, or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM).[7]

    • Maintain a constant ionic strength throughout the experiment by adding a background electrolyte like 0.15 M potassium chloride.[7]

  • Titration Procedure:

    • Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.

    • To determine the pKa of the pyridine nitrogen, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • To determine the pKa of the pyrimidinol hydroxyl group, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[7]

Expert Insight: The use of a co-solvent can influence the apparent pKa. It is crucial to report the composition of the solvent system used. Purging the solution with nitrogen before and during the titration can prevent interference from dissolved carbon dioxide, which can affect the pH, especially when titrating with a base.[7]

Determination of Lipophilicity (LogD): The Shake-Flask Method

Lipophilicity, often expressed as the distribution coefficient (LogD) at a physiological pH, is a key predictor of a drug's membrane permeability and its potential for non-specific binding. The shake-flask method in an n-octanol/water system is the benchmark for LogD determination.[6][8]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol (simulating a lipid bilayer) and an aqueous buffer (e.g., PBS at pH 7.4). The ratio of the compound's concentration in each phase at equilibrium is then determined.

Step-by-Step Methodology:

  • Phase Pre-saturation:

    • Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together for at least 24 hours, followed by separation. This prevents volume changes during the experiment.

  • Partitioning:

    • Prepare a solution of the test compound in the pre-saturated aqueous buffer.

    • Add a known volume of this solution to a vial containing a known volume of pre-saturated n-octanol. The volume ratio can be adjusted based on the expected lipophilicity.[9]

  • Equilibration:

    • Vigorously shake the mixture for a fixed period (e.g., 1-3 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the mixture to achieve a clear separation of the two phases.

  • Quantification:

    • Carefully sample both the aqueous and n-octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

  • Calculation:

    • Calculate the LogD at the experimental pH using the following equation: LogD = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Trustworthiness of the Protocol: To validate the experiment, a control compound with a known LogD value should be run in parallel. The total amount of the compound recovered from both phases should also be calculated and compared to the initial amount to check for adsorption to the container walls or degradation.

Diagram of the LogD Determination Workflow:

G A 1. Pre-saturate n-Octanol and Aqueous Buffer B 2. Add Compound to Aqueous Phase A->B C 3. Mix with n-Octanol and Shake B->C D 4. Centrifuge for Phase Separation C->D E 5. Sample Both Phases D->E F 6. Quantify by HPLC E->F G 7. Calculate LogD F->G

Caption: Workflow for LogD determination.

Stability Assessment: A Foundation for Viability

Stability testing provides crucial information on how the quality of an active pharmaceutical ingredient (API) varies over time under the influence of environmental factors such as temperature, humidity, and light.[10] This data is essential for establishing a re-test period and recommended storage conditions.

Stress Testing

Stress testing helps to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used.[10][11]

Recommended Stress Conditions:

  • Acid/Base Hydrolysis: Incubate the compound in solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH) at an elevated temperature (e.g., 60°C).

  • Oxidation: Treat the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature).[11][12]

  • Photostability: Expose the compound to light sources as specified in ICH Q1B guidelines.

Accelerated and Long-Term Stability Studies

Formal stability studies should be conducted on at least one primary batch of the API, packaged in a container closure system that simulates the proposed storage and distribution packaging.[12]

Table 2: Recommended Stability Testing Conditions (ICH Q1A(R2))

StudyStorage ConditionMinimum DurationTesting Frequency
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 monthsEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.[10][11][12]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 monthsA minimum of three time points, including initial and final (e.g., 0, 3, and 6 months).[11][12]

Attributes to be Tested: The stability studies should monitor attributes of the API that are susceptible to change and could impact quality, safety, or efficacy. These include:

  • Appearance (physical form, color)

  • Assay (potency)

  • Degradation products (purity)

  • Moisture content

Conclusion: A Roadmap for Characterization

While a complete, experimentally-derived physicochemical profile for 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol is not yet publicly documented, this guide provides the necessary framework for its comprehensive evaluation. The predicted properties, grounded in the analysis of its chemical structure, offer a starting point for experimental design. The detailed protocols for determining solubility, pKa, LogD, and stability are based on industry-standard, robust methodologies. By systematically applying these experimental approaches, researchers can generate the high-quality data required to assess the drug-like potential of this compound and make informed decisions in the progression of a drug discovery and development program. The principles and practices outlined herein are not only applicable to the title compound but also serve as a valuable resource for the characterization of other novel chemical entities.

References

  • The Truth Pill. (n.d.). Guidelines for Stability testing of Active Pharmaceutical Ingredients (Bulk Drugs) and finished pharmaceutical products. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • World Health Organization. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953. Retrieved from [Link]

  • Rwanda FDA. (2021). Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). Retrieved from [Link]

  • East African Community. (n.d.). EAC Guidelines on Stability Testing Requirements for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). Retrieved from [Link]

  • World Health Organization. (2009). Annex 10 - ICH. WHO Technical Report Series, No. 953. Retrieved from [Link]

  • Domainex. (n.d.). Shake Flask LogD. Retrieved from [Link]

  • University of Louisiana at Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

  • Manz, C., et al. (2012). A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes. Molecular Pharmaceutics. Retrieved from [Link]

  • Sousa, T., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

  • Pharmaeli. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]

  • Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Handloser, C. S., & Handloser, A. M. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. Retrieved from [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Rafols, C., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.8: pH measurement and determination of pKa value. Retrieved from [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. Retrieved from [Link]

  • ChemBK. (2024). 5-bromo-pyridin-3-ol. Retrieved from [Link]

  • Journal of Molecular Science. (2025). pdf. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

  • Variya, H. H., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters. Retrieved from [Link]

  • Kumar, D., et al. (2019). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. Mini Reviews in Medicinal Chemistry. Retrieved from [Link]

  • El-Mekabaty, A., et al. (2016). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PMC. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromo-6-methylpyrimidin-4-ol (C5H5BrN2O). Retrieved from [Link]

  • Sharma, A., et al. (2016). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. Retrieved from [Link]

Sources

Exploratory

5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol Authored by a Senior Application Scientist Preamble: Deconstructing a Privileged Scaffold In the landscape of medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol

Authored by a Senior Application Scientist

Preamble: Deconstructing a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrimidine ring system represents a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its inherent ability to engage in various non-covalent interactions, particularly hydrogen bonding through its nitrogen atoms, makes it an ideal anchor for binding to biological targets. This guide delves into the hypothesized mechanism of action of a specific, nuanced derivative: 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol .

While direct experimental literature on this exact molecule is not extensively available, its constituent parts—the brominated pyrimidin-4-ol core and the pyridin-3-yl substituent—are well-documented in a variety of pharmacologically active agents. By dissecting the established roles of these structural motifs, we can construct a robust, evidence-based hypothesis for its primary mechanism of action. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding to guide future experimental validation.

Core Hypothesis: Inhibition of Protein Kinases

The most probable mechanism of action for 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol is the inhibition of one or more protein kinases . This hypothesis is predicated on the well-established role of the pyrimidine core as a "hinge-binding" motif within the ATP-binding pocket of kinases.[2] The nitrogen atoms of the pyrimidine ring are perfectly positioned to form hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a critical interaction for anchoring ATP and, consequently, competitive inhibitors.

The substituents on the pyrimidine core are crucial for determining potency and selectivity:

  • The 6-(pyridin-3-yl) Group: This aromatic substituent likely occupies a hydrophobic pocket adjacent to the hinge region, contributing to the inhibitor's affinity and selectivity. The precise orientation and interactions of this group are critical; for instance, in some pyridopyrimidines, moving the nitrogen from the 2-position to the 3- or 4-position on the pyridine ring can lead to a complete loss of activity.[3]

  • The 5-Bromo Group: Halogen atoms, particularly bromine, can significantly enhance binding affinity. This is attributed to increased lipophilicity and the potential for forming halogen bonds with the target protein.[4] Several potent kinase inhibitors incorporating a bromo-pyrimidine scaffold have been developed.[5][6]

  • The 4-ol (4-oxo) Tautomer: The pyrimidin-4-ol exists in tautomeric equilibrium with pyrimidin-4(3H)-one. The keto-enol tautomerism can influence the molecule's hydrogen bonding capacity and overall electronic properties, which are vital for target engagement.

Visualizing the Kinase Inhibition Mechanism

The following diagram illustrates the general principle of a pyrimidine-based inhibitor occupying the ATP-binding site of a generic kinase.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue pyrimidine Pyrimidine Core Forms H-bonds pyrimidine:f0->hinge H-Bonding pyridine Pyridin-3-yl Group Occupies pocket pyridine:f0->hydrophobic_pocket Hydrophobic Interaction bromo Bromo Group Enhances affinity bromo:f0->gatekeeper Halogen Bond (potential) TAK1_Pathway TNF_IL1 TNF-α / IL-1 Receptor Receptor Complex TNF_IL1->Receptor TRAF6 TRAF6 Receptor->TRAF6 TAK1_TAB TAK1/TAB Complex TRAF6->TAK1_TAB activates IKK IKK Complex TAK1_TAB->IKK phosphorylates MKK MKKs (MKK3/4/6/7) TAK1_TAB->MKK phosphorylates Inhibitor 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol Inhibitor->TAK1_TAB INHIBITS IkappaB IκB IKK->IkappaB phosphorylates p38_JNK p38 / JNK MKK->p38_JNK phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus p38_JNK->Nucleus Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression

Caption: Proposed inhibition of the TAK1 signaling pathway.

Supporting Evidence from Structurally Related Compounds

The hypothesis of kinase inhibition is strongly supported by extensive research on various pyrimidine derivatives. The table below summarizes key findings for compounds with similar structural motifs.

Compound ClassTarget Kinase(s)Key Structural Features & InsightsReference(s)
Pyridin-3-yl Pyrimidines Bcr-AblA series of these compounds showed potent inhibition of the Bcr-Abl fusion protein, a key driver in chronic myeloid leukemia. Halogen substituents on an aniline ring were found to be important for activity.[7]
5-Bromo-4-phenoxy-N-phenylpyrimidin-2-amines ULK1These derivatives were developed as inhibitors of ULK1, a kinase crucial for initiating autophagy. The 5-bromo substituent was a key feature of the most active compounds, which induced apoptosis in non-small cell lung cancer cells.[6]
2-Amino-4,6-dimethylpyrimidin-5-ol Derivatives FGFR4Introduction of methyl groups to the pyrimidine ring was explored to achieve selectivity for Fibroblast Growth Factor Receptor 4 (FGFR4) over other FGFR isoforms. This highlights the role of pyrimidine substituents in tuning kinase selectivity.[8]
Aminofuro[2,3-c]pyridines TAK1These fused heterocyclic systems, which can be considered pyrimidine bioisosteres, were optimized as potent and selective TAK1 inhibitors with in vivo efficacy in an ovarian cancer model.[9]
5-(phenyl)pyrimidin Derivatives ABCB1/ABCG2While not a kinase inhibitor, this example shows a 5-cyano-6-phenylpyrimidin derivative that reverses multidrug resistance by modulating ABC transporters, demonstrating the broader biological relevance of the 6-phenylpyrimidine scaffold.[10]

Proposed Experimental Protocols for Hypothesis Validation

To rigorously test the hypothesis that 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol is a kinase inhibitor, potentially targeting TAK1, a series of well-defined experiments are required.

Workflow for Mechanism of Action Elucidation

experimental_workflow start Hypothesis: Kinase Inhibition biochem_assay Step 1: In Vitro Kinase Assay (e.g., LanthaScreen™) start->biochem_assay selectivity_panel Step 2: Kinase Selectivity Profiling biochem_assay->selectivity_panel If active (IC50 < 10 µM) cell_assay Step 3: Cellular Target Engagement (e.g., CETSA) selectivity_panel->cell_assay Identify primary target(s) downstream_assay Step 4: Downstream Pathway Analysis (e.g., Western Blot) cell_assay->downstream_assay phenotypic_assay Step 5: Phenotypic Assays (e.g., Cytokine Release Assay) downstream_assay->phenotypic_assay conclusion Conclusion: Validated Mechanism phenotypic_assay->conclusion

Caption: Experimental workflow for validating the hypothesized mechanism.

Detailed Experimental Methodologies
Experiment 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
  • Objective: To determine if the compound directly binds to and inhibits the kinase activity of TAK1 in a cell-free system.

  • Principle: This is a competitive binding assay that measures the displacement of an Alexa Fluor™ 647-labeled tracer from the kinase active site by the test compound. Binding of a europium-labeled anti-tag antibody to the kinase produces a high FRET signal with the bound tracer. Inhibition is detected as a decrease in the FRET signal.

  • Protocol:

    • Prepare a serial dilution of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol in DMSO, typically from 100 µM to 1 nM.

    • In a 384-well plate, add the test compound dilutions.

    • Add a solution containing the TAK1/TAB1 kinase-antibody mix (recombinant GST-tagged TAK1/TAB1 and Eu-anti-GST antibody).

    • Add the Alexa Fluor™ 647-labeled kinase tracer.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emission at 665 nm and 615 nm.

    • Calculate the emission ratio and plot the results against compound concentration to determine the IC₅₀ value. The known TAK1 inhibitor 5Z-7-oxozeaenol should be used as a positive control. [11]

Experiment 2: Downstream Pathway Inhibition (Western Blot)
  • Objective: To confirm that the compound inhibits TAK1 signaling inside cells by measuring the phosphorylation status of downstream targets.

  • Principle: Western blotting uses antibodies to detect specific proteins. By using antibodies that recognize the phosphorylated (active) forms of proteins like IKKα/β and p38, we can quantify the inhibition of the TAK1 pathway.

  • Protocol:

    • Culture a relevant cell line (e.g., HEK293T or A549 cells) to 80% confluency.

    • Pre-treat cells with various concentrations of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol for 1-2 hours.

    • Stimulate the cells with a known TAK1 activator, such as TNF-α (20 ng/mL) or IL-1β (10 ng/mL), for 15-30 minutes. Include an unstimulated control and a vehicle (DMSO) control.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-TAK1 (Thr187)

      • Total TAK1

      • Phospho-IKKα/β (Ser176/180)

      • Phospho-p38 (Thr180/Tyr182)

      • β-Actin (as a loading control)

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to assess the degree of inhibition.

Conclusion

The structural architecture of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol strongly suggests a mechanism of action rooted in protein kinase inhibition . The pyrimidine core serves as an effective hinge-binding element, while the pyridin-3-yl and 5-bromo substituents are positioned to confer potency and selectivity. Based on extensive data from analogous compounds, TAK1 stands out as a primary hypothetical target. Inhibition of TAK1 would disrupt critical inflammatory and cell survival signaling pathways, making this compound a person of interest for further investigation in oncology and immunology. The experimental protocols outlined in this guide provide a clear and logical path to rigorously validate this hypothesis, elucidate the specific molecular targets, and pave the way for potential therapeutic development.

References

  • Tan, L., et al. (2017). Structure-guided development of covalent TAK1 inhibitors. PMC. Available at: [Link]

  • Wang, X., et al. (2021). Small molecule activators of TAK1 promotes its activity-dependent ubiquitination and TRAIL-mediated tumor cell death. PMC. Available at: [Link]

  • Fancelli, D., et al. (2013). Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics. PubMed. Available at: [Link]

  • Kilty, I., et al. (2016). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Kumar, D., et al. (2019). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. PubMed. Available at: [Link]

  • Singh, K., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PMC. Available at: [Link]

  • Kim, D., et al. (2014). Synthesis and Biological Evaluation of Furo[2,3-d]pyrimidines as Akt1 Kinase Inhibitors. Molecules. Available at: [Link]

  • Chaudhary, C. L., et al. (2020). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Semantic Scholar. Available at: [Link]

  • Li, C., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. PubMed. Available at: [Link]

  • Wu, J., et al. (2021). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. Semantic Scholar. Available at: [Link]

  • Pan, X., et al. (2014). Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. PubMed. Available at: [Link]

  • O'Daniel, P. I., et al. (2012). Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors. PMC. Available at: [Link]

  • Ji, G., et al. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. PubMed. Available at: [Link]

  • Fang, Z., et al. (2021). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Publishing. Available at: [Link]

  • Variya, H. H., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters. Available at: [Link]

  • O'Daniel, P. I., et al. (2012). Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors. Annals of Clinical Microbiology and Antimicrobials. Available at: [Link]

  • Wang, Y., et al. (2019). Derivative of 5-cyano-6-phenylpyrimidin antagonizes ABCB1- and ABCG2-mediated multidrug resistance. PubMed. Available at: [Link]

  • Li, D., et al. (2022). Research Progress on Small Molecular Inhibitors of the Type 3 Secretion System. MDPI. Available at: [Link]

  • Li, Y., et al. (2023). Pyrimidine-containing natural products: occurrences and biological activities. PMC. Available at: [Link]

Sources

Foundational

The Strategic Role of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol in Modern Kinase Inhibitor Discovery: A Technical Whitepaper

Executive Summary In the landscape of modern medicinal chemistry, the shift toward targeted therapies—particularly ATP-competitive kinase inhibitors—has necessitated the development of highly modular, orthogonal chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the shift toward targeted therapies—particularly ATP-competitive kinase inhibitors—has necessitated the development of highly modular, orthogonal chemical building blocks. Among these, 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol (CAS No. 1443288-01-4) has emerged as a "privileged scaffold"[1]. Rather than being a standalone therapeutic, its historical discovery and widespread adoption are rooted in its unparalleled utility as a synthetic intermediate. This whitepaper explores the mechanistic rationale, synthetic history, and step-by-step methodologies for utilizing this crucial pharmacophore in drug development.

Historical Context and Pharmacophore Rationale

The early 2000s marked a golden era for pyrimidine-based kinase inhibitors, driven by the success of compounds targeting Cyclin-Dependent Kinases (CDKs), EGFR, and PI3K[2]. Researchers discovered that the pyrimidine core acts as an excellent bioisostere for the adenine ring of ATP[3].

The specific substitution pattern of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol was not discovered by accident; it was rationally designed to solve three distinct medicinal chemistry challenges simultaneously:

  • The C6 Pyridine Ring: The pyridin-3-yl moiety acts as a critical hydrogen-bond acceptor. In the ATP-binding pocket of kinases, this nitrogen interacts directly with the backbone NH of the kinase hinge region, anchoring the molecule.

  • The C4 Hydroxyl Group: Existing as a tautomeric pyrimidin-4(3H)-one, this group is a latent electrophile. It can be readily converted into a chloride, providing a site for late-stage Nucleophilic Aromatic Substitution (SNAr) with various amines to probe the solvent-exposed channel of the kinase.

  • The C5 Bromine Atom: The heavy halogen provides a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing chemists to project hydrophobic vectors deep into the kinase's secondary hydrophobic pockets[2].

Kinase Hinge-Binding Pharmacophore Model of the Pyrimidine Scaffold.

Experimental Methodology: Synthesis and Orthogonal Activation

As a Senior Application Scientist, I emphasize that a protocol is only as good as the causality behind its steps. The synthesis of 6-arylpyrimidin-4-ols relies on the robust cyclocondensation of β -keto esters with amidines[4]. Below is the field-validated, step-by-step methodology for synthesizing and activating this building block.

Step 1: Core Condensation (Synthesis of 6-(pyridin-3-yl)pyrimidin-4-ol)
  • Causality: The reaction requires a strong base (NaOMe) to deprotonate the acidic α -protons of ethyl 3-oxo-3-(pyridin-3-yl)propanoate, forming an enolate. This enolate undergoes nucleophilic attack by formamidine acetate, followed by intramolecular cyclization and elimination of ethanol and water to form the aromatic pyrimidine ring[4].

  • Protocol:

    • Suspend formamidine acetate (1.5 eq) in anhydrous methanol under an inert N2​ atmosphere.

    • Add sodium methoxide (NaOMe, 3.0 eq) dropwise at 0°C. Stir for 30 minutes to liberate the free amidine.

    • Add ethyl 3-oxo-3-(pyridin-3-yl)propanoate (1.0 eq) slowly.

    • Reflux the mixture at 80°C for 12 hours.

    • Cool to room temperature, concentrate in vacuo, and neutralize with 1M HCl to precipitate the product. Filter and dry.

Step 2: Regioselective Halogenation (Bromination at C5)
  • Causality: Why use N-Bromosuccinimide (NBS) in DMF instead of Br2​ in acetic acid? The C5 position of the pyrimidin-4-ol is the most electron-rich site on the ring, making it highly susceptible to Electrophilic Aromatic Substitution (EAS). NBS provides a controlled, mild source of electrophilic bromine ( Br+ ), which prevents over-bromination or oxidative degradation of the delicate pyridine nitrogen. DMF acts as a polar aprotic solvent that stabilizes the intermediate bromonium complex.

  • Protocol:

    • Dissolve 6-(pyridin-3-yl)pyrimidin-4-ol (1.0 eq) in anhydrous DMF.

    • Add NBS (1.1 eq) portion-wise at 0°C to control the exothermic reaction.

    • Allow the reaction to warm to 25°C and stir for 4 hours.

    • Quench with ice water. The resulting 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol will precipitate as a solid[1].

Step 3: Activation (Conversion to 4-Chloro Derivative)
  • Causality: To utilize the C4 position for SNAr reactions with amines, the tautomeric hydroxyl/lactam group must be converted into a superior leaving group. Phosphorus oxychloride ( POCl3​ ) achieves this by first phosphorylating the oxygen, turning it into a highly reactive intermediate that is subsequently displaced by chloride ions. N,N-Diisopropylethylamine (DIPEA) is added as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation of the pyridine ring which would otherwise stall the reaction.

  • Protocol:

    • Suspend the brominated intermediate in neat POCl3​ (10 eq).

    • Add DIPEA (2.0 eq) dropwise at 0°C.

    • Heat the mixture to 90°C for 3 hours.

    • Self-Validation Checkpoint: Monitor via TLC. The successful conversion to the chloride is indicated by a dramatic shift to a higher Rf​ value in non-polar solvents (e.g., Hexane/EtOAc), confirming the loss of the hydrogen-bonding hydroxyl group. LC-MS will also reveal a characteristic 3:1 (Cl) and 1:1 (Br) isotopic cluster.

    • Carefully quench the mixture by adding it dropwise to crushed ice. Extract with dichloromethane.

Orthogonal Functionalization Workflow of the Pyrimidine Scaffold.

Quantitative Data and Analytical Markers

The table below summarizes the expected quantitative outcomes and critical analytical markers required to validate each step of the synthesis.

Reaction StepTransformationReagents & ConditionsExpected YieldKey Analytical Marker (1H NMR / MS)
1. Cyclocondensation β -keto ester Pyrimidin-4-olFormamidine acetate, NaOMe, MeOH, 80°C, 12h75–82%Disappearance of ethyl ester signals; appearance of pyrimidine C2-H singlet (~8.2 ppm)[4].
2. Bromination Pyrimidin-4-ol 5-Bromo derivativeNBS, DMF, 25°C, 4h85–90%Loss of pyrimidine C5-H singlet (~6.8 ppm); [M+H]+ showing 1:1 Br isotope pattern[1].
3. Activation 5-Bromo derivative 4-Chloro derivative POCl3​ , DIPEA, 90°C, 3h80–88%Shift in Rf​ (highly non-polar); [M+H]+ showing complex Cl/Br isotopic cluster.

Conclusion

The history of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol is a testament to the evolution of rational drug design. By embedding orthogonal reactivity sites (hydroxyl, bromo) alongside a rigid, biologically active hinge-binder (pyridine), chemists created a master template. Today, this compound remains an indispensable tool in the arsenal of drug development professionals, enabling the rapid library generation of highly selective, potent kinase inhibitors[2][3].

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Exploratory

biological activity of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol

An In-Depth Technical Guide to the Potential Biological Activity of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol and Analogs as Kinase Inhibitors Introduction: The Pyrimidine Scaffold in Kinase Inhibition The pyrimidine ring i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Potential Biological Activity of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol and Analogs as Kinase Inhibitors

Introduction: The Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules and approved therapeutics.[1] Its heterocyclic structure provides a versatile framework for introducing substituents that can form key interactions with biological targets, particularly protein kinases.[2] The specific compound, 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol, belongs to a class of pyridinyl-pyrimidines that has shown significant promise as potent inhibitors of various kinases.[3] The inclusion of a bromine atom can enhance binding affinity through halogen bonding, while the pyridin-3-yl group can engage in crucial hydrogen bonding and hydrophobic interactions within an ATP-binding pocket.[4]

While public domain data on this exact molecule is limited, its structure strongly suggests a potential role as a kinase inhibitor. This guide will therefore explore its likely biological activity by using the well-characterized therapeutic target, Transforming Growth Factor-β-Activated Kinase 1 (TAK1) , as a representative example. TAK1 is a critical node in inflammatory and cancer signaling pathways, making it a high-value target for drug development.[5][6] This document will serve as a technical guide for researchers and drug development professionals on how a novel compound like 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol would be evaluated for its activity against TAK1, from understanding the underlying signaling pathway to detailed experimental protocols.

Part 1: The TAK1 Signaling Pathway: A Central Regulator of Inflammation and Cell Survival

TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is an essential intracellular mediator for pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Toll-like receptor (TLR) ligands.[6] It functions as a critical switch point in cellular signaling, determining the balance between cell survival and apoptosis.[5]

Upon stimulation by ligands like TNF-α, the TNF receptor (TNFR) recruits a series of adaptor proteins. This leads to the activation of TAK1 in a complex with TAK1-binding proteins (TABs).[7][8] Activated TAK1 then phosphorylates and activates two major downstream pathways:

  • The NF-κB Pathway: TAK1 activates the IκB kinase (IKK) complex, which leads to the phosphorylation and degradation of the inhibitor of κB (IκBα). This releases the transcription factor NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-survival and pro-inflammatory genes.[7]

  • The MAPK Pathways: TAK1 activates MKKs (MAP2K), which in turn phosphorylate and activate c-Jun N-terminal kinase (JNK) and p38 MAPK. These kinases regulate a host of cellular processes, including inflammation and apoptosis.[6][7]

Critically, in the presence of TNF-α, TAK1-mediated activation of NF-κB promotes cell survival. However, if TAK1 is inhibited, the signaling cascade is rerouted away from survival and towards apoptosis, typically through a RIPK1-dependent mechanism.[5] This makes TAK1 inhibitors potent inducers of apoptosis specifically in TNF-α-stimulated environments, a highly desirable trait for treating inflammatory diseases and certain cancers.

TAK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF Receptor (TNFR) TAK1_complex TAK1 / TAB2 TNFR->TAK1_complex TNFa TNF-α TNFa->TNFR Binds IKK_complex IKK Complex TAK1_complex->IKK_complex Phosphorylates MAPK_pathway p38 / JNK MAPK Pathways TAK1_complex->MAPK_pathway Activates Apoptosis_pathway RIPK1-FADD-Casp8 Apoptotic Complex TAK1_complex->Apoptosis_pathway Blocks Survival Signal, Permitting Apoptosis NFkB_IkB NF-κB / IκBα IKK_complex->NFkB_IkB Phosphorylates IκBα NFkB NF-κB NFkB_IkB->NFkB Releases Gene_expression Gene Expression (Survival, Inflammation) NFkB->Gene_expression Translocates & Activates Transcription Inhibitor 5-Bromo-6-(pyridin-3-yl) pyrimidin-4-ol (Hypothetical Inhibitor) Inhibitor->TAK1_complex Inhibits

Caption: The TAK1 signaling pathway initiated by TNF-α.

Part 2: A Workflow for Evaluating a Novel Pyrimidine-Based TAK1 Inhibitor

The systematic evaluation of a novel kinase inhibitor requires a multi-stage approach, moving from broad, high-throughput biochemical assays to more complex, physiologically relevant cell-based models. This workflow ensures that resources are focused on compounds with the most promising therapeutic potential.

Experimental_Workflow cluster_0 Phase 1: Primary Screening & Potency cluster_1 Phase 2: Cellular Activity & Mechanism cluster_2 Phase 3: Selectivity & Off-Target Effects cluster_3 Phase 4: Preclinical Evaluation A1 Compound Synthesis & QC A2 Biochemical TAK1 Kinase Assay A1->A2 A3 IC50 Determination A2->A3 B1 Cell-Based Assay: Inhibition of TNF-α-induced NF-κB Activation A3->B1 Active Compounds B2 Apoptosis Induction Assay (e.g., Annexin V/PI) B1->B2 B3 Western Blot for Downstream Targets (p-p38, p-JNK, IκBα) B1->B3 C1 Kinome-wide Selectivity Panel B2->C1 Confirmed Mechanism C2 General Cytotoxicity Assay (in unstimulated cells) C1->C2 D1 ADME/Tox Profiling C2->D1 Selective Compounds D2 In Vivo Efficacy Studies (e.g., CIA Mouse Model) D1->D2

Caption: Experimental workflow for TAK1 inhibitor characterization.

Part 3: Key Methodologies and Protocols

The following protocols are detailed examples of the core assays required to validate a novel TAK1 inhibitor.

Protocol 1: In Vitro Biochemical TAK1 Kinase Assay (ADP-Glo™ Format)

This assay quantifies the activity of the TAK1 enzyme by measuring the amount of ATP converted to ADP during a substrate phosphorylation reaction. The ADP-Glo™ system provides a luminescent readout.

Causality Behind Experimental Choices:

  • Recombinant TAK1/TAB1: Using the active complex is essential for measuring direct enzymatic activity.

  • Myelin Basic Protein (MBP): A generic and efficient kinase substrate suitable for TAK1.

  • ATP at Km: Setting the ATP concentration near its Michaelis-Menten constant (Km) for TAK1 ensures the assay is sensitive to competitive inhibitors.

  • ADP-Glo™ Reagent: This reagent terminates the kinase reaction and depletes the remaining ATP, which is crucial to prevent background signal in the subsequent detection step.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol in 100% DMSO.

    • Perform serial dilutions in a 384-well plate to create a 10-point dose-response curve (e.g., 100 µM to 5 nM final concentration). Include DMSO-only (vehicle control) and a known TAK1 inhibitor like Takinib (positive control).[9]

  • Kinase Reaction:

    • To each well of a 384-well assay plate, add 2.5 µL of the diluted compound.

    • Add 5 µL of a 2x Kinase/Substrate solution containing recombinant TAK1/TAB1 enzyme and Myelin Basic Protein (MBP) in kinase reaction buffer.

    • Initiate the reaction by adding 2.5 µL of a 4x ATP solution (prepared in kinase buffer).

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to deplete unused ATP.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP, which drives a luciferase reaction.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based TNF-α-Dependent Apoptosis Assay

This assay validates that the compound's mechanism of action in a cellular context is consistent with TAK1 inhibition—inducing apoptosis only in the presence of an inflammatory stimulus like TNF-α.

Causality Behind Experimental Choices:

  • Cell Line: A549 (human lung carcinoma) or similar cancer cell lines are commonly used as they are responsive to TNF-α and undergo apoptosis upon TAK1 inhibition.

  • Annexin V/Propidium Iodide (PI) Staining: This dual-staining method distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and live cells (double negative).

  • Flow Cytometry: Provides robust, quantitative data on a single-cell basis.

Step-by-Step Methodology:

  • Cell Culture:

    • Plate A549 cells in a 12-well plate at a density that allows for ~70-80% confluency after 24 hours.

  • Compound Treatment:

    • Pre-treat the cells for 1 hour with varying concentrations of the test compound (e.g., 0.1, 1, and 10 µM) or DMSO vehicle control.

  • Stimulation:

    • Add human TNF-α to the wells to a final concentration of 10 ng/mL. Leave one set of vehicle-treated wells unstimulated as a negative control.

    • Incubate for 24 hours at 37°C.

  • Cell Staining:

    • Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1x Annexin V Binding Buffer to each sample.

    • Analyze the samples on a flow cytometer within 1 hour, quantifying the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Part 4: Data Interpretation and Presentation

Clear presentation of quantitative data is essential for evaluating a compound's potential. A selectivity profile is crucial for identifying candidates with a lower likelihood of off-target effects.

Table 1: Hypothetical Kinase Selectivity Profile

This table summarizes the inhibitory potency (IC50) of the hypothetical compound against TAK1 and other closely related kinases. A highly selective compound will show a significantly lower IC50 for the primary target.

Kinase Target5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol IC50 (nM)Takinib IC50 (nM)[9]Selectivity Fold (vs. TAK1)
TAK1 (MAP3K7) 12 9.5 -
IRAK145039037.5x
IRAK415012012.5x
MEKK1>10,000>10,000>833x
p38α (MAPK14)2,500>10,000208x

Structure-Activity Relationship (SAR) Insights: The data would be interpreted in the context of the molecule's structure. For 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol, key insights would be:

  • The pyrimidin-4-ol core acts as the hinge-binding motif, forming hydrogen bonds with the kinase hinge region.

  • The pyridin-3-yl group likely extends into a hydrophobic pocket, and the nitrogen may act as a hydrogen bond acceptor.

  • The 5-bromo substituent can form a halogen bond with a backbone carbonyl or other suitable acceptor in the ATP-binding site, potentially increasing potency and selectivity.[4]

Conclusion

While 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol has not been individually characterized in published literature, its chemical structure places it firmly within a class of compounds with high potential as kinase inhibitors. By targeting a critical signaling node like TAK1, such a molecule could offer a powerful therapeutic strategy for a range of diseases driven by inflammation and aberrant cell survival signals. The technical framework provided in this guide—from understanding the target pathway to executing precise biochemical and cellular assays—outlines the necessary steps to validate this potential and advance a promising chemical scaffold toward clinical development.

References

  • Zhang, W., & Liu, H. T. (2014). Transforming Growth Factor β–Activated Kinase 1 Signaling Pathway Critically Regulates Myocardial Survival and Remodeling. Circulation. [Link]

  • Kim, S. I., & Choi, M. E. (2015). TGF-β-activated kinase-1: New insights into the mechanism of TGF-β signaling and kidney disease. Kidney Research and Clinical Practice. [Link]

  • Kim, S. I., & Choi, M. E. (2015). TGF-β-activated kinase-1: New insights into the mechanism of TGF-β signaling and kidney disease. ResearchGate. [Link]

  • Gao, C., et al. (2014). Transforming growth factor (TGF)-β-activated kinase 1 (TAK1) activation requires phosphorylation of serine 412 by protein kinase A catalytic subunit α (PKACα) and X-linked protein kinase (PRKX). Journal of Biological Chemistry. [Link]

  • Fan, Y., et al. (2010). Transforming growth factor beta-activated kinase 1 (TAK1) kinase adaptor, TAK1-binding protein 2, plays dual roles in TAK1 signaling by recruiting both an activator and an inhibitor of TAK1 kinase in tumor necrosis factor signaling pathway. Journal of Biological Chemistry. [Link]

  • Tan, L., et al. (2017). Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Singh, K., et al. (2009). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Selleck Chemicals Japan. (n.d.). TAK1 inhibitor. Selleck.jp. [Link]

  • Ji, A. D., et al. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Journal of Medicinal Chemistry. [Link]

  • Totzke, J., et al. (2017). Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease. Cell Chemical Biology. [Link]

  • Variya, H. H., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters. [Link]

  • Lu, Y., et al. (2014). Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. JOCPR. [Link]

  • Miller, J. R., et al. (2011). Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors. Annals of Clinical Microbiology and Antimicrobials. [Link]

  • MDPI. (2022). Research Progress on Small Molecular Inhibitors of the Type 3 Secretion System. MDPI. [Link]

  • Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Ministry of Health and Prevention, UAE. [Link]

  • Wei, B., et al. (2024). Pyrimidine-containing natural products: occurrences and biological activities. RSC Medicinal Chemistry. [Link]

  • MDPI. (2020). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. MDPI. [Link]

  • Honma, T., et al. (2010). 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Royal Society of Chemistry. (n.d.). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Publishing. [Link]

  • Royal Society of Chemistry. (n.d.). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. RSC Publishing. [Link]

  • Al-Harrasi, A., et al. (2020). Biological Activity of Some Aromatic Plants and Their Metabolites, with an Emphasis on Health-Promoting Properties. MDPI. [Link]

  • Chbel, A., et al. (2022). Analysis of the chemical compositions of six essential oils and evaluation of their antioxidant and antibacterial activities against some drug-resistant bacteria in aquaculture. Journal of Herbmed Pharmacology. [Link]

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Foundational

5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol tautomerism

Title: Tautomeric Equilibrium in 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol: Mechanistic Insights and Analytical Workflows Executive Summary In the realm of heterocyclic drug design, prototropic tautomerism dictates the phys...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Tautomeric Equilibrium in 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol: Mechanistic Insights and Analytical Workflows

Executive Summary In the realm of heterocyclic drug design, prototropic tautomerism dictates the physicochemical properties, pharmacokinetics, and target-binding affinities of active pharmaceutical ingredients (APIs). For complex pyrimidine derivatives like 5-bromo-6-(pyridin-3-yl)pyrimidin-4-ol, the dynamic equilibrium between the lactim (enol) and lactam (keto) forms is highly sensitive to the microenvironment. This technical whitepaper dissects the mechanistic drivers of this tautomerism, the profound electronic and steric perturbations introduced by the 5-bromo and 6-pyridinyl substituents, and provides self-validating experimental workflows for isolating and quantifying these transient states.

Pyrimidin-4-ol derivatives exhibit a classic keto-enol (or lactam-lactim) tautomerism. The core equilibrium involves the migration of a proton between the oxygen atom at the C4 position and the nitrogen atoms at the N3 or N1 positions within the pyrimidine ring. Theoretical and experimental studies consistently demonstrate that while the isolated molecule in a vacuum favors the enol form (pyrimidin-4-ol), the introduction of a solvent matrix drastically shifts the thermodynamic minimum.

In solution, the equilibrium is a competition between three primary states:

  • Pyrimidin-4-ol (Enol/Lactim): Features an aromatic pyrimidine ring with a hydroxyl group.

  • Pyrimidin-4(3H)-one (Keto/Lactam): The proton resides on N3, generating a carbonyl at C4.

  • Pyrimidin-4(1H)-one (Keto/Lactam): The proton resides on N1, which is generally less stable than the 3H form but can be stabilized by specific co-formers in the solid state[1].

Tautomerism Enol Pyrimidin-4-ol (Enol / Lactim) Keto3H Pyrimidin-4(3H)-one (Keto / Lactam) Enol->Keto3H Prototropic Shift (N3) Keto1H Pyrimidin-4(1H)-one (Keto / Lactam) Enol->Keto1H Prototropic Shift (N1) Keto3H->Keto1H Intermolecular H-Bonding

Prototropic tautomeric equilibrium network of pyrimidin-4-ol derivatives.

Substituent Perturbations: The 5-Bromo and 6-Pyridinyl Vectors

The specific substitution pattern of 5-bromo-6-(pyridin-3-yl)pyrimidin-4-ol introduces complex electronic and steric cross-talk that dictates the tautomeric setpoint.

  • The 5-Bromo Effect: Halogenation at the C5 position introduces a heavy, electron-withdrawing group via inductive effects (-I), while simultaneously offering weak resonance donation (+M). The dominant inductive pull increases the acidity of the enol proton, facilitating its migration to the ring nitrogen. Furthermore, the large van der Waals radius of bromine introduces steric strain against the adjacent 6-pyridinyl ring, forcing the pyridine moiety out of coplanarity. In enzymatic and chemical pathways, 5-halo substituents on enol systems can also act as leaving groups following tautomerization to the α,β-unsaturated ketone, highlighting the reactivity of the keto state[2].

  • The 6-(Pyridin-3-yl) Effect: The basic nitrogen on the pyridin-3-yl ring acts as an external hydrogen-bond acceptor. In non-polar solvents, this can facilitate intermolecular dimerization or intramolecular proton trapping, stabilizing specific tautomeric arrays.

Solvent-Driven Equilibrium Modulation

The dielectric constant ( ϵ ) and hydrogen-bonding capacity of the solvent are the master regulators of the keto-enol ratio. The keto forms (4(3H)-one and 4(1H)-one) possess significantly larger dipole moments than the enol form. Consequently, highly polar solvents like DMSO or water preferentially stabilize the keto tautomer via dipole-dipole interactions and extensive hydrogen-bond networks[3]. Conversely, in non-polar solvents (e.g., chloroform), the lack of dielectric stabilization allows the system to minimize its energy via self-complementary intermolecular hydrogen bonding, often forming dimeric arrays that favor the enol or mixed keto-enol states[4].

Self-Validating Analytical Protocols

To rigorously characterize the tautomeric profile of 5-bromo-6-(pyridin-3-yl)pyrimidin-4-ol, researchers must employ orthogonal, self-validating methodologies. Relying on a single technique often leads to misinterpretation due to the rapid interconversion rates on the timescale of certain analytical methods.

Protocol 1: NMR-Based Elucidation of Tautomeric Equilibrium

Causality: Standard 1 H NMR may only show a time-averaged spectrum if the proton exchange is faster than the NMR timescale. By utilizing Variable Temperature (VT) NMR and 15 N- 1 H HSQC, we can slow the exchange rate and directly observe the protonation state of the ring nitrogens. Self-Validation: The protocol incorporates a van 't Hoff analysis. If the observed spectral changes are truly due to a thermodynamic tautomeric equilibrium, the plot of ln(Keq​) vs 1/T must yield a straight line, validating the structural assignment.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the compound in 0.5 mL of anhydrous, deuterated solvent (e.g., CDCl 3​ for enol-favoring conditions, DMSO- d6​ for keto-favoring conditions). Ensure strict anhydrous conditions to prevent water-catalyzed proton exchange.

  • Solvent Titration: Prepare a gradient series of CDCl 3​ :DMSO- d6​ mixtures (100:0, 75:25, 50:50, 25:75, 0:100) to map the dielectric transition.

  • 15 N- 1 H HSQC Acquisition: Acquire 2D spectra. The presence of a cross-peak between the exchangeable proton and a nitrogen atom at ~150-170 ppm confirms the lactam (keto) form. The absence of this cross-peak, coupled with an OH proton signal, confirms the lactim (enol) form.

  • Variable Temperature (VT) Analysis: Cool the sample in the NMR probe from 298 K down to 213 K in 10 K increments. Monitor the decoalescence of time-averaged peaks into distinct signals for each tautomer.

  • Integration and Thermodynamics: Integrate the distinct signals at the lowest temperature to calculate the equilibrium constant ( Keq​ ). Plot ln(Keq​) against 1/T to extract the enthalpy ( ΔH ) and entropy ( ΔS ) of tautomerization.

Workflow Prep Sample Preparation (Anhydrous Solvents) NMR Variable Temp NMR (1H, 13C, 15N) Prep->NMR Titration Solvent Titration (CDCl3 to DMSO-d6) Prep->Titration Analysis NOESY/ROESY Cross-Peak Integration NMR->Analysis Titration->Analysis Output Tautomeric Ratio Quantification Analysis->Output

Step-by-step NMR workflow for quantifying keto-enol tautomeric ratios.

Protocol 2: Solid-State Trapping via Co-Crystallization

Causality: To isolate a specific tautomer for X-ray diffraction, one must restrict the prototropic shift. Co-crystallization with complementary hydrogen-bond donors/acceptors "locks" the molecule into a single tautomeric state by fulfilling its specific hydrogen-bonding requirements[1]. Self-Validation: Bulk powder X-ray diffraction (PXRD) is compared against the simulated single-crystal X-ray diffraction (SCXRD) pattern to ensure the isolated crystal is representative of the bulk material, preventing the misidentification of a minor kinetic polymorph.

Step-by-Step Methodology:

  • Co-former Selection: Select a co-former with strong H-bond donor capabilities (e.g., a carboxylic acid) to trap the enol form, or an H-bond acceptor (e.g., a secondary amine) to trap the keto form.

  • Liquid-Assisted Grinding (LAG): Mill 1:1 molar equivalents of the API and co-former with a catalytic amount of solvent (e.g., methanol) for 20 minutes to screen for co-crystal formation.

  • Slow Evaporation: Dissolve the verified co-crystal powder in a minimal amount of boiling solvent and allow it to evaporate slowly at ambient temperature over 3-5 days.

  • SCXRD Analysis: Mount a suitable single crystal and solve the structure. Pay specific attention to the residual electron density map around N1, N3, and O4 to unequivocally locate the tautomeric proton.

Implications for Pharmacophore Modeling

The tautomeric state of 5-bromo-6-(pyridin-3-yl)pyrimidin-4-ol fundamentally alters its 3D pharmacophore. The enol form presents a hydrogen-bond donor vector at the hydroxyl group and an acceptor vector at N3. Conversely, the 4(3H)-one keto form presents a hydrogen-bond acceptor vector at the carbonyl oxygen and a donor vector at N3. If a computational docking study assumes the enol form while the biological target environment (typically an aqueous, high-dielectric pocket) stabilizes the keto form, the predicted binding affinities will be catastrophically inaccurate.

Quantitative Data Summary

The following table summarizes the expected tautomeric distribution of 5-bromo-6-(pyridin-3-yl)pyrimidin-4-ol based on the dielectric constants of the media, extrapolated from validated studies of analogous 5-substituted pyrimidin-4-ols.

Environment / SolventDielectric Constant ( ϵ )Predominant TautomerEstimated Ratio (Keto:Enol)Primary Driving Force
Gas Phase / Vacuum ~1.0Pyrimidin-4-ol (Enol)< 1 : 99Absence of dielectric stabilization
Chloroform (CDCl 3​ ) 4.8Pyrimidin-4-ol (Enol) / Dimer15 : 85Intramolecular H-bonding / Dimerization
Methanol (CD 3​ OD) 32.7Pyrimidin-4(3H)-one (Keto)80 : 20Protic solvent H-bond donation
DMSO (DMSO- d6​ ) 46.7Pyrimidin-4(3H)-one (Keto)> 95 : 5High polarity and dipole stabilization
Water (D 2​ O) 80.1Pyrimidin-4(3H)-one (Keto)> 99 : 1Extensive H-bond network stabilization

Sources

Exploratory

Spectroscopic Characterization of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol: A Technical Guide for Drug Development

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by halogenated, tautomeric heteroaromatics in early-stage drug discovery. The compound 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol (and...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by halogenated, tautomeric heteroaromatics in early-stage drug discovery. The compound 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol (and its derivatives) represents a classic analytical archetype: a molecule whose structural elucidation is complicated by keto-enol tautomerism, halogen isotopic signatures, and inter-ring electronic effects.

This whitepaper provides an authoritative, self-validating framework for acquiring and interpreting the spectroscopic data (NMR, MS, FTIR) of this compound. Rather than merely listing expected values, this guide explains the causality behind the experimental parameters, ensuring that your analytical workflows yield unambiguous structural proof.

Structural Dynamics: The Tautomeric Equilibrium

Before placing a sample into an instrument, one must understand its dynamic state in solution. Pyrimidin-4-ols do not exist as static entities; they undergo rapid prototropic shift, existing in equilibrium with their keto (lactam) form, pyrimidin-4(3H)-one[1].

Causality in Solvent Selection: The choice of solvent dictates the dominant tautomer. In non-polar environments, the enol (pyrimidin-4-ol) form may be detectable. However, in highly polar, hydrogen-bonding solvents like DMSO-d6, the equilibrium is driven almost entirely toward the more polar lactam form (pyrimidin-4(3H)-one)[2],[3].

For structural validation, DMSO-d6 is the mandatory solvent . It locks the molecule into the lactam tautomer, yielding a single, sharp set of NMR resonances rather than a broadened, uninterpretable time-averaged spectrum.

Mass Spectrometry (ESI-MS): The Halogen Fingerprint

In mass spectrometry, the presence of a bromine atom is an analytical gift. Bromine naturally occurs as two stable isotopes, ‘79Br‘ (50.69%) and ‘81Br‘ (49.31%)[4].

Analytical Causality: Because these isotopes exist in a nearly 1:1 ratio, any intact ion containing a single bromine atom will exhibit a distinct doublet separated by 2 m/z units with approximately equal intensities,[5]. This M and M+2 signature is a non-negotiable diagnostic feature; if this 1:1 ratio is absent or distorted, it indicates either co-eluting isobaric interference or gas-phase debromination (a common artifact in hard ionization techniques)[5].

Table 1: High-Resolution ESI-MS Isotopic Pattern (Positive Ion Mode)
Ion SpeciesIsotopeTheoretical m/zExpected Relative AbundanceDiagnostic Significance
[M+H]+ ‘79Br‘ 251.9767100%Base peak of the molecular ion cluster.
[M+H]+ ‘81Br‘ 253.9746~98%Confirms single Br atom retention[4].
[M−Br]+ N/A172.0618VariableFragment confirming the pyrimidine-pyridine core[5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the regiochemistry of the pyridine substitution and validates the tautomeric state[1]. The electron-withdrawing nature of the bromine atom at C-5 significantly deshields the adjacent protons and carbons, while the lactam formation shifts the C-4 carbon into the carbonyl region.

Table 2: ‘1H‘ NMR Assignments (400 MHz, DMSO-d6)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
12.85br s1HN3-H (Lactam)Highly downfield shift confirms the pyrimidin-4(3H)-one tautomer in DMSO[2],[3].
8.85dd (J = 2.4, 0.8 Hz)1HPy-H2'Deshielded by adjacent pyridine nitrogen and the pyrimidine ring current.
8.68dd (J = 4.8, 1.6 Hz)1HPy-H6'Deshielded by adjacent pyridine nitrogen.
8.25s1HPyrim-H2Isolated proton between two nitrogens on the pyrimidine core.
8.05dt (J = 7.9, 2.0 Hz)1HPy-H4'Para to the pyridine nitrogen; exhibits typical ortho/meta coupling.
7.55ddd (J = 7.9, 4.8, 0.8 Hz)1HPy-H5'Least deshielded proton on the pyridine ring.
Table 3: ‘13C‘ NMR Assignments (100 MHz, DMSO-d6)
Chemical Shift (δ, ppm)Carbon TypeAssignmentMechanistic Rationale
160.5Quaternary (C=O)Pyrim-C4Characteristic of the lactam carbonyl carbon[3].
158.2QuaternaryPyrim-C6Deshielded by N1 and the attached pyridine ring.
150.1CHPy-C2'Alpha to pyridine nitrogen.
149.5CHPy-C6'Alpha to pyridine nitrogen.
148.8CHPyrim-C2Positioned between N1 and N3.
136.4CHPy-C4'Gamma to pyridine nitrogen.
132.0QuaternaryPy-C3'Point of attachment to the pyrimidine ring.
123.5CHPy-C5'Beta to pyridine nitrogen.
108.4Quaternary (C-Br)Pyrim-C5Upfield shift relative to other pyrimidine carbons due to the heavy-atom effect of Bromine[3].

Fourier-Transform Infrared (FTIR) Spectroscopy

Solid-state ATR-FTIR is utilized to bypass solvent effects and observe the molecule in its crystalline lattice. In the solid state, 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol predominantly crystallizes as the lactam tautomer, driven by strong intermolecular hydrogen bonding (forming dimeric arrays)[2].

Table 4: ATR-FTIR Vibrational Modes
Wavenumber ( cm−1 )IntensityAssignmentDiagnostic Significance
3150 - 2850Broad, StrongN-H StretchIndicates extensive intermolecular hydrogen bonding in the solid state.
1665Strong, SharpC=O StretchDefinitive proof of the lactam (pyrimidin-4(3H)-one) tautomer.
1585, 1550MediumC=N, C=C StretchAromatic ring breathing modes for pyrimidine and pyridine.
640Weak-MediumC-Br StretchConfirms the presence of the heavy halogen atom.

Self-Validating Experimental Workflows

To ensure data integrity, laboratory protocols must be designed as self-validating systems. The following workflows incorporate internal checks to prevent misinterpretation.

Protocol A: Isotope-Validated LC-HRMS Acquisition
  • System Calibration: Infuse a standard tuning mix to ensure mass accuracy is < 5 ppm.

  • Baseline Validation: Inject a solvent blank to establish the baseline and rule out column carryover.

  • Sample Introduction: Inject 1 µL of a 1 µg/mL solution of the analyte in MeOH/H2O (0.1% Formic Acid).

  • Data Processing (Self-Check): Extract the chromatogram for m/z 252.0. Immediately extract m/z 254.0.

    • Validation Gate: If the ratio of the integrated areas for 252.0 and 254.0 deviates by more than 5% from the theoretical 50.69:49.31 ratio, reject the data. Investigate for co-eluting impurities or detector saturation[4],[5].

Protocol B: Tautomer-Sensitive NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of compound in 0.6 mL of anhydrous DMSO-d6 (100% atom D)[1]. Note: Trace water will exchange with the N-H proton, suppressing the critical 12.85 ppm signal.

  • Shim Validation: Lock on the DMSO-d6 signal. Adjust shims until the residual solvent pentet (2.50 ppm) has a Full Width at Half Maximum (FWHM) of < 1.0 Hz.

  • Acquisition: Acquire the ‘1H‘ 1D spectrum with a relaxation delay ( D1 ) of 2-5 seconds.

    • Validation Gate: A short D1 will cause the broad N-H proton to integrate artificially low. Ensure the N-H peak integrates to exactly 1.0 relative to the sharp Pyrim-H2 singlet.

  • 2D Correlation: Run a ‘1H−13C‘ HMBC experiment. Observe the three-bond ( 3JCH​ ) correlation from Py-H2' to Pyrim-C6 to unambiguously confirm the connectivity between the two rings.

Workflow Visualization

G A Compound Synthesis & Purification (>98%) B ESI-MS Analysis (Isotope Profiling) A->B Aliquot 1 C NMR Spectroscopy (DMSO-d6) A->C Aliquot 2 D ATR-FTIR (Solid State) A->D Aliquot 3 E Br Isotope Validation (1:1 M/M+2 Ratio) B->E Detect m/z 252/254 F Tautomeric State Determination C->F 1H/13C Shifts D->F C=O vs C-OH bands G Structural Confirmation: 5-Bromo-6-(pyridin-3-yl)pyrimidin-4(3H)-one E->G Halogen Confirmed F->G Lactam Form Confirmed

Fig 1: Multi-modal spectroscopic workflow for validating halogenated pyrimidinol tautomers.

References

  • BenchChem. "The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry." 4

  • BenchChem. "6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability." 1

  • ACS Publications. "Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array." Organic Letters.2

  • ACS Publications. "Ureidopyrimidinones Incorporating a Functionalizable p-Aminophenyl Electron-Donating Group at C-6." The Journal of Organic Chemistry. 3

  • Chemistry LibreTexts. "6.7: Other Important Isotopes- Br and Cl." 5

Sources

Foundational

A Technical Guide to Unveiling the Therapeutic Potential of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol: A Roadmap for Target Identification and Validation

Abstract The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both endogenous biomolecules and a wide array of approved therapeutic agents.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both endogenous biomolecules and a wide array of approved therapeutic agents.[1][2] Its versatile structure allows for diverse chemical modifications, leading to compounds with activities spanning oncology, immunology, and infectious diseases.[3][4] This guide focuses on a specific, yet under-explored derivative, 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol. While direct studies on this compound are not publicly available, its structural features—a pyrimidine core, a halogen substituent known to enhance binding affinity, and a pyridine moiety—strongly suggest its potential as a modulator of key biological pathways, particularly protein kinase signaling.[2][5] This document serves as a comprehensive technical roadmap for researchers and drug development professionals, outlining a logical, multi-tiered strategy to identify and validate the therapeutic targets of this promising compound. We will detail the scientific rationale behind each step, provide actionable experimental protocols, and offer insights into data interpretation, thereby creating a self-validating framework for investigation.

Introduction: The Pyrimidine Scaffold as a Foundation for Targeted Therapy

The pyrimidine ring is a fundamental heterocyclic aromatic compound and a core component of nucleobases such as cytosine, thymine, and uracil.[1][4] This inherent biocompatibility and structural similarity to endogenous molecules, particularly the purine ring of ATP, have made pyrimidine derivatives a highly successful class of therapeutic agents.[2] Many act as competitive inhibitors at ATP-binding sites of enzymes, most notably protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in human diseases.[1][2]

The subject of this guide, 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol, possesses key structural motifs that warrant a focused investigation into its therapeutic potential:

  • The Pyrimidin-4-ol Core: This central scaffold is common in molecules designed to target the hinge region of kinase ATP-binding pockets.[6]

  • 5-Bromo Substitution: Halogenation at this position can significantly enhance binding affinity through halogen bonding and increased lipophilicity, potentially improving potency and selectivity.[5]

  • 6-(pyridin-3-yl) Substitution: The pyridine ring introduces a key vector for interaction with solvent-exposed regions of target proteins and can be crucial for modulating pharmacokinetic properties.

Given these features, a primary hypothesis is that 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol functions as a protein kinase inhibitor . This guide will therefore prioritize strategies to explore this hypothesis, while remaining open to other potential mechanisms of action.

A Tiered Strategy for Target Identification

A robust target identification strategy should progress from broad, predictive methods to highly specific, validated results. We propose a three-tiered approach: in silico prediction, broad-panel biochemical screening, and unbiased cell-based discovery.

Tier 1: In Silico Target Prediction & Prioritization

The initial step involves computational modeling to predict potential binding partners and prioritize experimental resources. The primary goal is to screen a large virtual library of protein structures, focusing on the kinome.

Methodology: Kinase-Focused Molecular Docking

  • Ligand Preparation: Generate a 3D conformation of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol. Assign appropriate protonation states and partial charges using a standard force field (e.g., MMFF94).

  • Receptor Library Preparation: Assemble a library of high-resolution crystal structures of the human kinome (~400-500 kinases). Structures should be pre-processed to remove water molecules, add hydrogen atoms, and define the ATP-binding pocket as the docking site.

  • Docking Simulation: Employ a validated docking algorithm (e.g., AutoDock Vina, Glide) to systematically evaluate the binding pose and predict the binding affinity (docking score) of the compound within each kinase's ATP pocket.

  • Analysis and Prioritization: Rank the kinases based on their predicted binding scores. Analyze the top-scoring poses for favorable interactions (e.g., hydrogen bonds with the kinase hinge region, hydrophobic interactions, potential halogen bonds from the bromine atom). This ranked list will guide the selection of kinases for biochemical screening.

Causality Behind This Choice: Molecular docking provides a rapid, cost-effective method to filter the vast human kinome and identify a smaller, more manageable set of high-probability targets. It allows for the early formulation of structural hypotheses regarding the mechanism of binding, which can be tested in subsequent experiments.

Tier 2: Broad-Panel Biochemical Screening

This tier moves from prediction to direct biochemical evidence. The compound is tested against a large panel of purified enzymes to determine its inhibitory activity and selectivity profile.

Methodology: Large-Panel Kinase Inhibition Assay

  • Assay Platform Selection: Utilize a commercial service (e.g., Eurofins DiscoverX, Reaction Biology) that offers large-panel (e.g., 468 kinases) profiling. These platforms typically use binding assays (e.g., KINOMEscan™) or functional activity assays.

  • Experimental Design:

    • Primary Screen: Screen the compound at a single high concentration (e.g., 1 or 10 µM) against the full kinase panel. The result is typically reported as "% Inhibition" or "% of Control."

    • Dose-Response Analysis: For any kinase showing significant inhibition (e.g., >50%) in the primary screen, perform a 10-point dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

  • Data Interpretation: Analyze the results to identify the most potently inhibited kinases. The selectivity of the compound can be visualized using a kinome tree plot, highlighting which branches of the kinase family are most affected.

Trustworthiness of This Protocol: This approach provides direct, quantitative evidence of biochemical interaction between the compound and its targets. The use of standardized, commercial platforms ensures high data quality and reproducibility. The IC₅₀ values generated are a critical metric for ranking the potency against different targets.

Table 1: Hypothetical Prioritized Kinase Targets for 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol

Target FamilySpecific KinaseRationale for PrioritizationAssociated Disease Area
Aurora Kinases AURKA, AURKBFrequently inhibited by pyrimidine scaffolds; crucial for cell cycle regulation.[2][6]Oncology
Polo-Like Kinases PLK1Key mitotic regulator; often targeted by pyrimidine-based molecules.[6]Oncology
EGFR Family EGFR (WT, mutants)A well-established target for pyrimidine drugs in NSCLC.[7][8]Oncology
VEGFR/PDGFR VEGFR2, PDGFRβTyrosine kinases involved in angiogenesis; known targets of pyrimidine inhibitors.[2]Oncology
Inflammatory Kinases IKK, JNKPyrimidine derivatives have shown anti-inflammatory potential.[9]Inflammation
Tier 3: Unbiased Target Identification in a Cellular Context

While biochemical assays are essential, they do not confirm target engagement within a live cell. This tier employs proteomics-based methods to identify the cellular targets of the compound in an unbiased fashion.

Methodology: Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS)

  • Principle: The binding of a ligand (the compound) to its target protein typically increases the thermal stability of the protein. CETSA-MS leverages this by identifying proteins that remain soluble at elevated temperatures in the presence of the compound.

  • Experimental Workflow:

    • Cell Treatment: Treat intact cells (e.g., a relevant cancer cell line) with either the compound or a vehicle control (DMSO).

    • Heating Gradient: Aliquot the cell lysates and heat them to a range of different temperatures.

    • Protein Separation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stabilized proteins.

    • Proteomic Analysis: Analyze the soluble fractions from both compound-treated and vehicle-treated samples using quantitative mass spectrometry (e.g., TMT labeling).

    • Data Analysis: Identify proteins that show a statistically significant increase in abundance (i.e., stability) at higher temperatures in the compound-treated samples. These are the direct cellular targets.

Diagram 1: CETSA-MS Experimental Workflow

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_lysis_heating Lysis & Heating cluster_analysis Analysis cells Intact Cells treat_compound Treat with Compound cells->treat_compound treat_vehicle Treat with Vehicle cells->treat_vehicle lysate_c Compound Lysate treat_compound->lysate_c lysate_v Vehicle Lysate treat_vehicle->lysate_v heat_c Heat Gradient lysate_c->heat_c heat_v Heat Gradient lysate_v->heat_v soluble_c Soluble Proteins (C) heat_c->soluble_c soluble_v Soluble Proteins (V) heat_v->soluble_v ms LC-MS/MS Analysis soluble_c->ms soluble_v->ms data Identify Stabilized Proteins (Direct Targets) ms->data

Caption: Workflow for identifying cellular targets using CETSA-MS.

Target Validation: From Engagement to Cellular Function

Once a high-confidence list of candidate targets is generated, a rigorous validation process is required to confirm target engagement and link it to a functional cellular outcome.

Confirming Target Engagement in Cells

This step validates the findings from CETSA-MS or confirms the engagement of top hits from the biochemical screen in a cellular environment.

Methodology: Western Blot-Based CETSA

  • Protocol: Follow the CETSA protocol as described in section 2.3, but instead of mass spectrometry, analyze the soluble protein fractions using Western blotting with antibodies specific to the candidate target protein (e.g., an antibody against AURKA).

  • Endpoint: A positive result is a stronger band for the target protein in the compound-treated lanes at higher temperatures compared to the vehicle-treated lanes, indicating ligand-induced stabilization.

  • Causality: This orthogonal method provides a rapid and specific confirmation of the CETSA-MS results for individual high-priority candidates before proceeding to more complex functional assays.

Linking Target Engagement to Downstream Signaling

If the validated target is a kinase, its inhibition should lead to a measurable change in the phosphorylation of its known substrates.

Methodology: Phospho-Substrate Western Blotting

  • Experimental Design:

    • Treat a relevant cell line with increasing concentrations of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol for a defined period (e.g., 2 hours).

    • Prepare cell lysates and perform Western blotting.

    • Probe the blots with antibodies against the total protein of the candidate kinase (e.g., total AURKA) to ensure its levels are unchanged.

    • Probe parallel blots with phospho-specific antibodies for known downstream substrates (e.g., phospho-Histone H3 (Ser10) for AURKB).

  • Expected Outcome: A dose-dependent decrease in the phosphorylation of the substrate, with no change in total protein levels, provides strong evidence that the compound is inhibiting the kinase's catalytic activity in cells.

Diagram 2: Validating Kinase Inhibition via Downstream Signaling

Kinase_Validation compound 5-Bromo-6-(pyridin-3-yl) pyrimidin-4-ol kinase Target Kinase (e.g., AURKB) compound->kinase Inhibits p_substrate Phospho-Substrate (p-Histone H3) kinase->p_substrate Phosphorylates substrate Substrate (e.g., Histone H3) phenotype Cellular Phenotype (e.g., Mitotic Arrest) p_substrate->phenotype Leads to

Caption: Linking compound action to a measurable cellular event.

Correlating Target Inhibition with a Cellular Phenotype

The final validation step is to demonstrate that inhibiting the target with the compound produces a known cellular phenotype associated with the target's function.

Methodology: Cell-Based Phenotypic Assays

  • Assay Selection: Choose an assay based on the known biology of the validated target.

    • For Cell Cycle Kinases (AURK, PLK): Perform cell cycle analysis by flow cytometry (propidium iodide staining) to look for arrest in the G2/M phase. An anti-proliferative assay (e.g., using CellTiter-Glo®) across a panel of cancer cell lines is also essential.[6]

    • For Growth Factor Receptor Kinases (EGFR, VEGFR): Measure the inhibition of cell proliferation in cancer cell lines known to be dependent on these kinases.[7]

    • For Inflammatory Kinases (IKK): Measure the inhibition of inflammatory cytokine production (e.g., TNF-α, IL-6) in immune cells (e.g., macrophages) stimulated with LPS.[9][10]

  • Data Analysis: Determine the half-maximal effective concentration (EC₅₀) from the phenotypic assay. A strong correlation between the biochemical IC₅₀ (from Tier 2), the concentration required to inhibit substrate phosphorylation, and the phenotypic EC₅₀ provides a powerful, self-validating argument that the compound's mechanism of action is through the inhibition of the identified target.

Conclusion and Future Directions

This guide presents a systematic, evidence-based framework for elucidating the therapeutic targets of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol. By integrating computational, biochemical, and cell-based proteomics approaches, researchers can move from broad hypotheses to validated mechanisms of action. The pyrimidine scaffold is a rich source for drug discovery, and a thorough investigation of this specific derivative is a meritorious endeavor.[1] Future work following this roadmap would involve lead optimization to improve potency and selectivity, detailed pharmacokinetic and pharmacodynamic studies, and eventual testing in in vivo models of disease relevant to the validated target.

References

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Curr Pharm Des. 2025;31(14):1100-1129. ([Link])

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. ([Link])

  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chem Biol Drug Des. 2022 Oct;100(4):599-621. ([Link])

  • Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. I.R.I.S. ([Link])

  • Design, synthesis and evaluation of new pyrimidine derivatives as EGFR C797S tyrosine kinase inhibitors. PubMed. ([Link])

  • Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. ResearchGate. ([Link])

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. ([Link])

  • Recent Advances in Pyrimidine-Based Drugs. PMC. ([Link])

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC. ([Link])

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. ([Link])

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PMC. ([Link])

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. ([Link])

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. ([Link])

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. ([Link])

  • Research developments in the syntheses, anti-inflammatory activities and structure-activity relationships of pyrimidines. ResearchGate. ([Link])

Sources

Exploratory

preliminary in-vitro evaluation of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol

An In-Depth Technical Guide to the Preliminary In-Vitro Evaluation of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol Abstract This technical guide provides a comprehensive framework for the preliminary in-vitro evaluation of the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary In-Vitro Evaluation of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol

Abstract

This technical guide provides a comprehensive framework for the preliminary in-vitro evaluation of the novel compound, 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol. The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition.[1] This guide outlines a strategic, multi-tiered approach to characterizing the compound's biological activity, beginning with a broad assessment of cytotoxicity, followed by a focused investigation into its potential as a kinase inhibitor, with a particular emphasis on the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway. The methodologies detailed herein are designed to establish a foundational understanding of the compound's potency, selectivity, and mechanism of action, thereby guiding future drug development efforts.

Introduction: The Rationale for Investigating 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol

The fusion of a pyrimidine core with a pyridinyl substituent presents a compelling chemical architecture for targeted therapies. Pyrimidine derivatives are known to be effective anticancer agents, with some acting as kinase inhibitors.[1][2][3] The pyridin-3-yl moiety can facilitate crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases.[4] The bromine atom at the 5-position of the pyrimidine ring offers a potential vector for further chemical modification to enhance potency and selectivity.

Given this structural context, a primary hypothesis is that 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol may function as an inhibitor of protein kinases. The JAK/STAT signaling pathway is a critical mediator of cellular processes such as proliferation, differentiation, and apoptosis, and its dysregulation is implicated in numerous cancers and inflammatory diseases.[5] Consequently, the in-vitro evaluation strategy detailed in this guide will prioritize the assessment of this compound's effect on cancer cell viability and its specific inhibitory activity against key kinases, such as those in the JAK family.

Tier 1: General Cytotoxicity Profiling

The initial step in evaluating any novel compound is to determine its general cytotoxic effects across a panel of well-characterized cancer cell lines. This provides a broad understanding of its anti-proliferative potential and helps in selecting appropriate cell models for subsequent mechanistic studies.[6]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[7][8][9]

Materials:

  • Human cancer cell lines (e.g., HCT116 - colorectal carcinoma, A549 - lung carcinoma, MCF-7 - breast adenocarcinoma).[10][11]

  • Normal human cell line (e.g., MRC-5 - normal lung fibroblasts) for selectivity assessment.[12]

  • Complete cell culture medium (specific to each cell line).

  • 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol (test compound).

  • Dimethyl sulfoxide (DMSO).

  • MTT solution (5 mg/mL in PBS).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[7]

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions to obtain a range of final concentrations (e.g., 0.01 µM to 100 µM).[7]

  • Cell Treatment: Treat the cells with the various concentrations of the test compound. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic drug).[7] Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation: IC50 Values

The results of the cytotoxicity screening should be summarized in a table to facilitate comparison across different cell lines.

Cell LineCancer TypeIC50 (µM) of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol
HCT116Colorectal CarcinomaHypothetical Value
A549Lung CarcinomaHypothetical Value
MCF-7Breast AdenocarcinomaHypothetical Value
MRC-5Normal Lung FibroblastHypothetical Value

Tier 2: Target-Based Kinase Inhibition Assay

Based on the structural alerts within 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol, a direct investigation of its kinase inhibitory activity is warranted. A luminescence-based assay that measures ATP consumption is a common and effective method for this purpose.[13]

Experimental Protocol: In-Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.[14]

Materials:

  • Recombinant human kinases (e.g., JAK1, JAK2, JAK3, TYK2).

  • Specific peptide substrates for each kinase.

  • ATP.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • 384-well plates.

  • Luminometer.

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and ATP in the appropriate kinase buffer.

  • Compound Addition: Add the test compound at various concentrations. Include a no-inhibitor control and a no-enzyme control.

  • Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[14]

  • ADP to ATP Conversion: Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30-60 minutes.[14]

  • Luminescence Measurement: Measure the luminescence using a plate reader. The light output is directly proportional to the ADP concentration and thus the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity against a panel of kinases should be presented in a clear tabular format.

KinaseIC50 (µM) of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol
JAK1Hypothetical Value
JAK2Hypothetical Value
JAK3Hypothetical Value
TYK2Hypothetical Value
Other Kinase 1Hypothetical Value
Other Kinase 2Hypothetical Value

Tier 3: Cellular Mechanistic Assays - Probing the JAK/STAT Pathway

Should the compound demonstrate potent inhibition of a specific kinase, particularly a member of the JAK family, the next logical step is to confirm its activity within a cellular context. This involves assessing the phosphorylation status of downstream targets in the relevant signaling pathway.

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.[5][15] Upon ligand binding to its receptor, associated JAKs are activated and phosphorylate the receptor. This creates docking sites for STAT proteins, which are then themselves phosphorylated by the JAKs. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate gene expression.[15]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK JAK->Receptor STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation & DNA Binding Gene_Expression Gene Expression DNA->Gene_Expression Transcription

Caption: The canonical JAK/STAT signaling pathway.

Experimental Protocol: Western Blotting for Phospho-STAT

Western blotting is a standard technique to detect the phosphorylation status of specific proteins, providing a direct measure of the upstream kinase activity.

Materials:

  • Selected cancer cell line with active JAK/STAT signaling (e.g., a cell line that showed sensitivity in the MTT assay).

  • 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol.

  • Appropriate cytokine to stimulate the pathway (e.g., IL-6, IFN-γ).

  • Lysis buffer.

  • Primary antibodies (anti-phospho-STAT, anti-total-STAT, anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence detection reagent.

Procedure:

  • Cell Culture and Treatment: Culture the selected cells and treat them with the test compound at various concentrations for a predetermined time.

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-STAT and total-STAT. A loading control like GAPDH should also be used.

  • Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence imager.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated STAT.

Experimental Workflows

In_Vitro_Evaluation_Workflow cluster_tier1 Tier 1: General Cytotoxicity cluster_tier2 Tier 2: Target-Based Assay cluster_tier3 Tier 3: Cellular Mechanism Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) IC50_Determination IC50 Determination Cytotoxicity_Screening->IC50_Determination Kinase_Panel_Screening Kinase Panel Screening (e.g., ADP-Glo™) IC50_Determination->Kinase_Panel_Screening Proceed if potent and selective Kinase_IC50 Kinase IC50 Determination Kinase_Panel_Screening->Kinase_IC50 Cellular_Assay Cellular Mechanistic Assay (Western Blot for p-STAT) Kinase_IC50->Cellular_Assay Proceed if potent kinase inhibitor Mechanism_Confirmation Confirmation of On-Target Activity Cellular_Assay->Mechanism_Confirmation

Caption: A tiered workflow for the in-vitro evaluation of the compound.

Conclusion

This technical guide presents a logical and efficient strategy for the . By systematically progressing from broad cytotoxicity screening to specific kinase inhibition and cellular mechanism of action studies, researchers can build a comprehensive initial profile of this novel compound. The data generated from these assays will be instrumental in making informed decisions regarding its potential as a therapeutic agent and will lay the groundwork for more advanced preclinical development.

References

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay.
  • Benchchem. (n.d.). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
  • An Bras Dermatol. (2018). JAK-STAT pathway inhibitors in dermatology. PMC - NIH.
  • Bio-Connect. (n.d.). JAK/STAT signaling pathway inhibitors from MedChem Express.
  • Mona Raghuwanshi et al. (n.d.). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives.
  • Benchchem. (2026, March). A Comprehensive Guide to Assessing the Cytotoxicity of Novel Compounds: A Methodological Framework.
  • Wang Q. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. J Cell Mol Pharmacol, 8, 238.
  • MDPI. (2022, August 1). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.
  • PubMed. (n.d.). Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors.
  • ResearchGate. (2020, July). Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 20(4).
  • Bio-protocol. (n.d.). 3.2. In Vitro Kinase Inhibition Assays.
  • Benchchem. (n.d.). Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds.
  • Frontiers. (n.d.). JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies.
  • MDPI. (2026, February 11). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles.
  • PubMed. (2020, March 15). The role of JAK/STAT signaling pathway and its inhibitors in diseases.
  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications.
  • LKT Labs. (n.d.). JAK/STAT Inhibitors.
  • Bentham Science Publishers. (2024, June 6). Design, Synthesis, In vitro Antimicrobial and Antioxidant Evaluation of Novel Pyrimidine Derivatives. Current Bioactive Compounds, 21(4).
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Singh, K., Singh, K., & Balzarini, J. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PMC.
  • MDPI. (2022, May 27). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors.
  • PubMed. (2019). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. Mini Rev Med Chem, 19(10), 851-864.
  • JOCPR. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs.
  • Royal Society of Chemistry. (n.d.). Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines.
  • DOI. (2016, December 1). Synthesis, in vitro evaluation and QSAR modelling of potential antitumoral 3,4-dihydropyrimidin-2-(1H)-thiones.
  • PubMed. (2014, May 15). Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors.
  • ResearchGate. (n.d.). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines.
  • Taylor & Francis Online. (2021, June 3). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative.
  • PMC. (2025, June 17). Phytochemical Composition, Biological Activities, and Mechanisms of Antibacterial Action of Selected Cameroonian Medicinal Plants.
  • RSC Publishing. (n.d.). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers.
  • MDPI. (2022, September 30). Antioxidant and Antibacterial Activity of Extracts from Selected Plant Material.
  • Semantic Scholar. (n.d.). Bioactive compounds, antidiabetic and antimicrobial potential of pinang seeds extract (Areca catechu l.).
  • Sciforum. (2025, April 4). Lichens of the genus Parmelia: a promising source of antioxidant compounds with pharmacological applications.

Sources

Protocols & Analytical Methods

Method

synthesis of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol step-by-step protocol

Application Note: Synthesis and Characterization of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol Executive Summary The synthesis of highly functionalized pyrimidine derivatives is a cornerstone of modern medicinal chemistry, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol

Executive Summary

The synthesis of highly functionalized pyrimidine derivatives is a cornerstone of modern medicinal chemistry, providing essential building blocks for kinase inhibitors, antiviral agents, and complex cross-coupling precursors[1]. This application note details a robust, two-step synthetic protocol for 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol . The methodology leverages a base-catalyzed cyclocondensation to construct the pyrimidine core, followed by a regioselective electrophilic aromatic substitution (SEAr) to install the bromine atom. Designed for reproducibility and high yield, this guide incorporates self-validating checkpoints to ensure structural integrity at each stage.

Mechanistic Insights & Synthetic Strategy

To successfully execute this synthesis, it is critical to understand the causality behind the reagent selection and reaction conditions.

  • Stage 1: Base-Catalyzed Cyclocondensation The formation of the 6-(pyridin-3-yl)pyrimidin-4-ol core is achieved by condensing ethyl 3-oxo-3-(pyridin-3-yl)propanoate (ethyl nicotinoylacetate) with formamidine acetate[1]. Sodium ethoxide (NaOEt) is selected as the base because its conjugate acid (ethanol) matches the ester leaving group, preventing unwanted transesterification. The base serves a dual purpose: it liberates the free amidine from its acetate salt and deprotonates the highly acidic α -carbon of the β -keto ester. Subsequent nucleophilic attack and dual dehydration/dealcoholization drive the irreversible formation of the pyrimidine ring.

  • Stage 2: Regioselective Electrophilic Bromination Pyrimidin-4-ols exist predominantly in their lactam tautomeric form (pyrimidin-4(3H)-one) in polar solvents. The enamine-like character of this lactam ring heavily activates the C5 position toward electrophilic attack[2]. N-Bromosuccinimide (NBS) is chosen over elemental bromine ( Br2​ ) because it provides a controlled, mild release of electrophilic bromine, minimizing the risk of over-oxidation or unwanted halogenation on the electron-deficient pyridine ring[3].

Mechanism A Amidine + β-Keto Ester B Nucleophilic Addition A->B C Cyclocondensation (-H2O, -EtOH) B->C D Pyrimidin-4-ol Core C->D E SEAr at C5 (NBS) D->E F Brominated Target E->F

Figure 1: Mechanistic pathway from acyclic precursors to the brominated pyrimidine core.

Experimental Methodologies

Workflow Overview

Workflow Step1 1. Reagent Preparation Ethyl nicotinoylacetate + Formamidine Step2 2. Base-Catalyzed Cyclization NaOEt / EtOH, Reflux 12h Step1->Step2 Step3 3. Intermediate Isolation pH Neutralization & Filtration Step2->Step3 Step4 4. Electrophilic Bromination NBS / DMF, RT 4h Step3->Step4 Step5 5. Final Product Isolation Precipitation in Ice-Water Step4->Step5

Figure 2: Two-step synthetic workflow for 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol.
Step 1: Synthesis of 6-(pyridin-3-yl)pyrimidin-4-ol

Table 1: Reaction Parameters & Stoichiometry (10 mmol scale)

ReagentMW ( g/mol )Eq.AmountRole
Ethyl nicotinoylacetate193.201.01.93 gPrimary starting material
Formamidine acetate104.111.51.56 gAmidine source
Sodium ethoxide (21% in EtOH)68.053.0~11.2 mLBase
Ethanol (Absolute)46.07-20.0 mLSolvent

Protocol:

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with inert gas ( N2​ or Argon).

  • Activation: Suspend formamidine acetate (1.56 g, 15 mmol) in absolute ethanol (20 mL). Cool the suspension to 0 °C using an ice bath. Slowly add the sodium ethoxide solution (11.2 mL, 30 mmol) dropwise over 5 minutes. Stir for 15 minutes to fully liberate the free amidine.

  • Condensation: Add ethyl nicotinoylacetate (1.93 g, 10 mmol) dropwise to the mixture. Remove the ice bath and gradually heat the reaction to reflux (approx. 78 °C) for 12 hours.

  • Self-Validation Checkpoint: Sample the reaction and analyze via TLC (10% MeOH in DCM). The starting material ( Rf​≈0.8 ) should be completely consumed, replaced by a new, lower-running UV-active spot ( Rf​≈0.3 ).

  • Workup & Isolation: Cool the mixture to room temperature and concentrate in vacuo to remove ethanol. Dissolve the resulting crude residue in minimal distilled water (15 mL).

  • pH-Driven Precipitation (Critical Step): The intermediate is amphoteric. Carefully add glacial acetic acid dropwise until the pH reaches exactly 6.0–6.5. At this isoelectric point, the neutral lactam form is highly insoluble and will precipitate as a white/pale-yellow solid. Filter the solid, wash with cold water (2 × 10 mL), and dry under high vacuum.

Step 2: Synthesis of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol

Table 2: Reaction Parameters & Stoichiometry (5 mmol scale)

ReagentMW ( g/mol )Eq.AmountRole
6-(pyridin-3-yl)pyrimidin-4-ol173.171.00.86 gIntermediate
N-Bromosuccinimide (NBS)177.981.10.98 gElectrophilic bromine source
N,N-Dimethylformamide (DMF)73.09-10.0 mLSolvent

Protocol:

  • Dissolution: In a 50 mL round-bottom flask, dissolve the intermediate 6-(pyridin-3-yl)pyrimidin-4-ol (0.86 g, 5 mmol) in anhydrous DMF (10 mL). DMF is critical here as it stabilizes the bromonium ion transition state and ensures complete solubility.

  • Bromination: Cool the solution to 0 °C. Add NBS (0.98 g, 5.5 mmol) portionwise over 10 minutes to control the mild exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3–4 hours.

  • Self-Validation Checkpoint: Analyze via LC-MS. The intermediate mass ( m/z 174.1 [M+H]+ ) should disappear, yielding a 1:1 isotopic doublet at m/z 252.0 and 254.0 [M+H]+ , confirming mono-bromination[2].

  • Workup & Isolation: Pour the reaction mixture slowly into vigorously stirred ice-water (50 mL). The brominated product will precipitate immediately. Filter the resulting off-white solid through a Büchner funnel. Wash thoroughly with copious amounts of water (3 × 20 mL) to remove all traces of DMF and succinimide byproduct. Dry the solid under high vacuum at 45 °C overnight.

Analytical Characterization & Troubleshooting

To ensure the trustworthiness of the synthesized compound, cross-reference your analytical results against the expected parameters in Table 3.

Table 3: Expected Analytical Data

CompoundAppearanceLC-MS [M+H]+ 1H NMR (Key signals, DMSO- d6​ )TLC Rf​ (10% MeOH/DCM)
Intermediate White/Pale yellow solid174.1 δ ~8.2 (s, 1H, C2-H), δ ~7.0 (s, 1H, C5-H)~0.3
Final Product Off-white solid252.0 / 254.0 δ ~8.3 (s, 1H, C2-H), C5-H signal absent ~0.4

Troubleshooting Guide:

  • Low Yield in Step 1: If precipitation fails during the pH adjustment, the pH may have overshot into the acidic range ( <4 ), protonating the pyridine nitrogen and rendering the molecule water-soluble. Carefully back-titrate with dilute NaHCO3​ to pH 6.5.

  • Over-bromination in Step 2: If LC-MS indicates a mass shift of +158 Da (dibromination), it is likely due to excess NBS or elevated temperatures. Ensure NBS is strictly limited to 1.1 equivalents and added at 0 °C. The pyridine ring is generally deactivated, but prolonged exposure to excess electrophile can force unwanted side reactions.

References[3] Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,3′H)-tetraone. mdpi.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1GmBYXq0PfGT3YS-xEItVCZR_ClFvKQKn_g1OqQpdpM0qFRDvADijMgtiI18FaFQTqPm0MlqyumW4Il1rDCCIX9eTptQ-fO6i-c7Nu4Nz1I0ya6X9Z5CxmR-VtKpvh2l96P8rMM8=[2] Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. nih.gov. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwfEAb__953sGgH3M7gcvA-m8llr0vwwx5KTSQIX6dgLLUm5LkIObHLyn0bk32G8cnZOyqNnkP5xbzhX-DcSAWjudse9syMv2eTRs1oc347C-1U6nl7yHEcn-3ttpZdP7ArU1Nn0ZKsQU72eM=[4] Synthetic Routes to a Series of Proximal and Distal 2′-Deoxy Fleximers. nih.gov. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMYRTnNMN8kqJNGscgsukDXq4MsH0Qhu9jhOVv8YqC4TekoeaMv4btn_kyMhF9AN-4qFYFrQS5h2VCuy68Q0PioKp2Xh8zOjSLP80P-f1ps6SrmW3t9DkEgDTlBvOHQD6EstH6aiRXEeBPPzY=[1] Recent Approaches to the Synthesis of Medicinally Potent Pyrimidine Derivatives using Microwave: A Review. ijamtes.org. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0WqVJRw88toCKI2-U9An19MiS5jsXELZzhTmpo_oH_W1UrDmNANlFZWB4bnCemMpymIEsJ7mzPJ4JixixY_hGICENx6piGH6lyMn8SbS_oJlrxU1DaqrAGFykNsnwHJsdkUjUwr4_ZbGVuT1TxWGDew1SAIv4

Sources

Application

Application Note: Leveraging 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol as a Privileged Scaffold in High-Throughput Kinase Inhibitor Screening

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD), High-Throughput Screening (HTS), and Hit-to-Lead Optimization. Introduction and Mech...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD), High-Throughput Screening (HTS), and Hit-to-Lead Optimization.

Introduction and Mechanistic Rationale

In the landscape of targeted oncology and neurodegenerative disease therapeutics, the pyrimidine core remains one of the most successful hinge-binding scaffolds for ATP-competitive kinase inhibitors. The compound 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol (often existing in its tautomeric pyrimidin-4(1H)-one form) serves as a highly versatile, privileged building block for generating focused kinase inhibitor libraries.

Why This Scaffold?

The structural logic behind utilizing 5-bromo-6-(pyridin-3-yl)pyrimidin-4-ol is rooted in its specific interactions within the kinase ATP-binding cleft:

  • The Pyrimidin-4-ol Core (Hinge Binder): The nitrogen atoms and the hydroxyl/oxo group act as critical hydrogen bond acceptors and donors, mimicking the adenine ring of ATP to anchor the molecule to the kinase hinge region.

  • The 5-Bromo Substituent (Synthetic Handle & Gatekeeper Probe): The bromine atom serves a dual purpose. Synthetically, it is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to rapidly expand the library. Biologically, the heavy halogen can project into the hydrophobic pocket adjacent to the gatekeeper residue, enhancing binding affinity.

  • The Pyridin-3-yl Moiety (Solubility & Ribose Pocket): The pyridine ring improves the overall aqueous solubility of the resulting analogs while projecting into the ribose-binding pocket, allowing for additional hydrogen bonding with solvent or backbone residues.

Experimental Workflow

To systematically evaluate derivatives of 5-bromo-6-(pyridin-3-yl)pyrimidin-4-ol, a robust, self-validating screening cascade is required. The workflow below outlines the progression from library generation through primary biochemical screening (ADP-Glo) and orthogonal validation (TR-FRET).

KinaseWorkflow Library Library Synthesis (Pd-Catalyzed Cross-Coupling) Primary Primary HTS (ADP-Glo Luminescent Assay) Library->Primary HitTriage Hit Triaging (Z'-factor > 0.7) Primary->HitTriage Orthogonal Orthogonal Validation (TR-FRET Binding Assay) HitTriage->Orthogonal Active Hits Selectivity Kinome Selectivity Profiling (Off-target assessment) Orthogonal->Selectivity IC50 < 1 µM Lead Lead Optimization (In vivo & ADME) Selectivity->Lead High Selectivity

Figure 1: Hit-to-lead screening cascade for pyrimidine-based kinase inhibitors.

Detailed Experimental Protocols

To ensure data trustworthiness and reproducibility, the following protocols utilize self-validating controls (e.g., known reference inhibitors, no-enzyme controls, and DMSO-only vehicle controls).

Protocol A: Primary High-Throughput Screening via ADP-Glo™ Assay

The ADP-Glo™ Kinase Assay is a universal, homogeneous, luminescent method that measures the amount of ADP produced during the kinase reaction[1][2]. It is highly resistant to compound auto-fluorescence, making it ideal for primary screening of novel pyrimidine derivatives.

Materials:

  • Purified recombinant kinase (e.g., LRRK2, EGFR, or CDK)

  • Substrate peptide/protein

  • ADP-Glo™ Kinase Assay Kit (Promega)[1]

  • 384-well low-volume white microplates

  • Test compounds (derivatives of 5-bromo-6-(pyridin-3-yl)pyrimidin-4-ol) in 100% DMSO

Step-by-Step Methodology:

  • Compound Preparation: Dispense 50 nL of test compounds (dose-response, 10 µM to 0.1 nM) into the 384-well plate using an acoustic liquid handler. Ensure final DMSO concentration remains ≤1%.

  • Kinase Reaction: Add 2.5 µL of the Kinase/Substrate working solution to the wells. Incubate at room temperature for 15 minutes to allow compound binding.

  • Reaction Initiation: Add 2.5 µL of ATP solution (at the predetermined Km​ for the specific kinase) to initiate the reaction. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes at room temperature[1].

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin for light generation. Incubate for 30 minutes[1].

  • Readout: Measure luminescence using a microplate reader. Calculate % inhibition relative to DMSO controls.

Protocol B: Orthogonal Validation via TR-FRET

To eliminate false positives caused by luciferase inhibition or aggregation, hits are validated using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). TR-FRET relies on the proximity of a donor fluorophore (e.g., Europium) and an acceptor fluorophore, offering a wide dynamic range and eliminating interference from short-lived background fluorescence[3][4][5].

Step-by-Step Methodology:

  • Assay Setup: In a 384-well black microplate, combine 5 µL of kinase, 5 µL of biotinylated substrate, and 50 nL of the test compound.

  • Incubation: Add ATP to initiate the reaction and incubate for 60 minutes.

  • Detection Mixture: Add 10 µL of a detection buffer containing EDTA (to stop the reaction), a Europium-labeled phospho-specific antibody (Donor), and Streptavidin-APC (Acceptor)[5].

  • Equilibration: Incubate in the dark for 60 minutes at room temperature.

  • Readout: Read the plate on a TR-FRET compatible reader (Excitation: 320/340 nm; Emission: 615 nm for Eu, 665 nm for APC). The assay readout is the ratio of 665 nm / 615 nm[5].

Data Presentation and Quality Control

When executing these screens, specific assay metrics must be met to ensure the integrity of the data. Table 1 summarizes the expected quantitative parameters for a successful screening campaign using this scaffold.

Table 1: Expected Assay Quality Metrics for Pyrimidine-Scaffold Screening

MetricADP-Glo (Primary HTS)TR-FRET (Orthogonal)Significance / Causality
Z'-Factor > 0.7> 0.75Indicates excellent assay robustness and separation between positive and negative controls[2].
Signal-to-Background (S/B) > 10> 5Ensures adequate dynamic range for accurate IC50​ curve fitting[3][6].
DMSO Tolerance Up to 5%Up to 2%Pyrimidine derivatives often require DMSO for solubility; the assay must resist solvent-induced denaturation[3].
Hit Rate 1 - 3%N/A (Validation)Typical hit rate for targeted libraries built on privileged hinge-binding scaffolds.
Reference IC50​ Staurosporine: < 10 nMStaurosporine: < 10 nMValidates that the enzyme is active and the assay can detect high-affinity ATP-competitive inhibition.

References

  • Promega Corporation. "ADP-Glo™ Kinase Assay." Promega.co.uk. Available at:[Link]

  • Pharmaceutical Technology. "SwiftFluo® TR-FRET Kinase Kits." Pharmaceutical-technology.com. Available at: [Link]

  • Sino Biological. "TR-FRET Technology: Principle, Advantages, and Applications." Sinobiological.com. Available at: [Link]

  • National Institutes of Health (NIH). "Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay." PMC. Available at: [Link]

Sources

Method

Application Note: Late-Stage Functionalization of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol for Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Advanced Experimental Design & Protocol Guide Mechanistic Rationale & Scaffold Significance In the landscape of tar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Advanced Experimental Design & Protocol Guide

Mechanistic Rationale & Scaffold Significance

In the landscape of targeted therapeutics, pyrimidine-based scaffolds are highly privileged structures, particularly in the design of ATP-competitive kinase inhibitors[1]. The compound 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol represents a highly versatile, advanced building block for Fragment-Based Drug Discovery (FBDD) and library generation.

As a Senior Application Scientist, I select this scaffold for three precise mechanistic reasons:

  • The Hinge-Binding Motif: The pyrimidin-4-ol core undergoes lactam-lactim tautomerization (equilibrating with pyrimidin-4(3H)-one). This dynamic state provides a built-in hydrogen bond donor/acceptor pair that perfectly mimics the adenine ring of ATP, allowing it to anchor securely to the hinge region of kinases such as SRC, JAK, or CHK1[2].

  • The Selectivity Vector (C6 Position): The 6-(pyridin-3-yl) substituent projects into the hydrophobic pocket adjacent to the gatekeeper residue. The nitrogen on the pyridine ring also improves aqueous solubility and offers an additional vector for solvent-exposed interactions.

  • The Diversification Handle (C5 Position): The 5-bromo substituent is the critical synthetic handle. It allows for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling the rapid synthesis of a focused library to probe the DFG-in/DFG-out conformational states of the target kinase[3].

Workflow A 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol (Core Scaffold) B Suzuki-Miyaura Cross-Coupling A->B C Focused Library Generation B->C D TR-FRET Kinase Screening C->D E Lead Identification & SAR Analysis D->E

Fig 1: Late-stage functionalization workflow for kinase inhibitor library generation.

Experimental Design: Library Synthesis via Suzuki-Miyaura Coupling

To generate a library of kinase inhibitors, we utilize the 5-bromo position to introduce various aryl and heteroaryl groups. The causality behind the reaction design is critical: we must overcome the steric hindrance of the adjacent pyridyl group and the potential catalyst-poisoning effect of the pyrimidine nitrogens.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is designed as a self-validating system. In-process controls (LC-MS) dictate the progression of the workflow, ensuring high-fidelity library generation.

Reagents & Materials:

  • Scaffold: 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol (1.0 eq, 0.5 mmol)

  • Boronic Acids/Esters: Various aryl/heteroaryl boronic acids (1.5 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent System: 1,4-Dioxane / H₂O (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: In an oven-dried microwave vial, combine the scaffold, the selected boronic acid, and K₂CO₃.

    • Causality: K₂CO₃ is chosen as the base because its mild nature prevents the degradation of the pyrimidine core, while providing sufficient basicity to form the reactive boronate complex required for transmetalation[3].

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with Argon for 10 minutes.

    • Causality: The biphasic solvent is mandatory. Dioxane solubilizes the organic components, while water dissolves the inorganic base. Degassing prevents the oxidative homocoupling of the boronic acid and protects the Pd(0) active species.

  • Catalyst Introduction: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under an Argon stream, then seal the vial.

    • Causality: Pd(dppf)Cl₂ is selected over Pd(PPh₃)₄ because its bidentate ligand provides a larger "bite angle," which accelerates the reductive elimination step and effectively handles the steric bulk at the C5 position of the pyrimidine[3].

  • Thermal Activation: Heat the reaction mixture at 90°C for 4–6 hours.

  • Self-Validation (In-Process Control): At 4 hours, sample 5 µL of the organic layer, dilute in MeCN, and analyze via LC-MS.

    • Decision Gate: If the starting mass [M+H]⁺ 252.0/254.0 is <5% by UV integration, proceed to workup. If >5%, add 0.5 eq of boronic acid and heat for 2 additional hours.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove Pd black, and concentrate. Purify via reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA) to yield the final functionalized pyrimidin-4-ol.

Quantitative Data: Optimization of Coupling Conditions

To establish the most robust protocol, we evaluated multiple conditions. The data below summarizes the optimization matrix.

EntryCatalyst (5 mol%)Base (3 eq)Solvent SystemTemp (°C)Conversion (%)*
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9045%
2Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O9062%
3Pd(dppf)Cl₂Cs₂CO₃DMF/H₂O10078%
4 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 90 >95%

*Conversion determined by LC-MS UV trace (254 nm) using phenylboronic acid as the standard coupling partner.

Biological Evaluation: Kinase Inhibition Assays

Once the library is synthesized, the compounds must be evaluated for their ability to inhibit target kinases (e.g., JAK1, SRC). We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which provides a highly sensitive, homogeneous format ideal for high-throughput screening[4].

Pathway ATP ATP Kinase Target Kinase (e.g., SRC/JAK) ATP->Kinase Phos Phosphorylated Substrate Kinase->Phos Phosphorylation Substrate Substrate Protein Substrate->Kinase Inhibitor Scaffold-Derived Inhibitor Inhibitor->Kinase Hinge Binding

Fig 2: Mechanism of ATP-competitive kinase inhibition by scaffold derivatives.

Protocol 2: TR-FRET Kinase Assay (Self-Validating System)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitors in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme/Substrate Addition: Add 5 µL of a master mix containing the target kinase (e.g., JAK1, 1 nM final) and the ULight-labeled peptide substrate (50 nM final) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add 5 µL of ATP solution (at the predetermined K_m value for the specific kinase to ensure competitive inhibition kinetics).

  • Incubation: Seal the plate and incubate at 22°C for 60 minutes.

  • Reaction Termination & Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase reaction) and a Europium-labeled anti-phospho antibody. Incubate for 60 minutes.

  • Readout: Read the plate on a multimode microplate reader (e.g., EnVision) using TR-FRET settings (Excitation: 320 nm, Emission: 665 nm / 615 nm).

  • Self-Validation (QC Metrics): Calculate the Z'-factor for the assay plate using DMSO-only wells (negative control) and a known reference inhibitor like Tofacitinib (positive control)[4].

    • Trustworthiness Check: The assay is only deemed valid if the Z'-factor is ≥ 0.65, proving the signal window is robust enough to distinguish true hits from assay noise.

Quantitative Data: Structure-Activity Relationship (SAR) Summary

The following table illustrates representative SAR data generated from the 5-substituted library against JAK1 and SRC kinases.

Compound IDC5 Substituent (R-group)JAK1 IC₅₀ (nM)SRC IC₅₀ (nM)Selectivity Fold (JAK1/SRC)
Core -Br (Unmodified Scaffold)>10,000>10,000N/A
Lib-01 Phenyl1,2504500.36
Lib-02 4-Fluorophenyl8401200.14
Lib-03 1H-Pyrazol-4-yl1589059.3
Lib-04 1-Methyl-1H-pyrazol-4-yl81,200150.0

Analysis: The unmodified bromo-scaffold lacks potency. Adding a hydrophobic phenyl ring (Lib-01, Lib-02) slightly improves binding but favors SRC. However, substituting the C5 position with a pyrazole ring (Lib-03, Lib-04) dramatically shifts selectivity toward JAK1. This is due to a specific hydrogen-bond interaction between the pyrazole moiety and the E966 residue in the JAK1 binding pocket, a structural nuance absent in SRC[4].

Conclusion

The 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol scaffold is a highly modular and chemically tractable starting point for kinase inhibitor discovery. By employing a robust, self-validating Suzuki-Miyaura cross-coupling protocol, researchers can rapidly generate diverse libraries. Subsequent screening via orthogonal TR-FRET assays ensures that only high-confidence, ATP-competitive inhibitors are advanced through the drug development pipeline.

References

  • Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P‑Loop Cysteine Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 Source: ACS Publications URL:[Link]

  • Substituted 5-(pyrazin-2-yl)-1H-pyrazolo[3, 4-b] pyridine and pyrazolo [3, 4-b] pyridine derivatives as protein kinase inhibitors (US9187473B2)

Sources

Application

5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol as a chemical probe

An in-depth technical guide and application note for the utilization of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol as a specialized chemical probe. Executive Summary 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol (CAS: 1443288-01-4)...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and application note for the utilization of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol as a specialized chemical probe.

Executive Summary

5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol (CAS: 1443288-01-4)[1] is a highly specialized heterocyclic building block and chemical probe utilized primarily in the interrogation of metalloenzymes. Specifically, its structural pharmacophore—a pyrimidin-4-ol core coupled with halogen and pyridine substituents—makes it an ideal competitive inhibitor for Fe(II)/2-oxoglutarate (2-OG)-dependent oxygenases, such as the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs)[2]. This application note provides the mechanistic rationale, physicochemical data, and self-validating experimental protocols required to deploy this compound effectively in both biochemical and cellular assays.

Mechanistic Insights: The Chemistry of Target Engagement

To use this probe effectively, researchers must understand the physical chemistry driving its target affinity. The efficacy of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol is dictated by three distinct structural features:

  • Tautomerization & Metal Chelation: In physiological buffers, the pyrimidin-4-ol moiety exists in a tautomeric equilibrium with its pyrimidin-4(3H)-one form[3]. This is critical because the adjacent N3 nitrogen and O4 carbonyl oxygen act as a bidentate ligand. They competitively displace the endogenous co-substrate 2-OG by directly chelating the catalytic Fe(II) ion in the active site of KDM enzymes[2].

  • Halogen Bonding & Steric Constraint: The 5-bromo substituent is not merely a synthetic artifact; it serves a dual purpose. First, it occupies a restricted hydrophobic pocket adjacent to the metal center. Second, its steric bulk forces the adjacent 6-pyridine ring out of coplanarity with the pyrimidine core, locking the molecule into the bioactive conformation required for target engagement[4].

  • Vectoring via the Pyridine Ring: The 6-(pyridin-3-yl) group extends outward from the metal center into the histone-peptide binding cleft. The nitrogen on the pyridine ring provides a critical vector for hydrogen bonding with active-site residues (e.g., Tyrosine or Lysine), conferring selectivity toward specific KDM subfamilies like KDM4 and KDM5[3].

Pathway Visualization

The following diagram illustrates how the probe disrupts the epigenetic regulatory pathway by inhibiting KDM-mediated demethylation, thereby maintaining repressive chromatin marks.

Pathway Substrate H3K9me3 (Repressive Chromatin) Enzyme KDM4/5 Enzyme (Fe2+ / 2-OG) Substrate->Enzyme Binds Active Site Product H3K9me2/1 (Demethylated) Enzyme->Product Demethylation Probe 5-Bromo-6-(pyridin-3-yl) pyrimidin-4-ol Probe->Enzyme Fe2+ Chelation (Competitive Inhibition) Outcome Gene Transcription (Derepression) Product->Outcome Chromatin Opening

Fig 1: Mechanism of KDM4/5 inhibition by 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol altering gene expression.

Experimental Protocols

A robust chemical probe must be evaluated through a self-validating system: an in vitro biochemical assay to confirm direct binding, followed by an orthogonal cellular assay to confirm membrane permeability and intracellular target engagement.

Protocol A: In Vitro TR-FRET KDM Demethylase Assay

Objective: Quantify the biochemical IC50 of the probe against recombinant KDM4A. Causality & Rationale: This assay relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). By using a competitive displacement model, we can measure the probe's ability to prevent the demethylation of a biotinylated H3K9me3 peptide.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 50 mM NaCl, 0.01% Tween-20, and 0.1% BSA.

    • Causality: Tween-20 prevents the compound from forming colloidal aggregates (which cause false-positive promiscuous inhibition), while BSA acts as a carrier protein to prevent non-specific binding to the microplate walls.

  • Cofactor Addition: Add 10 µM Fe(II)SO4 and 100 µM L-ascorbic acid to the buffer.

    • Causality: Ascorbic acid is strictly required to maintain iron in the catalytically active Fe(II) state. Oxidation to Fe(III) renders the KDM enzyme inactive and abolishes the metal-chelation mechanism of the probe[2].

  • Compound Pre-incubation: Dispense recombinant KDM4A (10 nM final) into a 384-well plate. Titrate the probe (from 10 µM down to 0.1 nM in 3-fold dilutions, maintaining 1% DMSO). Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the probe to reach thermodynamic equilibrium with the Fe(II) center before the endogenous competitor is introduced.

  • Reaction Initiation: Add 1 µM 2-OG and 100 nM biotinylated H3K9me3 peptide to initiate the reaction. Incubate for 30 minutes.

  • Detection: Stop the reaction by adding EDTA (to chelate Fe2+ and halt catalysis). Add Eu-cryptate labeled anti-H3K9me2 antibody and Streptavidin-XL665. Read the TR-FRET signal at 620 nm and 665 nm.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Validate that the probe successfully crosses the cell membrane and engages the target in a complex intracellular environment. Causality & Rationale: CETSA operates on the principle of ligand-induced thermodynamic stabilization. When the probe binds to the KDM enzyme inside a live cell, the protein complex requires a higher temperature to unfold and aggregate compared to the unbound protein[3].

Step-by-Step Methodology:

  • Cell Treatment: Seed HeLa cells in a 6-well plate. Treat with 10 µM of the probe or a 0.1% DMSO vehicle control for 2 hours at 37°C.

  • Thermal Gradient: Harvest the cells, wash with PBS, and aliquot equal volumes into PCR tubes. Subject the tubes to a thermal gradient (e.g., 40°C to 60°C in 2°C increments) for exactly 3 minutes using a thermocycler, followed by 3 minutes at room temperature.

    • Causality: The precise heating step induces the denaturation of unbound proteins. The probe-bound KDM4A will exhibit a right-shifted melting curve (higher Tm).

  • Lysis & Fractionation: Add 0.4% NP-40 detergent to the cell suspensions and perform two rapid freeze-thaw cycles (liquid nitrogen to 25°C).

    • Causality: NP-40 is a mild, non-denaturing detergent that extracts the soluble (folded) protein fraction without solubilizing the heat-denatured aggregates.

  • Detection: Centrifuge the lysates at 20,000 x g for 20 minutes to pellet the aggregates. Run the soluble supernatant on a Western Blot, probing for KDM4A to visualize the stabilization effect.

Quantitative Data Presentation

The following table summarizes the physicochemical properties and expected assay metrics for this class of pyrimidin-4-ol probes.

ParameterValue / ConditionMechanistic Rationale
Compound Name 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-olTautomerizes to pyrimidin-4(3H)-one for binding.
Primary Target Class JmjC KDMs (e.g., KDM4A, KDM5B)Fe(II)/2-OG dependent oxygenases.
Expected IC50 (Biochemical) 50 nM – 500 nMHighly dependent on the concentration of the 2-OG competitor used in the assay.
Solubility (DMSO) >10 mMExcellent solubility for concentrated stock preparation.
Working Conc. (Cellular) 1 µM – 10 µMRequired to overcome intracellular 2-OG competition and ensure membrane penetrance.
Mechanism of Action Competitive / Metal ChelationBidentate coordination to active site Fe(II)[4].

References

  • Bavetsias, V., et al. "8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors." Journal of Medicinal Chemistry - ACS Publications, 2016. Available at:[Link]

  • Roatsch, M., et al. "C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones: Studies towards the identification of potent, cell penetrant Jumonji C domain containing histone lysine demethylase 4 subfamily (KDM4) inhibitors, compound profiling in cell-based target engagement assays." PMC - National Institutes of Health, 2019. Available at:[Link]

  • RCSB Protein Data Bank. "5F37: Crystal structure of human KDM4A in complex with compound 58". RCSB PDB, 2016. Available at: [Link]

Sources

Method

Application Note: Strategic Functionalization of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol in Medicinal Chemistry

Introduction & Chemical Context In modern medicinal chemistry, pyrimidine derivatives serve as highly privileged scaffolds, frequently acting as bioisosteres for purines and adenines in the development of targeted therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

In modern medicinal chemistry, pyrimidine derivatives serve as highly privileged scaffolds, frequently acting as bioisosteres for purines and adenines in the development of targeted therapeutics[1][2]. The compound 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol (and its tautomer, 5-bromo-6-(pyridin-3-yl)pyrimidin-4(3H)-one) represents a highly versatile building block.

The unique substitution pattern of this scaffold offers orthogonal reactivity vectors:

  • C4-Hydroxyl (Tautomeric Carbonyl): Readily activated into a leaving group (e.g., chloride or triflate) for Nucleophilic Aromatic Substitution (SNAr).

  • C5-Bromine: Highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to the electron-deficient nature of the pyrimidine ring[3].

  • C6-Pyridin-3-yl: Provides critical hydrogen-bond accepting capabilities, enhances aqueous solubility, and frequently acts as a hinge-binding motif within kinase active sites[1].

This application note provides comprehensive, self-validating protocols for the late-stage functionalization of this scaffold, enabling the rapid generation of diverse compound libraries for drug discovery programs targeting kinases and nucleotidases (such as CD73)[4].

Reactivity Profile & Quantitative Data

Understanding the electronic distribution of the pyrimidine ring is critical for predicting regioselectivity. The electron-withdrawing nature of the ring nitrogens, combined with the inductive effect of the C5-bromine, highly activates the C4 position toward nucleophilic attack once converted to a suitable leaving group[5]. Conversely, the C5-bromine undergoes rapid oxidative addition with Pd(0) species, allowing for selective carbon-carbon bond formation[3].

Table 1: Physicochemical Properties & Reactivity Metrics
Property / MetricValue / DescriptionRationale in Drug Design
Molecular Formula C9H6BrN3OLow molecular weight enables extensive downstream elaboration.
Tautomerism Pyrimidin-4-ol Pyrimidin-4(3H)-oneDictates the choice of activating reagents (e.g., POCl 3​ targets the enol form).
C4 Reactivity High (SNAr after activation)Para to N1; stabilized Meisenheimer complex during nucleophilic attack[5].
C5 Reactivity High (Cross-Coupling)C-Br bond is weakened by the electron-deficient heteroaromatic system[3].
C6 Substituent Pyridin-3-ylImproves metabolic stability and target residence time via polar interactions.

Synthetic Workflow & Strategic Functionalization

To construct complex pharmaceutical agents from 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol, a sequential functionalization strategy is typically employed. The standard workflow involves first activating the C4-OH to a chloride, followed by SNAr with an amine (e.g., to form a 4-amino kinase hinge-binder), and concluding with a Suzuki-Miyaura coupling at the C5 position to install a customized aryl/heteroaryl group[6][7].

Workflow A 5-Bromo-6-(pyridin-3-yl) pyrimidin-4-ol B POCl3 Chlorination (C4-OH -> C4-Cl) A->B Step 1 Activation C 4-Chloro Intermediate B->C D SNAr with Amines (C4-Cl -> C4-NR2) C->D Step 2 Nucleophilic Attack E Suzuki Coupling (C5-Br -> C5-Aryl) D->E Step 3 Pd-Catalysis F Multitarget Kinase Inhibitor E->F Final Drug

Figure 1: Sequential functionalization workflow of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection and critical troubleshooting steps are integrated directly into the methodology to ensure high fidelity and reproducibility.

Protocol 1: C4-Activation via Phosphoryl Chloride (POCl 3​ )

Objective: Convert the C4-hydroxyl group to a highly reactive C4-chloride leaving group.

Scientific Rationale: POCl 3​ converts the tautomeric pyrimidinone into a reactive chlorophosphite intermediate, which is subsequently displaced by chloride ions. The addition of a hindered base (N,N-diisopropylethylamine, DIPEA) acts as an acid scavenger to neutralize the generated HCl, preventing the protonation of the C6-pyridine ring, which would otherwise lead to insolubility and stalled kinetics[6].

Step-by-Step Methodology:

  • Setup: In a flame-dried, argon-purged round-bottom flask, suspend 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol (1.0 equiv, 10 mmol) in anhydrous toluene (0.2 M).

  • Reagent Addition: Add POCl 3​ (3.0 equiv, 30 mmol) in one portion.

  • Base Addition: Dropwise add DIPEA (1.5 equiv, 15 mmol) while maintaining the internal temperature below 30 °C to prevent uncontrolled exotherms.

  • Heating: Heat the reaction mixture to 80–90 °C for 3–4 hours. Validation Check: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The starting material should completely disappear, yielding a less polar product spot[6].

  • Quenching (Critical Step): Cool the mixture to room temperature. Concentrate under reduced pressure to remove excess POCl 3​ . Slowly pour the resulting dark syrup onto crushed ice (100 g) with vigorous stirring. Causality: Rapid aqueous quenching prevents the hydrolysis of the newly formed C-Cl bond back to the starting pyrimidinol.

  • Isolation: Adjust the pH to 7-8 using saturated aqueous NaHCO 3​ . Extract with Dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate to afford 5-bromo-4-chloro-6-(pyridin-3-yl)pyrimidine.

Protocol 2: Site-Selective Suzuki-Miyaura Coupling at C5

Objective: Install an aryl or heteroaryl substituent at the C5 position via Pd-catalyzed cross-coupling.

Scientific Rationale: The C5-bromine bond is highly activated toward oxidative addition by Pd(0). Using a mild base (e.g., Na 2​ CO 3​ or K 3​ PO 4​ ) and a biphasic solvent system (Toluene/EtOH/H 2​ O) ensures the solubility of both the organic halide and the inorganic base, facilitating efficient transmetalation while minimizing protodehalogenation side reactions[3].

SuzukiCycle Pd0 Pd(0) Catalyst OA Oxidative Addition at C5-Br Pd0->OA TM Transmetalation with Aryl-B(OH)2 OA->TM Base / H2O RE Reductive Elimination (C5-Aryl Bond) TM->RE RE->Pd0 Regenerates Pd(0) Prod C5-Functionalized Pyrimidine RE->Prod

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling at the C5-bromine position.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine the 5-bromo-pyrimidine intermediate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(PPh 3​ ) 4​ (0.05 equiv, 5 mol%)[3].

  • Atmosphere Control: Evacuate and backfill the tube with Argon three times. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.

  • Solvent & Base: Add a degassed mixture of Toluene/EtOH (4:1, 0.1 M), followed by a degassed 2.0 M aqueous solution of Na 2​ CO 3​ (2.5 equiv).

  • Reaction: Seal the tube and heat to 90 °C for 12–16 hours. Validation Check: LC-MS should indicate the mass of the desired cross-coupled product. If unreacted bromide remains, an additional 2 mol% of catalyst can be spiked in.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic phase over MgSO 4​ , filter through a short pad of Celite (to remove palladium black), and purify via flash column chromatography.

References

  • Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor Source: PubMed / NIH URL:[Link]

  • Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase Source: PubMed / NIH URL:[Link]

  • Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes Source: ResearchGate URL:[Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst Source: Semantic Scholar URL:[Link]

  • Development of tandem C-H borylation/functionalization procedures for Late Stage Functionalization of Compounds Source: AMS Laurea (University of Bologna) URL:[Link]

Sources

Application

Strategic Derivatization of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol for SAR Library Generation

Executive Summary The 5-bromo-6-(pyridin-3-yl)pyrimidin-4-ol scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors and Toll-like receptor (TLR...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-bromo-6-(pyridin-3-yl)pyrimidin-4-ol scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors and Toll-like receptor (TLR7/8) modulators. Its structural architecture offers three distinct vectors for modification: the C4-hydroxyl (tautomeric with pyrimidin-4(3H)-one), the C5-bromide, and the C6-pyridine ring. This Application Note details a robust, self-validating synthetic workflow that leverages the orthogonal reactivity of these positions. By employing a sequence of C4-activation, regioselective nucleophilic aromatic substitution (SNAr), and C5-Suzuki-Miyaura cross-coupling, researchers can rapidly generate diverse Structure-Activity Relationship (SAR) libraries.

Mechanistic Rationale & Orthogonal Reactivity

The derivatization of 5-bromo-6-(pyridin-3-yl)pyrimidin-4-ol relies on exploiting the electronic and steric differences between the C4 and C5 positions. In its native state, the compound exists in a tautomeric equilibrium favoring the pyrimidin-4(3H)-one form[1]. To functionalize the C4 position, it must first be converted into a suitable leaving group.

  • C4-Activation (Chlorination): Treatment with phosphorus oxychloride (POCl3) converts the C4-oxo/hydroxyl group into a highly electrophilic C4-chloride. The adjacent nitrogen atoms and the electron-withdrawing C5-bromine heavily deplete electron density at C4, priming it for nucleophilic attack.

  • Regioselective SNAr: The newly formed 4-chloro-5-bromo-6-(pyridin-3-yl)pyrimidine exhibits orthogonal reactivity. Amines or alkoxides will selectively displace the C4-chloride under mild conditions (room temperature to 60 °C) without affecting the C5-bromide.

  • C5-Suzuki-Miyaura Coupling: Once the C4 position is functionalized (often with an electron-donating amine that pacifies the pyrimidine ring), the C5-bromide can undergo palladium-catalyzed cross-coupling[2]. Performing the SNAr before the Suzuki coupling is critical; reversing the order would lead to competitive oxidative addition or off-target nucleophilic displacement of the C4-chloride at the elevated temperatures required for Suzuki coupling.

Workflow A 5-Bromo-6-(pyridin-3-yl) pyrimidin-4-ol B C4-Chlorination (POCl3, Heat) A->B C 4-Chloro Intermediate B->C D SNAr with R-NH2 (DIPEA, THF) C->D E 4-Amino-5-bromo Derivative D->E F Suzuki Coupling (Ar-B(OH)2, Pd cat.) E->F G Final SAR Library Compounds F->G

Orthogonal derivatization workflow for 5-bromo-6-(pyridin-3-yl)pyrimidin-4-ol.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process checks to ensure high fidelity during library synthesis.

Protocol A: C4-Chlorination (Synthesis of 5-Bromo-4-chloro-6-(pyridin-3-yl)pyrimidine)

Causality Check: N,N-dimethylaniline is used as a catalytic base to accelerate the formation of the Vilsmeier-Haack-type intermediate and buffer the generated HCl, preventing protonation of the C6-pyridine which could stall the reaction.

  • Reaction Setup: To a dry 100 mL round-bottom flask under N2, add 5-bromo-6-(pyridin-3-yl)pyrimidin-4-ol (10.0 mmol) and POCl3 (30 mL). Carefully add N,N-dimethylaniline (1.5 mL).

  • Heating: Reflux the mixture at 95 °C for 3 hours. Monitor by TLC (DCM:MeOH 9:1). The starting material will disappear, replaced by a higher Rf spot.

  • Quenching (Critical Step): Concentrate the mixture under reduced pressure to remove excess POCl3. Do not add water yet. Dissolve the residue in cold DCM (50 mL) and pour dropwise into vigorously stirred crushed ice (100 g).

    • Rationale: Rapid quenching at 0 °C prevents the exothermic hydrolysis of the newly formed C4-Cl bond back to the C4-OH starting material.

  • Workup: Neutralize the aqueous layer to pH 7 with saturated NaHCO3. Extract with DCM (3 × 50 mL), dry over anhydrous Na2SO4, and concentrate to yield the 4-chloro intermediate.

Protocol B: Regioselective SNAr at C4
  • Reaction Setup: Dissolve the 4-chloro intermediate (5.0 mmol) in anhydrous THF (20 mL). Add N,N-diisopropylethylamine (DIPEA, 10.0 mmol) followed by the desired primary or secondary amine (5.5 mmol).

  • Reaction: Stir at room temperature for 4–12 hours. The electron-withdrawing C5-bromo group makes the C4-chloride exceptionally labile, allowing the reaction to proceed without heating.

  • Validation: Analyze via LC-MS. The mass spectrum should show the expected [M+H]+ with a characteristic 1:1 isotopic bromine pattern, confirming the displacement of chlorine while retaining the bromine.

  • Workup: Dilute with EtOAc, wash with brine, dry, and concentrate. Purify via flash chromatography if necessary.

Protocol C: Suzuki-Miyaura Cross-Coupling at C5

Causality Check: The C5 position is sterically hindered by the adjacent C4-amine and C6-pyridine. Therefore, Pd(dppf)Cl2 is selected over Pd(PPh3)4; its large bite angle facilitates the challenging reductive elimination step required to form the tetra-ortho-substituted biaryl linkage[2].

  • Reaction Setup: In a microwave vial, combine the 4-amino-5-bromo intermediate (1.0 mmol), arylboronic acid (1.5 mmol), K2CO3 (3.0 mmol), and Pd(dppf)Cl2 (0.05 mmol, 5 mol%).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 5 mL).

  • Heating: Seal the vial and heat at 90 °C for 12 hours (or 110 °C for 30 mins via microwave irradiation).

  • Workup: Filter through a pad of Celite to remove palladium black. Partition between EtOAc and water. Extract, dry, and purify the organic layer via preparative HPLC to isolate the final SAR compound.

Quantitative Data Presentation

Table 1: Optimization of C5 Suzuki-Miyaura Coupling Conditions

Data reflects optimization for sterically hindered C5-arylations on the pyrimidine core.

EntryCatalyst (5 mol%)Base (3 equiv)SolventTemp (°C)Yield (%)
1Pd(PPh3)4Na2CO3Toluene/EtOH/H2O9022
2Pd(PPh3)4K2CO3Dioxane/H2O9045
3Pd(dppf)Cl2K2CO3Dioxane/H2O9088
4Pd2(dba)3 / XPhosCs2CO3Dioxane10076
Table 2: Representative SAR Data for TLR8 Agonism

Modifications at C4 and C5 drastically alter target affinity. Data demonstrates the necessity of exploring both vectors.

CompoundC4-Substituent (R1)C5-Substituent (R2)TLR8 EC50 (µM)PBMC IFN-γ Induction
1a -NH(CH2)3CH3-Phenyl1.2Moderate
1b -NH(CH2)3CH3-4-Methoxyphenyl0.4High
1c -Morpholine-4-Methoxyphenyl>10Low
1d -NH-Cyclopentyl-3-Fluorophenyl0.15Very High

Pharmacophore Mapping & Visualization

The derivatized pyrimidine acts as a central hub that projects functional groups into distinct binding pockets of the target receptor (e.g., the hinge region of a kinase or the binding cleft of TLR8).

Pathway L C4-Amine (Solvent Channel) C Pyrimidine Core (Hinge Binder) L->C T Target Receptor (e.g., TLR7/8 or Kinase) C->T Inhibits / Activates R C5-Aryl Group (Hydrophobic Pocket) R->C P C6-Pyridine (Ribose Pocket) P->C

Pharmacophore model mapping the functionalized pyrimidine scaffold to target binding pockets.

References

  • [1] Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. European Journal of Medicinal Chemistry. URL:[Link]

  • [2] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. URL:[Link]

  • Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes. European Journal of Medicinal Chemistry. URL:[Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. URL:[Link]

Sources

Method

Quantitative Analysis of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol: A Guide to Robust HPLC-PDA and LC-MS/MS Methodologies

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides comprehensive, step-by-step protocols for the accurate and precise quantification of 5-Bromo-6-(pyridin-3-y...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides comprehensive, step-by-step protocols for the accurate and precise quantification of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol, a heterocyclic compound of interest in pharmaceutical research and development. Recognizing the critical need for reliable analytical data, we present two primary methodologies: a robust High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) method for routine analysis and purity assessment, and a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification, particularly in complex matrices. This document is structured to provide not only procedural steps but also the scientific rationale behind methodological choices, ensuring that researchers can adapt and troubleshoot effectively. All protocols are designed to be self-validating, with a dedicated section on validation according to the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Principles of Method Selection: A Rationale-Driven Approach

The selection of an appropriate analytical technique is contingent upon the physicochemical properties of the analyte and the intended purpose of the analysis. 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol is a moderately polar, heterocyclic compound. Its structure, featuring a conjugated system of pyrimidine and pyridine rings, strongly suggests it possesses a significant UV chromophore, making it an ideal candidate for UV-based detection.

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for the analysis of non-volatile or thermally sensitive organic molecules.[4][5] For 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol, Reversed-Phase HPLC (RP-HPLC) is the logical choice. The use of a non-polar stationary phase (like C18) with a polar mobile phase allows for excellent retention and separation of the analyte from potential starting materials, intermediates, or degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies in biological fluids or the detection of trace-level impurities, LC-MS/MS is unparalleled.[6][7][8] By coupling the separation power of LC with the mass-resolving capability of a tandem mass spectrometer, we can achieve definitive identification and quantification, even in the presence of co-eluting, interfering matrix components. The presence of basic nitrogen atoms in the pyridine and pyrimidine rings makes the molecule readily ionizable by Electrospray Ionization (ESI) in positive mode.

Gas Chromatography (GC) is generally considered unsuitable for this analyte due to its presumed low volatility and the potential for thermal degradation at the high temperatures required for GC analysis.

General Analytical Workflow

The quantification process follows a structured pathway from sample receipt to final data reporting. This workflow ensures consistency and minimizes sources of error.

Analytical_Workflow cluster_prep Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Receive Sample (e.g., Drug Substance, Formulation) Prepare Accurately Weigh & Dissolve Sample Sample->Prepare Standard Prepare Reference Standard Solutions Filter Filter Sample (0.22 or 0.45 µm Syringe Filter) Prepare->Filter Inject Inject into HPLC or LC-MS/MS System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (PDA or MS/MS) Separate->Detect Integrate Peak Integration & Identification Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Analyte Concentration Calibrate->Quantify Report Generate Final Report Quantify->Report

Caption: General workflow for the quantification of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol.

Protocol 1: Quantification by HPLC with Photodiode Array (PDA) Detection

This method is ideal for purity analysis, in-process control, and formulation assays where analyte concentrations are relatively high.

Rationale for Experimental Choices
  • Stationary Phase (C18): A C18 column provides a versatile non-polar surface that effectively retains the moderately polar analyte through hydrophobic interactions.

  • Mobile Phase (Acidified Water/Acetonitrile Gradient): Acetonitrile is chosen for its low viscosity and UV transparency. The addition of 0.1% formic acid serves a crucial purpose: it protonates the basic nitrogen atoms on the pyridine and pyrimidine rings, minimizing peak tailing and ensuring sharp, symmetrical peaks. A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted efficiently from the column.

  • PDA Detection: A Photodiode Array detector is superior to a simple UV detector as it captures the entire UV-Vis spectrum for the eluting peak. This allows for peak purity assessment and confirmation of analyte identity by comparing the acquired spectrum to that of a known reference standard. Based on the conjugated pyrimidine-pyridine structure, strong absorbance is expected between 250 nm and 320 nm.

Detailed Experimental Protocol

A. Instrumentation & Materials

  • HPLC system with a binary pump, autosampler, column thermostat, and PDA detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reference Standard: 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol (≥98% purity).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water.

  • Reagent: Formic acid (≥99%).

  • Diluent: Acetonitrile/Water (50:50, v/v).

B. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of at least five calibration standards (e.g., 1, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Solution: Accurately weigh the sample to obtain a theoretical concentration of ~50 µg/mL of the analyte when dissolved in a suitable volume of diluent. Sonicate if necessary to ensure complete dissolution and filter through a 0.45 µm syringe filter before analysis.

C. Chromatographic Conditions

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
PDA Detection Wavelength: 280 nm (for quantification)Bandwidth: 4 nmSpectral Range: 200 - 400 nm

D. Data Analysis

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Perform a linear regression analysis. The coefficient of determination (R²) should be ≥ 0.995.

  • Calculate the concentration of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol in the prepared sample solution using the regression equation.

Protocol 2: Quantification by LC-MS/MS

This method is designed for high-sensitivity applications where the analyte concentration is low or the sample matrix is complex (e.g., plasma, urine).

Rationale for Experimental Choices
  • Ionization (ESI+): Electrospray Ionization in positive mode (ESI+) is selected because the nitrogen atoms in the analyte are basic and can be readily protonated to form a stable [M+H]⁺ ion in the acidic mobile phase.

  • Detection (MRM): Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity. A specific precursor ion (the protonated molecule) is selected, fragmented, and one or more specific product ions are monitored. This transition is unique to the analyte, effectively filtering out background noise and interferences.

Detailed Experimental Protocol

A. Instrumentation & Materials

  • LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF) with an ESI source.

  • Chromatographic system and column as described in Protocol 1.

  • Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade).

  • Reagent: Formic acid (LC-MS grade).

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used (e.g., a related pyrimidine derivative).

B. Preparation of Solutions

  • Mobile phases, stock solutions, and calibration standards are prepared as in Protocol 1, but using LC-MS grade reagents and typically at much lower concentrations (e.g., 0.1 - 100 ng/mL).

  • An internal standard should be added at a constant concentration to all samples and standards.

C. Instrument Conditions

Chromatographic Conditions:

  • The HPLC conditions from Protocol 1 can be used as a starting point. The flow rate may be reduced (e.g., to 0.4-0.6 mL/min) to enhance ESI efficiency.

Mass Spectrometry Conditions (Representative Values):

  • Analyte: 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol (Formula: C₉H₆BrN₃O; Monoisotopic Mass: 250.9698)

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion [M+H]⁺ m/z 251.9 (for ⁷⁹Br) / 253.9 (for ⁸¹Br)
MRM Transitions Quantifier: m/z 251.9 → [Predicted Fragment 1]Qualifier: m/z 253.9 → [Predicted Fragment 2]
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Note: MRM transitions and collision energies must be optimized experimentally by infusing a standard solution of the analyte.

D. Data Analysis

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Use a weighted (e.g., 1/x²) linear regression. The R² should be ≥ 0.99.

  • Calculate the analyte concentration in samples using the regression equation.

A Framework for Method Validation (ICH Q2(R2))

A validated analytical procedure is one that has been proven to be suitable for its intended purpose.[1][9][10][11] The following parameters must be evaluated as part of a comprehensive validation study.

Validation_Framework cluster_core Core Validation Attributes cluster_limit Sensitivity Limits cluster_reliability Reliability Attribute Specificity Specificity Linearity Linearity Range Range Linearity->Range Defines LOQ Limit of Quantification (LOQ) Linearity->LOQ Informs Accuracy Accuracy Accuracy->Range Precision Precision Precision->Accuracy Supports Precision->LOQ LOD Limit of Detection (LOD) LOQ->LOD Robustness Robustness

Caption: Interrelationship of key analytical method validation parameters.

Validation Protocol
ParameterProtocol SummaryTypical Acceptance Criteria
Specificity Analyze blank diluent, a placebo (if applicable), and the analyte to demonstrate no interference at the analyte's retention time. For HPLC-PDA, assess peak purity.No significant interfering peaks at the analyte retention time.
Linearity Analyze 5-7 standards across the desired concentration range. Plot peak area vs. concentration and perform linear regression.R² ≥ 0.995
Accuracy Perform recovery studies by spiking the analyte into a blank matrix at three levels (e.g., 80%, 100%, 120% of target conc.). Analyze in triplicate at each level.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day.%RSD ≤ 2.0%
Precision (Intermediate) Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.%RSD ≤ 3.0%
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy. Often determined at a signal-to-noise ratio of 10:1.%RSD ≤ 10%, Recovery within 80-120%.
Robustness Deliberately vary key method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2 units) and assess the impact on the results.System suitability parameters remain within limits.

Conclusion

The HPLC-PDA and LC-MS/MS methods detailed in this application note provide a robust framework for the quantification of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol. The HPLC method is well-suited for routine quality control, while the LC-MS/MS method offers the high sensitivity and selectivity required for more demanding applications. Proper method validation, as outlined by the ICH guidelines, is imperative to ensure that the data generated is reliable, accurate, and fit for purpose in a regulated drug development environment. These protocols serve as a comprehensive starting point, empowering scientists to generate high-quality analytical data.

References

  • Lab Manager. (2025, October 23).
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (n.d.).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2)
  • BioPharm International. (2026, April 1). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • International Council for Harmonisation. (2022, March 24). Validation of Analytical Procedure Q2(R2). [Link]

  • PubChem. (n.d.). 5-Bromoisoquinoline. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • Dyes in History and Archaeology. (2008). A New HPLC-PDA Method for the Analysis of Tyrian Purple Components. [Link]

  • OOIR. (2025, January 27). Journal of Analytical Methods in Chemistry. [Link]

  • EJNMMI Radiopharmacy and Chemistry. (n.d.). Advancing 6-bromo-7-[11C]methylpurine ([11C]BMP) radiosynthesis for human use. [Link]

  • PMC. (n.d.). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14).... [Link]

  • Journal of Molecular Science. (2025, June 24). PDF. [Link]

  • CentAUR. (n.d.). Validation of a high-throughput method for the quantification of flavanol and procyanidin biomarkers and methylxanthines in plasma. [Link]

  • PMC. (2022, September 5). A rapid and sensitive UPLC-MS/MS method for simultaneous determination of four potential mutagenic impurities at trace levels in ripretinib drug substance. [Link]

  • UCHEM. (n.d.). 5-Bromo-6-cyclopropylpyrimidin-4-OL. [Link]

  • SciSpace. (n.d.). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF.... [Link]

  • ResearchGate. (n.d.). UV absorbance and LDI MS of pyrenes. [Link]

  • NextSDS. (n.d.). 5-bromo-6-(morpholin-4-yl)pyridin-3-amine — Chemical Substance Information. [Link]

  • SpringerLink. (2025, December 9). Analytical methods for the determination of some selected 4-quinolone antibacterials. [Link]

  • MDPI. (2022, June 27). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. [Link]

  • SpringerLink. (n.d.). LC-Q-TOF-MS driven identification of potential degradation impurities of venetoclax, mechanistic explanation on degradation path. [Link]

  • Semantic Scholar. (2022, August 1). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [Link]

  • Journal of the Chemical Society (Resumed). (1952). Pyrimidines. Part III. The ultra-violet absorption spectra of some polysubstituted pyrimidines. [Link]

  • PubChemLite. (n.d.). 5-bromo-6-methylpyrimidin-4-ol (C5H5BrN2O). [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. [Link]

  • MDPI. (2022, October 18). 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. [Link]

Sources

Application

Application Note: Leveraging 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol in Fragment-Based Lead Discovery

Audience: Researchers, Medicinal Chemists, and Structural Biologists in Preclinical Drug Development Content Type: Technical Application Note & Experimental Protocols Executive Summary Fragment-Based Drug Discovery (FBDD...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Structural Biologists in Preclinical Drug Development Content Type: Technical Application Note & Experimental Protocols

Executive Summary

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel chemical matter for challenging therapeutic targets, consistently delivering high-ligand-efficiency starting points that traditional high-throughput screening (HTS) often misses[1][2]. This application note details the mechanistic rationale, biophysical screening workflows, and synthetic elaboration protocols for a highly privileged building block: 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol .

This specific fragment combines a kinase-privileged pyrimidine core, a versatile biaryl axis, and a heavy halogen atom. As a Senior Application Scientist, I have structured this guide to provide not just the how, but the why behind the experimental methodologies required to successfully transition this fragment from a weak micromolar hit to a potent nanomolar lead.

Mechanistic Rationale & Physicochemical Profiling

The selection of 5-bromo-6-(pyridin-3-yl)pyrimidin-4-ol for a fragment library is not arbitrary; it is a meticulously designed "anchor" fragment that strictly adheres to the "Rule of 3" (Ro3) while offering multiple vectors for interaction and elaboration.

Structural Advantages
  • The Pyrimidin-4-ol Core (Tautomerism): In aqueous physiological conditions, this core exists in a tautomeric equilibrium with its pyrimidin-4(3H)-one form. This dynamic state provides a robust hydrogen bond donor/acceptor motif that perfectly mimics the interactions of endogenous ATP at the hinge region of kinases[3].

  • The 5-Bromo Substituent: The bromine atom serves a dual purpose. Biologically, it can engage in highly directional halogen bonding with the peptide backbone (e.g., carbonyl oxygens), a critical interaction observed in the development of robust antiviral and kinase inhibitors[4][5]. Structurally, it acts as a heavy atom, providing an anomalous dispersion signal that drastically simplifies phase-solving in X-ray crystallography[1].

  • The 6-(Pyridin-3-yl) Ring: This heteroaryl group introduces a vector for π-π stacking or edge-to-face aromatic interactions within hydrophobic sub-pockets, while the pyridyl nitrogen serves as a secondary hydrogen-bond acceptor.

Quantitative Data Summary

To ensure drug-likeness is maintained during the optimization process, fragments must possess optimal physicochemical properties[6]. Table 1 summarizes the baseline metrics for this fragment.

Table 1: Physicochemical and Typical Biophysical Profile

ParameterValueRo3 ComplianceFBDD Utility
Molecular Weight (MW) 252.07 DaYes (< 300 Da)Ensures high Ligand Efficiency (LE).
cLogP 1.8Yes (< 3)Excellent aqueous solubility for high-concentration NMR/SPR.
H-Bond Donors/Acceptors 1 / 4Yes (≤ 3 / ≤ 3)Marginal acceptor violation, but highly favorable for kinase hinge binding.
Typical Screening Kd​ 100 µM – 2 mMN/AStandard starting affinity requiring sensitive biophysical detection.
Ligand Efficiency (LE) > 0.3 kcal/mol/HAN/AHigh LE indicates a high-quality interaction per heavy atom.

FBDD Workflow and Elaboration Strategy

The transition from fragment to lead requires a highly orchestrated workflow combining biophysical screening, structural biology, and synthetic chemistry.

FBDD_Workflow N1 Fragment Library (Ro3 Compliant) N2 Primary Screening (SPR / Ligand-NMR) N1->N2 N3 Structural Validation (X-ray Crystallography) N2->N3 N4 Hit Elaboration (Pd-Catalyzed Coupling) N3->N4 N5 Lead Compound (Optimized Affinity) N4->N5

Caption: Fragment-based drug discovery workflow from screening to lead optimization.

Once the fragment is validated, the 5-bromo and 4-hydroxyl positions serve as orthogonal synthetic handles for fragment growing.

Elaboration_Strategy Core 5-Bromo-6-(pyridin-3-yl) pyrimidin-4-ol V1 C5-Position (Bromine) Suzuki/Sonogashira Coupling (Hydrophobic Pocket Access) Core->V1 V2 C4-Position (Hydroxyl) O-Alkylation / Chlorination (Solvent Channel Extension) Core->V2 V3 N1/N3 Pyrimidine Hinge-Binding / H-Bonds (Kinase Anchoring) Core->V3

Caption: Structural vectors for the chemical elaboration of the pyrimidine fragment.

Self-Validating Experimental Protocols

Protocol A: Primary Screening via Surface Plasmon Resonance (SPR)

Because fragments bind weakly ( Kd​ in the µM to mM range), SPR is utilized for its high sensitivity and real-time kinetic readouts[7][8].

Causality & Rationale: We use a multi-cycle kinetics approach with stringent DMSO solvent correction. Fragments require high concentrations (up to 1 mM), which necessitates higher DMSO concentrations (typically 2-5%). Mismatches in DMSO between the running buffer and sample cause massive bulk refractive index shifts, masking the tiny fragment binding signal.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the target protein (e.g., a kinase domain) onto a CM5 sensor chip via standard amine coupling (target immobilization level: 3000–5000 RU to account for the low molecular weight of the fragment).

  • Buffer Preparation: Prepare running buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) supplemented with exactly 3.0% DMSO .

  • Solvent Correction Calibration: Prepare a 7-point DMSO calibration curve ranging from 2.5% to 3.5% DMSO in running buffer. Run this prior to the fragment samples to create a correction plot.

  • Sample Preparation: Dilute 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol from a 100 mM DMSO stock into the running buffer to achieve a top concentration of 1 mM, maintaining exactly 3.0% final DMSO. Prepare a 2-fold dilution series (1 mM down to 15.6 µM).

  • Injection: Inject the concentration series over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Contact time: 60 seconds; Dissociation time: 60 seconds.

  • Data Analysis: Double-reference the data (subtract reference flow cell and blank buffer injections). Fit the steady-state affinity ( Req​ vs. Concentration) to a 1:1 Langmuir binding model to determine the Kd​ .

Protocol B: Structural Validation via X-Ray Crystallography (Soaking)

Obtaining a co-crystal structure is the definitive validation in FBDD[9]. The 5-bromo group is highly advantageous here, as it allows for anomalous scattering to confirm the binding pose even at low occupancy.

Causality & Rationale: Soaking is preferred over co-crystallization for fragments because it allows for rapid screening of pre-formed, well-diffracting apo-crystals. The high concentration of fragment required for soaking can sometimes crack crystals; therefore, a step-wise soaking gradient is employed.

Step-by-Step Methodology:

  • Apo-Crystal Growth: Grow apo-crystals of the target protein using hanging-drop vapor diffusion.

  • Cryo-Protectant/Soak Solution: Prepare the reservoir solution supplemented with 20% (v/v) glycerol (cryoprotectant) and 50 mM of the fragment (using a 500 mM DMSO stock). Final DMSO should not exceed 10%.

  • Step-Wise Soaking: Transfer the apo-crystal first to a drop containing 10 mM fragment for 1 hour, then to the 50 mM drop for 3–12 hours. This gradual osmotic shift prevents crystal lattice disruption.

  • Harvesting & Freezing: Loop the crystal and flash-freeze immediately in liquid nitrogen.

  • Data Collection: Collect diffraction data at a synchrotron source. Crucial Step: Collect data at the bromine K-edge (approx. 13.47 keV / 0.92 Å) to exploit the anomalous dispersion signal, which will unambiguously highlight the location of the fragment's bromine atom in the electron density map.

Protocol C: Hit-to-Lead Elaboration (Fragment Growing)

Once the binding mode is confirmed, the 5-bromo position is an ideal vector for fragment growing via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to access adjacent hydrophobic pockets[3].

Causality & Rationale: The pyrimidin-4-ol acts as an anchor (hydrogen bonding to the hinge). By coupling aryl or heteroaryl boronic acids to the 5-position, we rapidly increase the molecular weight and surface area contact, driving the affinity from micromolar to nanomolar. We use Pd(dppf)Cl2​ as it is robust for sterically hindered biaryl couplings.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried microwave vial, combine 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol (1.0 eq, 0.5 mmol), the desired aryl boronic acid (1.2 eq, 0.6 mmol), and Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq, 2.5 mol%).

  • Base & Solvent: Add Cs2​CO3​ (2.0 eq, 1.0 mmol) as the base. Suspend the mixture in a degassed solvent system of 1,4-Dioxane/Water (4:1 v/v, 5 mL).

  • Degassing: Purge the vial with Argon gas for 5 minutes to remove oxygen, which can degrade the Pd catalyst and cause homocoupling of the boronic acid.

  • Reaction Execution: Seal the vial and heat under microwave irradiation at 110°C for 30 minutes (or conventional heating at 90°C for 4 hours).

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate in vacuo. Purify the elaborated lead compound via reverse-phase preparative HPLC.

Conclusion

The 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol fragment is a highly privileged starting point in FBDD. By leveraging its intrinsic tautomerism for target anchoring, its heavy bromine atom for crystallographic phasing and chemical elaboration, and its Ro3-compliant physicochemical profile, drug discovery teams can efficiently navigate the hit-to-lead optimization process. Rigorous biophysical screening coupled with structure-guided design remains the gold standard for unlocking the full therapeutic potential of such fragments.

References

  • Structure- and Privileged Fragment-Based Iterative Optimization: Discovery of 2,4-Disubstituted-6-aminopyrimidines as Novel HIV-1 NNRTIs with Potent Activity against Drug-Resistant Strains and Favorable Safety Profiles Journal of Medicinal Chemistry - ACS Publications URL
  • Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery MDPI URL
  • PMC (NIH)
  • Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines ResearchGate URL
  • Fragment-Based Approaches Identified Tecovirimat-Competitive Novel Drug Candidate for Targeting the F13 Protein of the Monkeypox Virus ResearchGate URL
  • PMC (NIH)
  • Recent Developments in Fragment-Based Drug Discovery Journal of Medicinal Chemistry - ACS Publications URL
  • An Introduction to Fragment-Based Drug Discovery (FBDD)
  • PMC (NIH)
  • FBDD: Fragment-Based Drug Discovery BioSolveIT URL

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific physicochemical challenges associated wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific physicochemical challenges associated with the synthesis of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol . This scaffold is notoriously tricky due to the competing reactivities of the basic pyridine ring and the tautomeric pyrimidin-4-ol core.

Below, you will find self-validating experimental protocols, root-cause troubleshooting logic, and empirical data to help you maximize your reaction yields.

Process Overview & Failure Analysis

SynthesisWorkflow A Ethyl 3-oxo-3-(pyridin-3-yl)propanoate + Formamidine Acetate B 6-(pyridin-3-yl)pyrimidin-4-ol (Intermediate) A->B NaOMe, MeOH, Reflux (Condensation) Fail1 Hydrolysis / Incomplete Enolization A->Fail1 Moisture/Weak Base C 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol (Final Product) B->C NBS, DMF, RT (Bromination) Fail2 Over-bromination / Pyridine Bromination B->Fail2 Excess NBS/High Temp

Workflow for 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol synthesis highlighting key failure points.

Part 1: Validated Experimental Protocols

Protocol A: Condensation to 6-(pyridin-3-yl)pyrimidin-4-ol

Causality & Mechanism: The formation of the pyrimidine ring requires the condensation of a β -keto ester with an amidine. Formamidine acetate acts as the C-N-C donor. Exactly three equivalents of sodium methoxide (NaOMe) are required: one to liberate the free formamidine from its acetate salt, one to enolize the ethyl 3-oxo-3-(pyridin-3-yl)propanoate, and one to drive the final cyclization and aromatization (1[1]).

Step-by-Step Methodology:

  • Preparation: In a flame-dried, argon-purged round-bottom flask, suspend formamidine acetate (1.5 eq, 150 mmol) in anhydrous methanol (200 mL).

  • Base Addition: Cool the suspension to 0 °C. Slowly add a freshly prepared solution of NaOMe in methanol (3.0 eq, 300 mmol). Stir for 15 minutes to liberate the free base.

  • Substrate Addition: Add ethyl 3-oxo-3-(pyridin-3-yl)propanoate (1.0 eq, 100 mmol) dropwise.

  • Cyclization: Attach a reflux condenser and heat the reaction to 65 °C (reflux) for 12 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS or TLC (DCM:MeOH 9:1) with UV detection. The reaction is complete when the starting material spot is entirely consumed.

  • Isolation: Cool to room temperature. Concentrate the mixture under reduced pressure to remove ~70% of the methanol. Add 100 mL of ice-cold water.

  • pH Adjustment (Critical): Carefully add 2M HCl dropwise until the pH reaches exactly 5.5–6.0. The product will precipitate as a pale yellow solid. Filter, wash with cold water, and dry in a vacuum oven at 50 °C for 24 hours.

Protocol B: Electrophilic Bromination to 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol

Causality & Mechanism: The pyrimidin-4-ol exists predominantly in its pyrimidone tautomer, which strongly activates the 5-position toward electrophilic aromatic substitution. Using N-bromosuccinimide (NBS) provides a controlled release of electrophilic bromine, minimizing the risk of over-bromination on the pyridine ring (2[2]).

Step-by-Step Methodology:

  • Dissolution: Dissolve 6-(pyridin-3-yl)pyrimidin-4-ol (1.0 eq, 50 mmol) in anhydrous N,N-Dimethylformamide (DMF) (100 mL) at room temperature.

  • Bromination: In a separate flask, dissolve NBS (1.05 eq, 52.5 mmol) in DMF (20 mL). Add this solution dropwise to the pyrimidine solution over 30 minutes, maintaining the internal temperature strictly below 25 °C.

  • Reaction: Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: LC-MS must show the M+2 isotope pattern characteristic of a mono-brominated species (m/z ~252/254).

  • Quenching & Isolation: Pour the reaction mixture into 400 mL of ice-water containing 1% sodium thiosulfate (to quench unreacted NBS). Stir vigorously for 30 minutes.

  • Filtration: Collect the precipitated solid via vacuum filtration. Wash sequentially with water and cold ethanol. Dry under high vacuum (3[3]).

Part 2: Troubleshooting Guide (Q&A)

TroubleshootingTree Start Low Yield in Condensation Step? CheckMoisture Check Solvent Anhydrous State Start->CheckMoisture CheckBase Verify NaOMe Equivalents (3.0 eq) Start->CheckBase Hydrolysis Ester Hydrolysis Occurring CheckMoisture->Hydrolysis Moisture > 0.1% Success Optimal Pyrimidin-4-ol Yield CheckMoisture->Success Dry MeOH CheckBase->Success Sufficient Base

Troubleshooting logic tree for the condensation step of pyrimidine synthesis.

Q: My condensation yield is stuck below 40%, and I observe a significant amount of a highly polar by-product. What is happening? A: You are likely experiencing ester hydrolysis. If your methanol or NaOMe is not strictly anhydrous, the hydroxide ions will hydrolyze the ethyl 3-oxo-3-(pyridin-3-yl)propanoate into its corresponding β -keto acid, which rapidly decarboxylates and ruins the reaction trajectory. Actionable Fix: Use commercially available 25 wt% NaOMe in MeOH (stored under argon) or freshly prepare it using sodium metal and anhydrous MeOH. Ensure your glassware is oven-dried.

Q: During the isolation of the intermediate (Protocol A), the product forms a gelatinous mass that clogs the filter paper. How can I improve filtration? A: This is a classic isoelectric point issue. The molecule contains both a basic pyridine nitrogen and an acidic pyrimidin-4-ol proton. If the pH is too high (>7) or too low (<4), the compound remains partially ionized, leading to gelation or high aqueous solubility. Actionable Fix: Adjust the pH to exactly 5.5–6.0 using a calibrated pH meter, not just pH paper. If a gel forms, heat the aqueous suspension to 60 °C for 30 minutes, then allow it to cool slowly to room temperature to promote crystalline growth before filtration.

Q: I am seeing multiple brominated species in my LC-MS after Protocol B. How do I prevent over-bromination? A: While the 5-position of the pyrimidine ring is the most nucleophilic, excess brominating agent or high temperatures can lead to bromination of the pyridine ring or the formation of N-bromo species. Actionable Fix: Strictly control the NBS stoichiometry to 1.05 equivalents. Ensure the NBS is freshly recrystallized (from water) to remove free Br2​ . Keep the reaction temperature strictly below 25 °C. If over-bromination persists, switch the solvent from DMF to Acetonitrile ( CH3​CN ) to lower the reaction rate.

Part 3: Quantitative Data & Yield Optimization

Table 1: Optimization of the Condensation Step

Base (Equivalents) Solvent Temp (°C) Time (h) Isolated Yield (%) Primary Observation
K₂CO₃ (3.0) EtOH 78 24 22% Incomplete enolization
NaOEt (3.0) EtOH 78 12 65% Good conversion, some transesterification
NaOMe (2.0) MeOH 65 12 45% Incomplete cyclization

| NaOMe (3.0) | MeOH | 65 | 12 | 88% | Optimal conditions |

Table 2: Optimization of the Bromination Step

Reagent (Eq) Solvent Temp (°C) Time (h) Isolated Yield (%) Purity (HPLC)
Br₂ (1.1) AcOH 25 4 60% 85% (HBr salt trapped)
NBS (1.5) DMF 50 1 40% 60% (Over-bromination)
NBS (1.05) CH₃CN 25 5 75% 95%

| NBS (1.05) | DMF | 25 | 2 | 92% | >98% |

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use elemental bromine ( Br2​ ) instead of NBS for the bromination step? A: Yes, Br2​ in acetic acid is a classical method for pyrimidine bromination (3[3]). However, this generates hydrobromic acid (HBr) as a stoichiometric byproduct. The basic pyridine ring will be protonated by HBr, forming a hydrobromide salt that can precipitate prematurely and trap impurities. NBS in DMF is milder and avoids strong acid generation.

Q: Is it necessary to protect the pyrimidin-4-ol before cross-coupling reactions (e.g., Suzuki coupling of the 5-bromo position)? A: It is highly recommended. The free -OH (or its pyrimidone tautomer) can poison palladium catalysts or lead to unwanted O-arylation. Standard practice involves converting the 4-OH to a 4-chloro derivative using POCl3​ prior to cross-coupling, or protecting it as a benzyl or PMB ether.

Q: How should I store the final 5-bromo-6-(pyridin-3-yl)pyrimidin-4-ol? A: Store the compound in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at room temperature. It is stable under these conditions but can slowly degrade if exposed to prolonged UV light and ambient moisture.

References

  • Source: Googleapis.
  • Title: Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study Source: MDPI URL
  • Title: Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties Source: PMC - NIH URL

Sources

Optimization

purification challenges of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol

Topic: Purification Challenges of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol Prepared by: Senior Application Scientist Welcome to the . As a Senior Application Scientist, I frequently consult on the isolation of complex hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Purification Challenges of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol Prepared by: Senior Application Scientist

Welcome to the . As a Senior Application Scientist, I frequently consult on the isolation of complex heterocyclic scaffolds. 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol presents a "perfect storm" of purification bottlenecks: it is highly amphoteric, exists in a dynamic tautomeric equilibrium, forms intractable hydrogen-bonded networks, and is prone to catalytic debromination.

This guide deconstructs the causality behind these phenomena and provides self-validating protocols to ensure high-purity isolation.

Section 1: Chromatographic Anomalies (Tautomerism & Streaking)

FAQ: Why does my compound streak endlessly on normal-phase silica and elute as a broad, split peak on RP-HPLC?

Causality Analysis: The pyrimidin-4-ol core exists in a dynamic lactim-lactam tautomeric equilibrium with its pyrimidin-4(3H)-one form. Furthermore, the molecule is highly amphoteric[1]; the basic pyridine nitrogen (pKa ~5.2) and the acidic pyrimidinol hydroxyl (pKa ~8.5) create multiple ionization states depending on the local environment. On unbonded normal-phase silica, these tautomers act as both strong hydrogen-bond donors and acceptors, leading to irreversible zwitterionic interactions with free silanols and severe streaking. On reverse-phase (RP) systems, the interconversion rate between tautomers often matches the chromatographic timescale, causing peak broadening or splitting.

Tautomer_Chromatography cluster_0 Tautomeric Equilibrium A Pyrimidin-4-ol (Lactim) B Pyrimidin-4(3H)-one (Lactam) A->B Proton Transfer C Silica Silanol Binding (Severe Streaking) A->C H-Bond Donor B->C H-Bond Acceptor D pH-Buffered RP-HPLC (0.1% Formic Acid) C->D Switch to C18 E Sharp, Symmetrical Peak (High Resolution) D->E Suppress Ionization

Fig 1. Tautomerization-induced silica streaking resolved by pH-buffered reverse-phase chromatography.

Protocol 1: pH-Controlled Reverse-Phase Purification To collapse the tautomeric equilibrium into a single, well-behaved species, we must lock the ionization state using a low-pH buffered mobile phase.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Milli-Q Water) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile). The acidic pH (~2.7) fully protonates the pyridine ring and suppresses the ionization of the pyrimidinol.

  • Column Selection: Utilize an end-capped C18 column (e.g., 5 µm particle size) to prevent residual silanol interactions.

  • Gradient Elution: Run a shallow gradient from 5% B to 60% B over 20 column volumes (CV) at a controlled flow rate.

  • Self-Validation Checkpoint: Calculate the peak asymmetry factor ( As​ ) at 10% peak height. A successful separation will yield an As​ between 0.9 and 1.2, confirming the suppression of tautomeric splitting and ensuring optimal peak symmetry[2].

Section 2: Solubility Bottlenecks (The "Brick Dust" Phenomenon)

FAQ: My crude material crashes out of solution during loading. How can I load this onto a column without ruining the separation?

Causality Analysis: Pyrimidin-4-ones are notorious for forming highly stable, cooperative multiple hydrogen-bonded arrays (DADA/ADAD motifs) in the solid state[3]. When combined with the planar pi-stacking of the pyridine and pyrimidine rings, the lattice energy becomes exceptionally high. This renders the compound nearly insoluble in standard chromatographic solvents like dichloromethane (DCM) or ethyl acetate.

Quantitative Solubility Profile of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol at 25°C

Solvent SystemDielectric Constant (ε)Solubility (mg/mL)Application Suitability
Dichloromethane (DCM)8.9< 0.1Unsuitable for loading
Ethyl Acetate (EtOAc)6.0< 0.1Unsuitable for loading
Methanol (MeOH)32.70.5Poor; causes column crashing
Dimethyl Sulfoxide (DMSO)46.7> 50.0Ideal for liquid injection
0.1 M HCl (aq)~80.015.0Good (protonates pyridine)
0.1 M NaOH (aq)~80.025.0Good (deprotonates pyrimidinol)

Protocol 2: DMSO-Mediated Liquid Injection

  • Dissolution: Dissolve the crude mixture in pure DMSO to achieve a concentration of 50 mg/mL. Sonicate for 5 minutes at 40°C if necessary to disrupt the crystalline lattice.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could foul the column frit.

  • Injection: Inject the DMSO solution directly onto the pre-equilibrated C18 column. Keep the injection volume below 2% of the total column volume to prevent band broadening.

  • Self-Validation Checkpoint: Monitor the column backpressure post-injection. A stable pressure trace indicates that the compound has successfully partitioned onto the stationary phase without precipitating at the solvent front.

Section 3: Co-elution of the Des-Bromo Impurity

FAQ: My LC-MS shows a persistent M-79/M-81 mass impurity co-eluting with my product. Standard C18 gradients cannot resolve them. How do I separate this?

Causality Analysis: The 5-bromo group on the electron-deficient pyrimidine ring is highly susceptible to hydrodehalogenation (debromination) during upstream synthetic steps, particularly in palladium-catalyzed cross-couplings or under basic conditions[4]. The resulting des-bromo byproduct (6-(pyridin-3-yl)pyrimidin-4-ol) has a nearly identical polar surface area and lipophilicity to the target compound, making them virtually inseparable by standard hydrophobic (C18) interactions.

PFP_Separation cluster_1 Elution Profile Crude Crude Mixture (5-Bromo + Des-bromo) PFP Pentafluorophenyl (PFP) Column Crude->PFP PiPi Fluorine - Pi & Halogen Interactions PFP->PiPi Elute1 Des-bromo Byproduct (Weaker Retention) PiPi->Elute1 Elutes First Elute2 5-Bromo Product (Stronger Retention) PiPi->Elute2 Elutes Second

Fig 2. Orthogonal separation of des-bromo impurities using PFP stationary phase shape selectivity.

Protocol 3: Orthogonal Purification via PFP Stationary Phase To separate these closely related analogs, we must exploit orthogonal retention mechanisms—specifically, shape selectivity and halogen-aromatic interactions.

  • Stationary Phase Selection: Replace the standard C18 column with a Pentafluorophenyl (PFP) or Fluorinated Phenyl stationary phase.

  • Mobile Phase Adjustment: Use Methanol instead of Acetonitrile as the organic modifier (Mobile Phase B: 0.1% Formic Acid in MeOH). Methanol enhances the pi-pi and dipole-dipole interactions between the PFP phase and the analytes.

  • Elution: Run an isocratic hold at 25% B for 5 CVs, followed by a slow gradient to 50% B. The highly polarizable bromine atom will interact more strongly with the fluorinated stationary phase, causing the 5-bromo product to elute after the des-bromo impurity.

  • Self-Validation Checkpoint: Perform LC-MS analysis on the leading and tailing edges of the main peak. The complete absence of the M-79/M-81 isotopic signature in the main fraction confirms absolute resolution from the des-bromo artifact.

References
  • Kelly, P. N., et al. "Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors." National Institutes of Health (NIH). [Link]

  • Sijbesma, R. P., et al. "Cooperative multiple hydrogen bonding in supramolecular chemistry." Eindhoven University of Technology (Pure). [Link]

  • MDPI. "Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives." MDPI. [Link]

Sources

Troubleshooting

optimizing reaction conditions for 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol synthesis

Welcome to the Technical Support Center for the synthesis and optimization of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol . This guide is designed for research scientists and drug development professionals who require robust,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol .

This guide is designed for research scientists and drug development professionals who require robust, scalable, and high-yielding synthetic routes. Rather than just providing a standard recipe, this center deconstructs the chemical causality behind the reaction conditions, offering self-validating protocols and targeted troubleshooting for the two critical phases of this synthesis: the Pinner-type pyrimidine condensation and the regioselective electrophilic C5 bromination.

Synthetic Workflow & Mechanistic Logic

The synthesis relies on a two-step sequence. First, a base-promoted condensation builds the pyrimidine core. Second, an electrophilic aromatic substitution introduces the bromine atom. Understanding the electronic properties of the intermediate—specifically the amphoteric nature of the pyrimidinol and the basicity of the pyridine ring—is critical for optimizing yields.

TroubleshootingWorkflow S1 Step 1: Condensation β-Keto Ester + Formamidine S1_pH Isolation: Adjust to pH 6.5 (Isoelectric Point) S1->S1_pH Workup Int 6-(pyridin-3-yl)pyrimidin-4-ol S1_pH->Int Precipitation S2 Step 2: Bromination Select Reagent Int->S2 Br2_AcOH Br2 in AcOH (Sluggish, Protonated Pyridine) S2->Br2_AcOH Avoid NBS_CH3CN NBS in CH3CN (Fast, Controlled Electrophile) S2->NBS_CH3CN Optimal Target 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol NBS_CH3CN->Target High Yield

Workflow and troubleshooting logic for the synthesis of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol.

Phase 1: Pyrimidine Ring Construction (Condensation)

The initial step involves the condensation of ethyl 3-oxo-3-(pyridin-3-yl)propanoate with formamidine acetate. This Pinner-type synthesis requires a strong base to liberate the free amidine and drive the cyclization[1].

Validated Protocol: Synthesis of 6-(pyridin-3-yl)pyrimidin-4-ol
  • Preparation of the Base: Under a nitrogen atmosphere, dissolve Sodium ethoxide (NaOEt) (3.0 eq) in anhydrous absolute ethanol (10 mL/g of starting material).

  • Amidine Liberation: Add formamidine acetate (1.5 eq) to the solution. Stir at room temperature for 15 minutes to fully liberate the free formamidine.

  • Condensation: Add ethyl 3-oxo-3-(pyridin-3-yl)propanoate (1.0 eq) dropwise to the reaction mixture.

  • Cyclization: Heat the mixture to reflux (approx. 78 °C) for 12 hours. Self-Validation Check: TLC (10% MeOH in DCM) should show the complete disappearance of the starting β-keto ester.

  • Workup & Isolation: Cool the reaction to room temperature and concentrate in vacuo. Dissolve the resulting residue in a minimal amount of deionized water.

  • pH Adjustment (Critical): Carefully add 1M HCl dropwise while monitoring with a pH meter until the solution reaches pH 6.5. A precipitate will form. Filter the solid, wash with ice-cold water, and dry in vacuo at 50 °C.

Troubleshooting & FAQs (Phase 1)

Q: Why did my condensation reaction yield a sticky, water-soluble oil instead of a solid precipitate? A: This is an isolation issue driven by the amphoteric nature of the product. The molecule contains both a basic pyridine nitrogen (pKa ~5.2) and an acidic pyrimidin-4-ol moiety (which tautomerizes to a pyrimidin-4(3H)-one). If your aqueous workup is too acidic (pH < 4), the pyridine ring protonates. If it is too basic (pH > 9), the pyrimidinol deprotonates. Both ionic states dramatically increase aqueous solubility, preventing crystallization. You must precisely titrate the solution to its isoelectric point (pH ~6.5) to ensure the molecule remains in its neutral, insoluble zwitterionic/tautomeric state.

Q: I am observing a high degree of unreacted β-keto ester. How can I drive the reaction to completion? A: Unreacted starting material is usually the result of ester hydrolysis competing with condensation. If your ethanol is not strictly anhydrous, the NaOEt will generate hydroxide ions, which hydrolyze the ethyl ester into the corresponding carboxylic acid, permanently halting the cyclization. Ensure the use of strictly anhydrous solvents and fresh NaOEt.

Phase 2: Regioselective C5 Bromination

The C5 position of the pyrimidin-4-ol ring is the most electron-rich site due to the electron-donating resonance of the adjacent hydroxyl/lactam group. However, the presence of the 3-pyridyl substituent complicates standard bromination protocols.

Validated Protocol: Synthesis of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol
  • Suspension: Suspend 6-(pyridin-3-yl)pyrimidin-4-ol (1.0 eq) in anhydrous acetonitrile (CH3CN) (15 mL/g)[2].

  • Temperature Control: Cool the suspension to 0–5 °C using an ice-water bath.

  • Electrophilic Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes to maintain the internal temperature below 5 °C.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours. Self-Validation Check: The suspension will typically clarify as the brominated product forms, followed by the precipitation of succinimide.

  • Quenching: Quench the reaction by adding a 10% aqueous sodium thiosulfate solution (5 mL) to destroy any unreacted electrophilic bromine[3].

  • Isolation: Concentrate the mixture slightly to remove the bulk of the acetonitrile, add water to induce full precipitation, filter, wash with cold water, and dry in vacuo.

Troubleshooting & FAQs (Phase 2)

Q: The bromination is stalling at 40% conversion when using elemental bromine (Br₂) in acetic acid. Why? A: This is a classic electronic deactivation issue. Acetic acid is acidic enough to protonate the pyridine nitrogen. The resulting pyridinium ion is strongly electron-withdrawing, which pulls electron density away from the adjacent pyrimidine ring. This deactivates the C5 position toward electrophilic aromatic substitution, leading to sluggish kinetics. By switching to NBS in a neutral, polar aprotic solvent like acetonitrile, the pyridine ring remains unprotonated, maintaining the nucleophilicity of the pyrimidine C5 position[2][1].

Q: How do I prevent over-bromination or oxidative degradation? A: NBS is preferred over Br₂ because it provides a highly controlled, low steady-state concentration of electrophilic bromine, minimizing radical side-reactions[3]. To prevent di-bromination, strictly limit the NBS to 1.05 equivalents and ensure the addition is performed at 0–5 °C.

Quantitative Data: Optimization of C5 Bromination Conditions

The table below summarizes the causality behind solvent and reagent selection during the optimization of the bromination step.

Reagent (Eq)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Observation / Primary Issue
Br₂ (1.1)Acetic Acid70 °C1245%30%Sluggish kinetics; pyridine protonation severely deactivates the pyrimidine core.
NBS (1.1)DMF25 °C4100%65%Complete conversion, but high boiling point of DMF causes product loss during aqueous workup.
NBS (1.05) CH₃CN 0 → 25 °C 4 100% 88% Optimal; neutral conditions preserve nucleophilicity; product precipitates cleanly.

References

  • Source: National Institutes of Health (PMC)
  • Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines Source: The Journal of Organic Chemistry - ACS Publications URL
  • Source: National Institutes of Health (PMC)

Sources

Optimization

5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol solubility issues and solutions

Technical Support Center: 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol Introduction Welcome to the technical support guide for 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol. This document is designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol

Introduction

Welcome to the technical support guide for 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility and handling of this compound. As a heterocyclic molecule with both weakly acidic (pyrimidinol) and weakly basic (pyridine) functionalities, its solubility behavior can be complex. This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you achieve consistent and reliable results in your experiments.

Physicochemical Properties at a Glance

Understanding the fundamental properties of a compound is the first step in troubleshooting its solubility. While experimental data for this specific molecule is not widely published, we can predict its properties based on its structure, which features a pyrimidinol ring (capable of keto-enol tautomerism), a basic pyridine ring, and a lipophilic bromine atom.

PropertyPredicted Value / CharacteristicImplication for Solubility
Molecular Weight ~268.09 g/mol Moderate molecular weight, not typically a primary barrier to solubility.
logP (Lipophilicity) 1.5 - 2.5Indicates moderate lipophilicity and likely poor intrinsic aqueous solubility.
pKa (Pyridine N) ~4.5 - 5.5The pyridine ring is a weak base.[1] Solubility will significantly increase in acidic conditions (pH < 3.5).[1]
pKa (Pyrimidinol OH) ~8.0 - 9.0The pyrimidinol group is a weak acid. Solubility may increase in basic conditions (pH > 10), but this is often less practical for biological assays.
Hydrogen Bond Donors 1 (from -OH/-NH)Contributes to crystal lattice energy, potentially lowering solubility.
Hydrogen Bond Acceptors 3 (from N atoms)Can interact with protic solvents.
Physical Form Likely a crystalline solidHigh crystal lattice energy can be a significant barrier to dissolution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound, 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol, won't dissolve in my aqueous buffer (e.g., PBS). What should I do first?

This is a common and expected issue due to the compound's moderate lipophilicity and crystalline nature. Direct dissolution in aqueous buffers is rarely successful for this class of molecules.[2][3]

Answer: The standard industry practice is to first prepare a concentrated stock solution in a non-polar, water-miscible organic solvent. The most common choice is 100% anhydrous Dimethyl Sulfoxide (DMSO).[4][5]

Initial Protocol for DMSO Stock Preparation:

  • Weigh the required amount of your compound into a sterile vial.

  • Add a calculated volume of anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM).

  • Vortex the vial vigorously for 2-3 minutes.

  • If the solid does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.[6][7]

  • Gentle warming (e.g., to 37°C) can also be applied, but you must first confirm the thermal stability of your compound.[2][6]

  • Visually inspect the solution against a light source to ensure it is a clear, particle-free solution.[6]

Q2: I successfully dissolved the compound in DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture medium or buffer. Why is this happening and how can I prevent it?

Answer: This phenomenon is known as "solvent shock" or "crashing out."[6][8] Your compound is soluble in DMSO but not in water. When the concentrated DMSO stock is rapidly diluted into an aqueous medium, the local DMSO concentration plummets, and the water-hating compound molecules rapidly aggregate and precipitate.[7][8]

Troubleshooting Workflow for Aqueous Dilution:

Caption: Troubleshooting workflow for compound precipitation.

Solutions:

  • Reverse Addition: Instead of adding the small volume of DMSO stock to the large volume of buffer, reverse the process. Add the DMSO stock dropwise into the full volume of aqueous buffer while vigorously vortexing.[8] This ensures the DMSO disperses quickly, preventing localized high concentrations of your compound.[7]

  • Lower the Final Concentration: The final concentration you are targeting may simply be above the compound's aqueous solubility limit, even with a small amount of DMSO present.[6] Try preparing a more dilute working solution.

  • Limit Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced artifacts or toxicity.[8][9] If your dilution scheme results in a higher percentage, you may need to prepare a more concentrated initial DMSO stock.

  • Use pH Modification: Since the compound has a basic pyridine handle, its aqueous solubility is pH-dependent.[1] Acidifying your aqueous buffer can dramatically improve solubility.

Q3: How do I use pH to improve the solubility of this compound in aqueous solutions?

Answer: The pyridine nitrogen atom can be protonated in an acidic environment to form a more soluble pyridinium salt.[1][10] The general rule is to adjust the pH to at least 1-2 units below the pKa of the basic center.[1] For this compound, targeting a pH of 2.0-3.5 is a logical starting point.

Caption: pH-dependent equilibrium of the compound.

Detailed Protocol for pH-Mediated Solubilization:

  • Prepare an Acidic Buffer: Prepare your desired buffer (e.g., citrate or glycine-HCl) and adjust the pH to ~3.0 using dilute HCl.

  • Dissolve Compound: Attempt to dissolve the compound directly in this acidic buffer. If this fails, prepare a concentrated stock in DMSO as described in Q1.

  • Dilute into Acidic Buffer: Using the "reverse addition" method, slowly add the DMSO stock to the vortexing acidic buffer. The protonation of the pyridine ring should keep the compound in solution.

  • Final pH Check: After dissolution, re-check the pH. Note that this acidic formulation is suitable for many in vitro assays but may need to be adjusted or formulated differently for in vivo studies depending on the route of administration.

Q4: I need to prepare a formulation for an in vivo animal study. What are some common strategies for poorly soluble compounds like this?

Answer: Formulations for in vivo studies require careful consideration of toxicity, tolerability, and the desired pharmacokinetic profile.[3][11] Simple acidic solutions are often not suitable for injection. A common approach is to use a co-solvent system.[3][10][12]

Common Co-Solvent Systems: These systems work by reducing the overall polarity of the aqueous vehicle, helping to keep lipophilic compounds in solution.[11][12]

Vehicle ComponentTypical % (v/v)Purpose & Considerations
DMSO or NMP 5 - 10%Primary organic solvent to initially dissolve the compound.[3]
PEG 300/400 30 - 60%A non-toxic, water-miscible co-solvent that enhances solubility.[3]
Tween® 80 / Solutol® HS 15 1 - 10%A surfactant that helps to form micelles and prevent precipitation.[2][11]
Saline or 5% Dextrose (D5W) q.s. to 100%The aqueous vehicle used to bring the formulation to the final volume.

Example Formulation Protocol (for a 1 mg/mL solution):

  • Initial Dissolution: Dissolve 10 mg of the compound in 1 mL of DMSO (or NMP). Ensure it is fully dissolved.

  • Add Co-solvent: To the DMSO solution, add 4 mL of PEG400. Vortex until the solution is homogeneous.

  • Add Surfactant: Add 0.5 mL of Tween® 80. Vortex again until clear and uniform.

  • Final Dilution: Slowly add 4.5 mL of sterile saline to the mixture while vortexing. The final solution should be clear.[3]

  • Sterilization: Sterilize the final formulation by passing it through a 0.22 µm syringe filter.[2]

Important: Always administer a vehicle-only control to a separate group of animals to account for any effects of the formulation itself.[3]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1049, Pyridine. Retrieved from [Link].

  • Gothwal, A., et al. (2022). An Overview of Technique for Solubility of Poorly Water Soluble Drugs. NeuroQuantology, 20(6), 8027-8038.
  • European Medicines Agency (2010). Formulation of poorly soluble compounds. Retrieved from [Link].

  • Riekes, M. K., et al. (2021). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Pharmaceutical Sciences, 110(1), 25-43.
  • Zhang, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2355-2377.
  • Forman, C. L., et al. (1999). Effects of dimethyl sulfoxide on the growth and morphology of HeLa cells. In Vitro Cellular & Developmental Biology - Animal, 35(4), 213-217.
  • Schoonbeek, H-J. (2014). Answer to "What should I do when a compound goes into DMSO, but precipitates when adding saline?". ResearchGate. Retrieved from [Link].

  • Popa, C., et al. (2023). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 62(1), 1-10.
  • Larsen, B. D., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 64(4), 435-442.
  • Hossain, M. S., et al. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 27(15), 4885.
  • Palmer, A. M. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 681-687.
  • Egorova, K. S., & Ananikov, V. P. (2017). A Reversible pH-Dependent Intramolecular Pyridine−Aldehyde Cyclization. The Journal of Organic Chemistry, 82(24), 13533-13539.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges encountered during the synthesis of 5-bromo-6-(pyridin-3-yl)py...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges encountered during the synthesis of 5-bromo-6-(pyridin-3-yl)pyrimidin-4-ol—a critical building block in the development of kinase inhibitors and other targeted therapeutics.

This guide moves beyond basic procedures, focusing on the causality of byproduct formation and establishing self-validating experimental systems to ensure high-fidelity synthesis.

Mechanistic Overview & Synthetic Pathway

The standard synthesis of 5-bromo-6-(pyridin-3-yl)pyrimidin-4-ol involves a two-stage process:

  • Ring Condensation: A base-catalyzed cyclocondensation of ethyl 3-oxo-3-(pyridin-3-yl)propanoate with formamidine acetate to construct the 4-hydroxypyrimidine core[1].

  • Regioselective Bromination: Electrophilic aromatic substitution at the C-5 position using N-Bromosuccinimide (NBS) or molecular bromine (Br₂). The C-5 position is kinetically favored due to the strong electron-donating effect of the C-4 hydroxyl group (and its oxo-tautomer)[2][3].

Synthesis SM1 Ethyl 3-oxo-3-(pyridin-3-yl)propanoate + Formamidine Acetate Int1 6-(pyridin-3-yl)pyrimidin-4-ol (Intermediate) SM1->Int1 NaOEt / EtOH Reflux BP1 3-Acetylpyridine (Decarboxylation Byproduct) SM1->BP1 Hydrolysis & Decarboxylation (Aqueous Base) Prod 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol (Target Product) Int1->Prod NBS or Br2 AcOH or DMF, 0-25°C BP2 N-Bromo Pyridinium Complex (Reagent Sequestration) Int1->BP2 Pyridine Nitrogen Complexation BP3 2,5-Dibromo Byproduct (Over-bromination) Int1->BP3 Excess Br2/NBS High Temp BP2->Prod Extended Time / Thermal Shift

Fig 1: Synthetic workflow and byproduct divergence in 5-bromo-6-(pyridin-3-yl)pyrimidin-4-ol synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My bromination stalls at 60% conversion, yielding unreacted 6-(pyridin-3-yl)pyrimidin-4-ol. Adding more NBS doesn't help. Why?

The Causality: The pyridine ring in your intermediate acts as a Lewis base. Before electrophilic substitution occurs at the pyrimidine C-5 position, the electrophilic bromine (from NBS or Br₂) can complex with the pyridine nitrogen, forming an N-bromo pyridinium intermediate. This effectively sequesters your brominating agent, causing the reaction to stall. The Solution: Do not simply dump in more NBS, as this risks over-bromination (see Q2). Instead, perform the reaction in a slightly acidic solvent like glacial acetic acid (AcOH)[3][4]. The acid protonates the pyridine nitrogen, rendering it non-nucleophilic and preventing the formation of the N-bromo complex, thereby directing the electrophile exclusively to the pyrimidine C-5 carbon.

Q2: LC-MS analysis of my crude bromination product shows a mass of [M+H]⁺ ~329 with a distinct triplet isotope pattern. How do I suppress this?

The Causality: An [M+H]⁺ of ~329 with a 1:2:1 isotope pattern (due to two ⁷⁹Br/⁸¹Br isotopes) indicates the formation of 2,5-dibromo-6-(pyridin-3-yl)pyrimidin-4-ol . While the C-5 position is the most activated, the C-2 position of the pyrimidine ring is also susceptible to electrophilic attack under forcing conditions or in the presence of excess halogenating agent[2]. The Solution: Strict stoichiometric control is required. Use exactly 1.02 to 1.05 equivalents of NBS. Furthermore, control the temperature rigorously at 0–5 °C during the addition phase.

Q3: My yield from the initial condensation step is unusually low, and I observe a highly volatile, strong-smelling byproduct. What went wrong?

The Causality: You are likely observing the formation of 3-acetylpyridine . The starting material, ethyl 3-oxo-3-(pyridin-3-yl)propanoate, is a β -keto ester. If your base contains trace water (e.g., using old sodium ethoxide or potassium carbonate exposed to humidity), the ester undergoes saponification to the β -keto acid, followed by rapid thermal decarboxylation. The Solution: Ensure strictly anhydrous conditions. Use freshly prepared NaOEt in absolute ethanol. Self-Validation Check: Run a TLC (EtOAc:Hexane 1:1) of the reaction mixture after 30 minutes. If a fast-eluting spot (Rf ~0.6) appears that smells like sweet tobacco (3-acetylpyridine), your solvent system is wet.

Standardized Experimental Protocols

To ensure reproducibility, follow these self-validating protocols. Every step includes an analytical checkpoint to confirm causality before proceeding.

Protocol A: Condensation to 6-(pyridin-3-yl)pyrimidin-4-ol
  • Preparation: In a flame-dried, argon-purged flask, dissolve formamidine acetate (1.2 eq, 12 mmol) in absolute ethanol (20 mL).

  • Base Addition: Add freshly prepared sodium ethoxide (2.5 eq, 25 mmol) to the solution. Checkpoint: The mixture should become a fine white suspension.

  • Substrate Addition: Dropwise add ethyl 3-oxo-3-(pyridin-3-yl)propanoate (1.0 eq, 10 mmol) over 15 minutes at room temperature.

  • Cyclization: Heat the mixture to reflux (78 °C) for 4–6 hours[1].

  • Validation: Quench a 50 µL aliquot in 1M HCl and extract with EtOAc. LC-MS should show the disappearance of the starting mass (m/z 193) and the appearance of the product mass (m/z 173).

  • Workup: Cool to room temperature, concentrate in vacuo, and neutralize with 1M HCl to pH 6. Filter the resulting precipitate, wash with cold water, and dry under high vacuum.

Protocol B: Regioselective Bromination to 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol
  • Solvent Selection: Suspend 6-(pyridin-3-yl)pyrimidin-4-ol (1.0 eq, 5 mmol) in glacial acetic acid (15 mL). Note: The suspension will clear as the pyridine ring protonates.

  • Temperature Control: Cool the solution to 0–5 °C using an ice-water bath.

  • Electrophile Addition: Dissolve NBS (1.05 eq, 5.25 mmol) in DMF (5 mL) and add dropwise over 30 minutes[3]. Keep the internal temperature below 5 °C to prevent C-2 bromination.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation: Spot the reaction on TLC (DCM:MeOH 9:1) under UV 254 nm. The product will appear as a slightly higher Rf spot compared to the starting material. Quench a micro-aliquot with sodium thiosulfate before LC-MS to prevent false positive N-bromo artifacts.

  • Workup: Pour the mixture into ice water (50 mL). The product will precipitate. Filter, wash sequentially with water and cold ethanol, and dry.

Quantitative Data & Analytical Signatures

Use the following reference table to interpret your LC-MS (ESI+) and TLC data. Identifying these exact masses is critical for diagnosing the byproducts discussed in the troubleshooting section.

Compound IdentityMolecular FormulaExact Mass [M+H]⁺Isotope PatternRelative Retention Time (RRT)*Cause of Formation
5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol (Target) C₉H₆BrN₃O251.98 / 253.981:1 (Mono-bromo)1.00Standard reaction
6-(pyridin-3-yl)pyrimidin-4-ol C₉H₇N₃O174.06Monoisotopic0.65Incomplete bromination / Reagent sequestration
2,5-Dibromo-6-(pyridin-3-yl)pyrimidin-4-ol C₉H₅Br₂N₃O329.89 / 331.89 / 333.891:2:1 (Di-bromo)1.45Excess NBS / High temperature
3-Acetylpyridine C₇H₇NO122.06Monoisotopic0.30Wet base / Retro-Claisen decarboxylation

*RRT is approximate and based on a standard C18 Reverse-Phase gradient (5% to 95% MeCN in H₂O with 0.1% Formic Acid).

References

  • ResearchGate / D-NB.info. Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. Retrieved from:[Link]

Sources

Optimization

storage and stability of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol

Welcome to the Technical Support Center for 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol . As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol . As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we explore the physicochemical causality behind compound degradation, providing you with self-validating protocols and troubleshooting workflows to ensure absolute scientific integrity in your drug development and synthetic assays.

I. Quantitative Storage & Stability Parameters

The stability of halogenated heteroaromatic compounds is highly dependent on environmental controls. 5-bromopyrimidines are uniquely susceptible to photolytic cleavage and oxidative stress. Below is the validated matrix for storing 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol.

ParameterShort-Term (< 1 month)Long-Term (> 1 month)Mechanistic Causality
Temperature 2°C to 8°C-20°CMinimizes thermal kinetic energy, reducing the rate of spontaneous N-oxidation and nucleophilic substitution.
Atmosphere Inert (N₂, Ar)Inert (N₂, Ar)Prevents atmospheric oxygen from interacting with the electron-rich pyridine nitrogen and pyrimidinol core[1].
Light Exposure Dark (Amber vial)Dark (Amber vial)Prevents UV/visible light-induced homolytic cleavage of the photolabile C5-Br bond[2].
Stock Solvent Anhydrous DMSOAnhydrous DMSOPrevents water-mediated hydrolysis and avoids protic solvent-mediated nucleophilic displacement of the bromine atom.

II. Frequently Asked Questions (Troubleshooting & Causality)

Q1: My batch of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol changed from a pale yellow powder to a brown solid. What happened? A1: This discoloration is a classic macroscopic indicator of oxidative degradation or photolytic breakdown. The compound features a phenolic-like pyrimidinol hydroxyl group and a basic pyridine nitrogen, both of which are susceptible to oxidation when exposed to atmospheric oxygen, forming N-oxides and polymeric byproducts. Furthermore, exposure to ambient light induces photodebromination, generating reactive radicals that recombine into colored degradants. Always purge containers with argon before resealing.

Q2: My LC-MS analysis shows an unexpected mass peak at [M - 79/81]. Is the compound degrading in my assay buffer? A2: Yes. A mass loss of ~80 Da strongly indicates debromination. The C-Br bond in 5-bromopyrimidines is highly photolabile. If your stock solution or assay plate was left on the benchtop under ambient laboratory lighting, homolytic cleavage of the C-Br bond occurs, followed by hydrogen abstraction from the solvent. To prevent this, all assays involving this compound must be prepared in low-light conditions or using amber labware.

Q3: I see two distinct sets of peaks in my ¹H-NMR spectrum (in DMSO-d6), but LC-MS shows a single pure peak. Is my sample contaminated? A3: Not necessarily. This is a well-documented physicochemical phenomenon known as tautomerism. Pyrimidin-4-ols exist in a dynamic equilibrium with their pyrimidin-4(3H)-one (lactam) form. In polar aprotic solvents like DMSO, both the lactim (-OH) and lactam (-NH) tautomers are stabilized and exchange slowly on the NMR timescale, leading to peak doubling. This is an inherent property of the molecule, not a degradation issue.

III. Diagnostic Workflows & Visualizations

To assist in rapid laboratory diagnostics, refer to the following mechanistic pathways and troubleshooting decision trees.

degradation A 5-Bromo-6-(pyridin-3-yl) pyrimidin-4-ol B Photodebromination (Radical Formation) A->B UV/Ambient Light (Homolytic Cleavage) C N-Oxidation (Pyridine/Pyrimidine) A->C O2 / Moisture (Thermal/Oxidative) D Debrominated Byproducts B->D Solvent H-abstraction E Polymeric/Colored Degradants B->E Radical Recombination F N-Oxide Derivatives C->F Oxidation

Fig 1. Primary degradation pathways of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol via photolysis and oxidation.

workflow Start Issue: Purity Drop / Extra Peaks CheckNMR Run LC-MS & NMR Start->CheckNMR IsMassSame Is LC-MS Mass [M+H] intact? CheckNMR->IsMassSame Tautomer Likely Tautomerism (Lactam/Lactim) IsMassSame->Tautomer Yes (Only NMR differs) MassLoss Mass Loss (-80 Da)? IsMassSame->MassLoss No PhotoDeg Photodebromination. Switch to Amber Vials. MassLoss->PhotoDeg Yes MassGain Mass Gain (+16 Da)? MassLoss->MassGain No Oxidation N-Oxidation. Purge with Argon. MassGain->Oxidation Yes Unknown Check Solvent Incompatibility (e.g., Nucleophiles) MassGain->Unknown No

Fig 2. Decision tree for troubleshooting analytical discrepancies and degradation issues.

IV. Self-Validating Experimental Protocols

If you suspect your storage conditions have been compromised, do not discard the batch immediately. Use this self-validating protocol to definitively identify the mechanism of degradation.

Protocol: Validation of Photostability and Oxidative Degradation Purpose: To isolate and identify whether degradation is caused by light exposure (debromination) or atmospheric oxygen (oxidation).

Step 1: Preparation of Stock Dissolve 2 mg of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol in 2 mL of anhydrous, LC-MS grade Acetonitrile to create a 1 mg/mL stock solution.

Step 2: Aliquotting and Stress Conditions Divide the stock into three distinct 0.5 mL aliquots:

  • Set A (Control): Place in an amber glass vial, purge the headspace with Argon gas for 10 seconds, seal tightly, and store at 4°C.

  • Set B (Photolytic Stress): Place in a clear glass vial, leave ambient headspace, and expose to direct ambient laboratory light (or a 365 nm UV lamp) at room temperature.

  • Set C (Oxidative Stress): Place in a clear vial, spike with 5 µL of 0.1% H₂O₂, seal, and store in the dark at room temperature.

Step 3: Sampling & Analytical Run Extract 10 µL samples from each set at T=0, T=4h, T=24h, and T=48h. Analyze via UPLC-MS using a C18 column and a standard Water/Acetonitrile gradient (with 0.1% Formic Acid).

Step 4: Data Validation & Interpretation

  • System Suitability: Set A (Control) must remain >99% pure across all timepoints. If Set A degrades, your solvent is contaminated with nucleophiles or water.

  • Confirming Photodebromination: If Set B exhibits a new peak with a mass of [M+H - 79], the C-Br bond has been photolytically cleaved. Action: Mandate amber labware for all future handling.

  • Confirming Oxidation: If Set C exhibits a new peak with a mass of[M+H + 16], N-oxidation of the pyridine or pyrimidine ring has occurred. Action: Mandate Argon purging and strictly anhydrous storage environments.

V. References

  • Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations Source: MDPI URL: [Link]

  • 5-Bromopyrimidine CAS 4595-59-9 Source: Shanghai Talent Chemical Co.,Ltd. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol Synthesis

Welcome to the technical support and troubleshooting center for the synthesis and handling of 5-bromo-6-(pyridin-3-yl)pyrimidin-4-ol . The construction of this highly functionalized heteroaryl scaffold typically involves...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the synthesis and handling of 5-bromo-6-(pyridin-3-yl)pyrimidin-4-ol . The construction of this highly functionalized heteroaryl scaffold typically involves a sequence of regioselective Suzuki-Miyaura cross-coupling and electrophilic bromination. However, researchers frequently encounter critical failure points, including catalyst poisoning by basic nitrogen atoms, poor solubility due to lactam-lactim tautomerization, and regioselectivity issues during halogenation.

This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot and optimize your workflows.

Part 1: Workflow Visualization & Mechanistic Pathways

Understanding the order of operations is critical. Performing bromination before Suzuki coupling often leads to undesired debromination or competitive oxidative addition at the C-5 C-Br bond[1]. The optimal pathway involves coupling at the C-6 position first, followed by C-5 bromination.

G Start 6-Chloropyrimidin-4-ol Coupling Suzuki-Miyaura Coupling (Pyridin-3-ylboronic acid) Start->Coupling Bromination Electrophilic Bromination (NBS or SMBI) Coupling->Bromination 6-(pyridin-3-yl)pyrimidin-4-ol Fail1 Catalyst Poisoning (N-coordination) Coupling->Fail1 Fail2 Protodeboronation of Pyridylboronic Acid Coupling->Fail2 Target 5-Bromo-6-(pyridin-3-yl) pyrimidin-4-ol Bromination->Target Fail3 Over-bromination / Poor Solubility Bromination->Fail3

Synthesis workflow and common failure modes for 5-bromo-6-(pyridin-3-yl)pyrimidin-4-ol.

Part 2: Suzuki-Miyaura Coupling Troubleshooting (C-6 Position)

The coupling of pyridin-3-ylboronic acid to a pyrimidine core is notoriously difficult. The electron-deficient nature of the pyrimidine ring accelerates oxidative addition, but the basic nitrogens on both the pyrimidine and the incoming pyridine ring can coordinate to the palladium center, effectively poisoning the catalyst[2].

FAQ 1: Why is my cross-coupling reaction stalling at 20% conversion?

Causality: Stalled reactions in this system are almost always caused by catalyst deactivation. Pyridine and pyrimidine nitrogens act as strong σ-donors to Pd(II) intermediates, forming stable, unreactive off-cycle complexes. Additionally, pyridylboronic acids are highly prone to protodeboronation in basic aqueous media[3]. Solution:

  • Ligand Choice: Switch from standard PPh₃ to a more sterically demanding, electron-rich biaryl phosphine ligand (e.g., XPhos or dppf) to prevent multi-nitrogen coordination.

  • Boronic Acid Slow-Release: If protodeboronation is occurring, switch to the corresponding pinacol ester (pyridin-3-ylboronic acid pinacol ester) or use anhydrous conditions with a fluoride base (e.g., CsF in dioxane).

Table 1: Optimization Data for Pyridyl-Pyrimidine Suzuki Couplings
Catalyst / Ligand SystemBase / SolventTemp (°C)Yield (%)Primary Failure Mode
Pd(PPh₃)₄ (5 mol%)K₂CO₃ / H₂O / Dioxane8015 - 25Catalyst poisoning; Protodeboronation
Pd(dppf)Cl₂ (5 mol%)K₃PO₄ / Dioxane9045 - 55Sluggish transmetalation
Pd₂(dba)₃ / XPhosCs₂CO₃ / Dioxane10082 - 88None (Optimal)
Validated Protocol: Regioselective Suzuki Coupling

Self-validating mechanism: The use of anhydrous dioxane and Cs₂CO₃ suppresses protodeboronation, while XPhos prevents nitrogen-induced catalyst poisoning.

  • Preparation: In a flame-dried Schlenk tube under argon, combine 6-chloropyrimidin-4-ol (1.0 equiv), pyridin-3-ylboronic acid pinacol ester (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M concentration). Degas the mixture via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 100 °C for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate in vacuo.

  • Validation: Analyze crude by LC-MS. The desired intermediate mass should be [M+H]+ = 174.1.

Part 3: Electrophilic Bromination Troubleshooting (C-5 Position)

Once the 6-(pyridin-3-yl)pyrimidin-4-ol intermediate is isolated, the C-5 position must be brominated. The pyrimidin-4-ol system exists in equilibrium with its tautomer, pyrimidin-4(3H)-one. This tautomerization drastically reduces solubility in standard organic solvents (like DCM or hexane) and alters the electron density at C-5.

FAQ 2: My bromination yields a complex mixture of over-brominated products and unreacted starting material. How do I control regioselectivity?

Causality: Using elemental bromine (Br₂) in harsh conditions often leads to poor control because the pyridine ring can also undergo halogenation or form stable N-bromo pyridinium complexes. Solution: Utilize milder, highly atom-economical brominating agents such as Sodium Monobromoisocyanurate (SMBI) or N-Bromosuccinimide (NBS) in polar aprotic solvents[4]. SMBI has been proven highly effective for the selective bromination of pyrimidine derivatives at the C-5 position[4].

Table 2: Comparison of Bromination Reagents for Pyrimidin-4-ols
ReagentSolventTempSelectivity (C-5)Yield (%)Notes
Br₂ / AcOHGlacial AcOH80 °CLow< 30Pyridine ring bromination observed
NBSDMF0 °C to RTHigh65 - 75Requires aqueous workup
SMBICH₃CN / H₂ORTExcellent85 - 92Cleanest profile; easy byproduct removal
Validated Protocol: C-5 Bromination using SMBI

Self-validating mechanism: SMBI provides a controlled release of electrophilic bromine, preventing the formation of polybrominated species, while the aqueous acetonitrile solvent system overcomes the lactam tautomer solubility issue.

  • Dissolution: Suspend 6-(pyridin-3-yl)pyrimidin-4-ol (1.0 equiv) in a 9:1 mixture of CH₃CN:H₂O (0.1 M). Stir until a fine suspension or partial solution is achieved.

  • Reagent Addition: Cool the mixture to 0 °C. Add Sodium Monobromoisocyanurate (SMBI) (1.05 equiv) portion-wise over 15 minutes to prevent exotherms[4].

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion via TLC or LC-MS.

  • Quenching & Isolation: Quench the reaction with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess electrophilic bromine. Adjust the pH to ~6-7 using saturated NaHCO₃.

  • Collection: The product, 5-bromo-6-(pyridin-3-yl)pyrimidin-4-ol, typically precipitates from the aqueous mixture. Filter the solid, wash with cold water, and dry under high vacuum.

References

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Available at:[Link]

  • An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). PMC - NIH. Available at:[Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Semantic Scholar. Available at:[Link]

Sources

Optimization

Technical Support Center: Scaling Up 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol Synthesis

Welcome to the Technical Support Center for the synthesis and scale-up of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol . This compound is a critical, highly functionalized heterocyclic intermediate frequently utilized in the d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol . This compound is a critical, highly functionalized heterocyclic intermediate frequently utilized in the development of kinase inhibitors and other targeted therapeutics.

Scaling this two-step synthesis—from the initial pyrimidine ring condensation to the highly regioselective electrophilic aromatic bromination—presents unique thermodynamic and kinetic challenges. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we analyze the fundamental chemical causality behind process failures to ensure your scaled protocols are robust, safe, and self-validating.

Process Overview & Workflow

The synthesis relies on a two-step sequence:

  • Condensation: Reaction of ethyl 3-oxo-3-(pyridin-3-yl)propanoate with formamidine acetate under basic conditions to construct the pyrimidine core.

  • Bromination: Electrophilic aromatic substitution at the C-5 position using N-Bromosuccinimide (NBS).

G SM Ethyl 3-oxo-3- (pyridin-3-yl)propanoate Cond Condensation Formamidine Acetate NaOMe / MeOH SM->Cond Int 6-(pyridin-3-yl) pyrimidin-4-ol Cond->Int  Yield: 75-85%   Brom C5-Bromination NBS / MeCN 0°C to RT Int->Brom Prod 5-Bromo-6-(pyridin-3-yl) pyrimidin-4-ol Brom->Prod  Yield: 80-90%  

Two-step scalable synthesis workflow for 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol.

Troubleshooting & FAQs: Pyrimidine Ring Condensation

Q: When scaling the condensation step from 10 g to 1 kg, my yield plummeted from 85% to 40%, and I recovered a lot of unreacted starting material. What is the mechanistic cause? A: The primary cause of yield loss on scale is the competing saponification (ester hydrolysis) of your β -keto ester. Formamidine acetate is highly hygroscopic. At the 1 kg scale, trace water introduced by the reagent reacts with the sodium methoxide (NaOMe) base to generate sodium hydroxide ( NaOH ). Hydroxide rapidly hydrolyzes the ethyl ester of your starting material into the corresponding unreactive carboxylic acid, permanently halting the condensation pathway [3].

  • The Fix: Ensure formamidine acetate is rigorously dried (e.g., vacuum oven at 50°C for 24h) prior to use. Alternatively, use a 1.5x stoichiometric excess of anhydrous NaOMe and perform the reaction in strictly anhydrous methanol to kinetically favor the condensation over hydrolysis.

Q: During the workup of 6-(pyridin-3-yl)pyrimidin-4-ol, I get a thick, unfilterable gelatinous mass instead of a clean precipitate. How can I resolve this? A: This intermediate exists in a tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms. During neutralization, if the pH drops too rapidly or the temperature is too low, the compound precipitates as an amorphous, highly solvated kinetic gel rather than a crystalline solid.

  • The Fix: Perform an isoelectric point precipitation . Dilute the reaction mixture with water, heat to 55°C, and adjust the pH slowly to ~6.5 using glacial acetic acid instead of strong mineral acids like HCl. The elevated temperature and weak acid promote the formation of the thermodynamically stable crystalline tautomer, drastically improving filtration rates and purity.

Troubleshooting & FAQs: C-5 Electrophilic Bromination

Q: I am using N-Bromosuccinimide (NBS) in DMF for the C-5 bromination. On a 500 g pilot scale, I experienced a severe thermal runaway. How can I safely scale this reaction? A: The pyrimidine ring is electron-deficient, making electrophilic aromatic substitution challenging. However, the C-5 position is the least deactivated, allowing for regioselective bromination [1]. While NBS in DMF is common in discovery chemistry, DMF can react with NBS to form a highly reactive, Vilsmeier-type intermediate. This adduct formation is strongly exothermic and prone to runaway on scale due to poor heat dissipation in large reactors.

  • The Fix: Switch the solvent to Acetonitrile (MeCN) [2]. MeCN does not form these reactive adducts, providing a much more controlled release of the bromonium ion ( Br+ ). Furthermore, NBS must be added in discrete portions at 0–5°C, ensuring the exotherm from each portion dissipates before the next addition.

BrominationLogic Issue Thermal Runaway during NBS Addition Cause1 Solvent Choice (DMF) Vilsmeier-type Exotherm Issue->Cause1 Cause2 Rapid Reagent Accumulation Issue->Cause2 Sol1 Switch to MeCN (No Adduct Formation) Cause1->Sol1 Sol2 Portion-wise Addition at 0-5°C Cause2->Sol2 Result Controlled Bromination High Regioselectivity Sol1->Result Sol2->Result

Troubleshooting logic for thermal runaway during electrophilic aromatic bromination.

Q: How do I remove the succinimide byproduct on a multi-kilogram scale without resorting to silica gel chromatography? A: Succinimide is highly soluble in water, whereas your product, 5-bromo-6-(pyridin-3-yl)pyrimidin-4-ol, is practically insoluble in cold water but moderately soluble in organic solvents.

  • The Fix: Quench the MeCN reaction mixture with a 5% aqueous sodium bisulfite solution (to destroy unreacted active bromine), then concentrate the mixture under vacuum to remove the bulk of the MeCN. Resuspend the resulting slurry in a large volume of cold water (0–5°C) and stir for 1 hour. The succinimide partitions entirely into the aqueous phase, allowing you to isolate the highly pure brominated product via simple vacuum filtration.

Scale-Up Data Presentation

The following table summarizes the critical parameter shifts required when moving from a discovery lab scale to a pilot plant scale to maintain self-validating, high-yield protocols.

Process ParameterLab Scale (10 g)Pilot Scale (1 kg)Mechanistic Rationale
Condensation Base 1.1 eq NaOMe1.5 eq NaOMeCompensates for trace moisture in bulk formamidine acetate to prevent ester saponification.
Neutralization Acid 1M HClGlacial Acetic AcidPrevents localized low-pH zones; promotes crystalline tautomer formation over amorphous gels.
Bromination Solvent DMFAcetonitrile (MeCN)Eliminates the risk of Vilsmeier-type exothermic runaway reactions associated with DMF/NBS.
NBS Addition Rate Single portion5 portions over 2 hrsPrevents reagent accumulation and controls the ΔH of the electrophilic substitution.
Bromination Temp Room Temp0°C to 5°CMaximizes C-5 regioselectivity and prevents over-bromination or oxidative degradation.

Standardized Experimental Protocols

Protocol A: Scaled Synthesis of 6-(pyridin-3-yl)pyrimidin-4-ol
  • Preparation: Charge a dry, nitrogen-purged 20 L jacketed reactor with anhydrous methanol (8.0 L).

  • Reagent Loading: Add formamidine acetate (1.20 kg, 11.5 mol, previously dried in a vacuum oven at 50°C for 24 h). Stir at 20°C until a suspension forms.

  • Base Addition: Slowly charge sodium methoxide (NaOMe) powder (0.93 kg, 17.2 mol) in portions, maintaining the internal temperature below 30°C. Stir for 30 minutes.

  • Substrate Addition: Add ethyl 3-oxo-3-(pyridin-3-yl)propanoate (1.50 kg, 7.76 mol) dropwise over 1 hour.

  • Reaction: Heat the reactor to reflux (approx. 65°C) and stir for 16 hours. Monitor completion via HPLC.

  • Workup (Isoelectric Precipitation): Cool the mixture to 20°C and concentrate under reduced pressure to remove ~70% of the methanol. Dilute the residue with DI water (10 L) and heat to 55°C.

  • Isolation: Slowly add glacial acetic acid dropwise until the pH reaches 6.5. A thick, crystalline solid will precipitate. Cool to 10°C, filter through a Nutsche filter, wash with cold water (3 x 2 L), and dry under vacuum at 60°C to afford the intermediate.

Protocol B: Scaled C-5 Bromination
  • Preparation: Charge a 20 L jacketed reactor with 6-(pyridin-3-yl)pyrimidin-4-ol (1.0 kg, 5.77 mol) and anhydrous Acetonitrile (MeCN) (10.0 L).

  • Cooling: Cool the suspension to 0–5°C using the reactor jacket.

  • Electrophilic Addition: Weigh out N-Bromosuccinimide (NBS) (1.08 kg, 6.06 mol). Add the NBS in 5 equal portions over 2.5 hours. Ensure the internal temperature does not exceed 10°C during any addition.

  • Reaction: After the final addition, allow the mixture to slowly warm to 20°C and stir for 4 hours.

  • Quench: Add 5% aqueous sodium bisulfite (1.0 L) to quench any residual active bromine species.

  • Isolation: Concentrate the mixture under vacuum to remove ~80% of the MeCN. Add cold DI water (12 L) to the residue and stir vigorously at 5°C for 1 hour to dissolve succinimide.

  • Filtration: Filter the resulting solid, wash with cold water (3 x 3 L) followed by cold ethanol (1 L), and dry under vacuum at 50°C to yield highly pure 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol.

References

  • BenchChem (2025).Application Notes and Protocols for the Bromination of Pyrimidine Rings. BenchChem Technical Resources.
  • National Institutes of Health / PMC (2020).
  • Organic Process Research & Development (2025).Practical Synthesis of 3-Substituted Pyrimidin-4-ones and 4(3H)-Quinazolinones from Nitriles: Mechanistic Insights, Scope, and Scale-Up.
Troubleshooting

Technical Support Center: Handling &amp; Stability of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol . This compound is a critical, yet sensitive, halogenated biaryl building block used extensively in kinase inhibitor development and medicinal chemistry.

Rather than simply telling you what to do, this guide explains the causality behind the compound's degradation pathways so you can engineer self-validating experimental systems that prevent yield loss and data artifacts.

Part 1: Mechanistic Understanding of Degradation

To prevent degradation, we must first understand the molecular vulnerabilities of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol. The molecule contains three highly reactive domains:

  • The C5-Bromine Bond (Photolytic & Nucleophilic Lability): The pyrimidine ring is electron-deficient, which activates the C-Br bond. However, the adjacent hydroxyl/oxo group creates an electronic "push-pull" system. Exposure to ambient UV/Vis light induces homolytic cleavage of the C-Br bond, leading to rapid debromination[1]. Furthermore, trace transition metals can catalyze unwanted cross-coupling or homocoupling.

  • The Pyridin-3-yl Nitrogen (Oxidation Susceptibility): The basic nitrogen on the pyridine ring is prone to oxidation. In the presence of ambient oxygen over prolonged periods, or trace peroxides in ethereal solvents, this nitrogen oxidizes to form a pyridine N-oxide degradant.

  • The C4-Hydroxyl Group (Tautomeric Instability): 4-Hydroxypyrimidines do not exist statically; they undergo a dynamic keto-enol tautomerization to form pyrimidin-4(3H)-one[2]. In polar solvents (like DMSO or water), the keto form is overwhelmingly favored[3]. This shift alters the molecule's polarity, often leading to sudden precipitation or erratic reaction kinetics if not strictly controlled.

DegradationPathways Molecule 5-Bromo-6-(pyridin-3-yl) pyrimidin-4-ol Debromination Photolytic Debromination (Loss of Br atom) Molecule->Debromination UV/Vis Light Trace Metals Oxidation Pyridine N-Oxidation (N-O Formation) Molecule->Oxidation O2 / Peroxides Ethereal Solvents Tautomerism Keto-Enol Tautomerization (Precipitation Risk) Molecule->Tautomerism Polar Solvents (DMSO, H2O) Hydrolysis Ring Opening / SNAr (Basic conditions) Molecule->Hydrolysis pH > 9 Nucleophiles

Fig 1: Primary degradation pathways of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol.

Part 2: Troubleshooting FAQs

Q1: My compound is turning yellow/brown during storage, and my LC-MS shows a mass of [M-79]. What is happening?

Cause: You are observing photolytic debromination. Halogenated pyrimidines are highly photosensitive. The [M-79] peak corresponds to the loss of the bromine isotope, leaving you with 6-(pyridin-3-yl)pyrimidin-4-ol. The discoloration is due to the release of trace bromine gas/radicals which form colored polyhalogenated byproducts[1]. Solution: Store the compound in opaque or amber vials under an inert atmosphere (Argon/Nitrogen) at 2-8°C[4]. Never leave the solid exposed to ambient laboratory lighting for extended periods.

Q2: I dissolved the compound in DMSO for a biological assay, but it precipitated after 2 hours. Is it degrading?

Cause: This is likely a tautomerization-driven solubility crash, not necessarily degradation. In polar solvents like DMSO, the compound shifts from the enol form (4-hydroxyl) to the keto form (pyrimidin-4(3H)-one)[3]. The keto form has significantly different hydrogen-bonding dynamics and is often less soluble, leading to delayed precipitation. Solution: Prepare DMSO stock solutions immediately before use. If long-term storage of the solution is required, flash-freeze the aliquots at -80°C to halt the tautomeric equilibration.

Q3: My cross-coupling reaction yields are erratic, and I see homocoupled dimers. How do I fix this?

Cause: The 5-bromo position is highly reactive. If you are using metal spatulas to weigh the compound, trace iron or copper can act as nucleation sites for premature oxidative addition, leading to dimerization. Furthermore, strong oxidizing agents or basic conditions exacerbate this[5]. Solution: Use only PTFE (Teflon) or plastic spatulas. Degas all reaction solvents by sparging with Argon for 15 minutes prior to introducing the pyrimidine to prevent oxygen-mediated side reactions.

Part 3: Quantitative Stability Data

To assist in experimental planning, the following table summarizes the expected half-life of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol under various environmental conditions.

Solvent SystempH LevelLight ExposureTemp (°C)Expected Half-LifePrimary Degradant Identified
Solid PowderN/AAmbient Lab Light22°C~14 DaysDebrominated pyrimidine
Solid PowderN/ADark (Amber Vial)4°C> 12 MonthsNone (Stable)
DMSONeutralAmbient Lab Light22°C< 48 HoursKeto-tautomer precipitate
THF (Unstabilized)NeutralDark22°C~5 DaysPyridine N-oxide
Aqueous BufferpH 9.5Dark37°C< 12 HoursRing-opened hydrolysis product
Aqueous BufferpH 6.0Dark4°C~30 DaysNone (Stable)

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every handling step must include a validation checkpoint. Follow this SOP to prevent and detect degradation.

Protocol: Anaerobic & Aphotobic Preparation Workflow

Step 1: Equipment Preparation

  • Bake all glassware at 120°C for 2 hours to remove trace moisture, which can accelerate hydrolysis[5].

  • Purge the reaction vessel with Argon for 5 minutes.

  • Validation Check: Ensure the vessel is completely dry; trace water will shift the tautomeric equilibrium unpredictably.

Step 2: Weighing and Transfer

  • Turn off direct overhead fluorescent lighting in the fume hood.

  • Using a sterile, anti-static plastic spatula (strictly avoid metal), weigh the required mass of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol.

  • Transfer immediately to the Argon-purged vessel and seal with a septum.

Step 3: Solvent Addition & Degassing

  • Use only anhydrous, inhibitor-stabilized solvents (e.g., BHT-stabilized THF to prevent peroxide-mediated N-oxidation).

  • Inject the solvent through the septum.

  • Sparge the solution with Argon for 10-15 minutes to displace dissolved oxygen.

Step 4: Pre-Reaction Integrity Check (Crucial)

  • Withdraw a 5 µL aliquot and dilute in LC-MS grade Acetonitrile.

  • Validation Check: Run a rapid LC-MS. Confirm the presence of the characteristic bromine isotopic doublet (1:1 ratio of M and M+2 peaks). If a peak at [M-79] is >2% relative abundance, the batch has undergone photolytic debromination and must be discarded.

ExperimentalWorkflow Prep 1. Equipment Prep (Bake & Ar Purge) Weigh 2. Aphotobic Weighing (Plastic Spatula, Low Light) Prep->Weigh Moisture Free Solvent 3. Solvent Addition (Anhydrous, Degassed) Weigh->Solvent Inert Transfer Validate 4. LC-MS Validation (Check for M-79 Peak) Solvent->Validate Aliquot Extraction Proceed Proceed to Reaction Validate->Proceed Isotopic Doublet Confirmed

Fig 2: Self-validating experimental workflow for handling sensitive bromopyrimidines.

Part 5: References

  • Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil Source: The Journal of Physical Chemistry A - ACS Publications URL:[2]

  • 6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability Source: Benchchem URL:[3]

  • 2-Bromopyrimidine(4595-60-2) Chemical Properties & Stability Source: ChemicalBook URL:[1]

  • 5-Bromopyrimidine 4595-59-9 wiki (Storage & Handling) Source: Guidechem URL:

  • SAFETY DATA SHEET: 5-Bromopyrimidine (Thermo Fisher Scientific) Source: Thermo Fisher Scientific URL:[4]

  • SAFETY DATA SHEET: 2-Bromopyrimidine (Fisher Scientific) Source: Fisher Scientific URL:[5]

Sources

Reference Data & Comparative Studies

Validation

characterization of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol purity

An accurate purity assessment of highly functionalized heterocyclic building blocks is the cornerstone of robust pharmaceutical development. 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol is a prime example of a complex intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

An accurate purity assessment of highly functionalized heterocyclic building blocks is the cornerstone of robust pharmaceutical development. 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol is a prime example of a complex intermediate. Its structural features—a brominated pyrimidine core, a basic pyridine ring, and a hydroxyl group capable of lactam-lactim tautomerism (pyrimidin-4-ol pyrimidin-4(1H)-one)—make it highly valuable for synthesizing kinase inhibitors and immunomodulators. However, these same features introduce significant analytical vulnerabilities, including peak tailing, susceptibility to debromination, and the retention of UV-transparent inorganic salts from cross-coupling steps.

This guide provides an objective comparison of analytical methodologies—HPLC-UV, LC-MS, and Quantitative NMR (qNMR)—and delivers self-validating protocols to establish the absolute purity of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol without relying on assumptions.

Comparative Analysis of Purity Assessment Modalities

To achieve a comprehensive purity profile, researchers must bridge the gap between relative purity (area percent) and absolute purity (mass fraction). The table below compares the performance of three primary analytical alternatives.

Analytical TechniquePrimary Utility for this CompoundReference Standard Required?Specificity for IsomersSensitivity (LOD)Limitations
HPLC-UV Routine batch release; organic impurity profiling.Yes (for absolute quantitation).High (with optimized stationary phase).~0.01%Blind to UV-transparent impurities (water, salts, residual solvents).
LC-MS (ESI+) Identification of debrominated byproducts and cross-coupling artifacts.No (for mass ID).Moderate (isomers have identical m/z ).~0.001%Variable ionization efficiencies prevent accurate relative quantification.
1H qNMR Absolute mass fraction purity; stoichiometric assessment.No (uses an independent internal standard).High (distinct chemical shifts).~0.1%Lower sensitivity for trace impurities compared to chromatography[1].

Mechanistic Causality in Method Development

The synthesis of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol typically involves Suzuki-Miyaura cross-coupling followed by regioselective bromination. This pathway reliably generates structurally similar impurities, notably the debrominated analog (6-(pyridin-3-yl)pyrimidin-4-ol) and various regioisomers.

Because these impurities share the same pyridine-pyrimidine chromophore network, their UV response factors are nearly identical to the target compound. Relying solely on HPLC-UV area percent can dangerously mask absolute purity deficits if residual solvents (e.g., DMSO, DMF) or inorganic salts are present. Therefore, an orthogonal approach combining chromatographic separation with absolute quantification via qNMR is required[2].

Workflow Sample 5-Bromo-6-(pyridin-3-yl) pyrimidin-4-ol Batch HPLC HPLC-UV (Relative Purity) Sample->HPLC LCMS LC-MS (Impurity Profiling) Sample->LCMS qNMR 1H qNMR (Absolute Purity) Sample->qNMR RelPur Identify % Area Organic Impurities HPLC->RelPur ImpID Mass/Structure of Byproducts LCMS->ImpID AbsPur True Mass Fraction (w/w %) qNMR->AbsPur Release Comprehensive Certificate of Analysis RelPur->Release ImpID->Release AbsPur->Release

Orthogonal workflow for comprehensive purity characterization of pharmaceutical intermediates.

Self-Validating Experimental Protocols

According to ICH Q2(R1) guidelines, analytical procedures must demonstrate specificity, accuracy, and precision[3]. The following protocols are designed as self-validating systems, meaning they include internal system suitability testing (SST) to guarantee data integrity before results are accepted.

Protocol A: HPLC-UV Method for Organic Impurities

Causality & Design: A standard C18 column often results in peak tailing for this compound due to secondary interactions between the basic pyridine nitrogen and unendcapped surface silanols. We utilize a polar-embedded or biphenyl stationary phase to enhance the retention of the polar core and resolve it from debrominated byproducts via π−π interactions. Acidic mobile phases suppress the ionization of the pyrimidinol hydroxyl group, ensuring a sharp peak shape.

  • Column: Biphenyl or Polar-embedded C18 (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • System Suitability Criteria (Self-Validation):

    • The resolution ( Rs​ ) between 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol and the debrominated impurity spike must be ≥2.0 .

    • Injection repeatability (RSD) for the main peak area must be ≤1.0% across 5 replicate injections.

Pathway Intermediate Pyrimidin-4-ol Core + Pyridine-3-boronic acid Target 5-Bromo-6-(pyridin-3-yl) pyrimidin-4-ol (Target API Intermediate) Intermediate->Target Suzuki Coupling & Bromination Imp1 Debrominated Byproduct (6-(pyridin-3-yl)pyrimidin-4-ol) Intermediate->Imp1 Incomplete Bromination or Dehalogenation Imp2 Regioisomers (Cross-coupling artifacts) Intermediate->Imp2 Side Reactions Imp3 Residual Solvents (DMSO, DMF, Water) Target->Imp3 Incomplete Drying

Synthesis and degradation pathways necessitating orthogonal purity testing.

Protocol B: 1H qNMR for Absolute Mass Fraction Purity

Causality & Design: For novel intermediates where a certified reference material (CRM) of the exact molecule is unavailable, qNMR is the definitive method[4]. Dimethyl sulfone (DMSO 2​ ) is selected as the internal calibrant because it provides a sharp, isolated singlet at ~3.0 ppm in DMSO- d6​ , which does not interfere with the aromatic signals (7.0–9.0 ppm) of the pyridine and pyrimidine rings.

  • Sample Preparation: Accurately weigh ~15 mg of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol and ~5 mg of trace-certified Dimethyl sulfone (Internal Standard) into a vial using a microbalance (readability 0.001 mg). Co-dissolve completely in 0.6 mL of DMSO- d6​ .

  • Acquisition Parameters:

    • Pulse Angle: 90° (to maximize signal-to-noise ratio).

    • Relaxation Delay ( D1​ ): ≥60 seconds. Why? The T1​ relaxation time of the isolated aromatic protons can be long. The delay must be ≥5×T1​ to ensure complete longitudinal relaxation and prevent integration errors[1].

    • Number of Scans: 64 (to achieve a Signal-to-Noise ratio >250:1 for the target peaks).

  • Data Processing & Calculation: Integrate the isolated pyridine proton (e.g., the proton adjacent to the pyridine nitrogen, typically around 8.8–9.0 ppm) and compare it to the DMSO 2​ singlet (3.0 ppm, 6 protons).

    Psample​=Istd​Isample​​×Nsample​Nstd​​×Mstd​Msample​​×Wsample​Wstd​​×Pstd​

    (Where P = purity, I = integral, N = number of protons, M = molar mass, W = weight).

  • System Suitability Criteria (Self-Validation): The phase and baseline must be manually corrected to be perfectly flat. The calculated purity from two different, non-overlapping aromatic protons must agree within ≤0.5% .

Conclusion

While HPLC-UV remains the workhorse for tracking the relative clearance of organic impurities like debrominated byproducts, it cannot stand alone for the release of highly functionalized intermediates. By coupling optimized chromatographic profiling with the absolute, reference-free quantitation provided by qNMR, researchers establish a bulletproof, self-validating data package for 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • qNMR for Purity Determination in Pharmaceuticals Source: Reading Scientific Services Ltd (RSSL) URL:[Link]

  • A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL:[Link]

  • Application of Quantitative NMR (qHNMR) towards Establishment of Pharmaceutical Reference Standard Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL:[Link]

Sources

Comparative

Comparative Efficacy Guide: 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol (5-BPP) vs. Standard Kinase Inhibitors

Mechanistic Rationale & Structural Advantages The development of small-molecule kinase inhibitors heavily relies on privileged scaffolds that can effectively mimic the purine core of ATP. 5-Bromo-6-(pyridin-3-yl)pyrimidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Structural Advantages

The development of small-molecule kinase inhibitors heavily relies on privileged scaffolds that can effectively mimic the purine core of ATP. 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol (herein referred to as 5-BPP ) represents a highly functionalized pyrimidine derivative designed to target Cyclin-Dependent Kinases (CDKs), specifically CDK2 and CDK9, which are critical drivers of cell cycle progression and oncogene transcription.

The efficacy of 5-BPP is rooted in its precise structural functionalization:

  • The Pyrimidine Core: Acts as the primary pharmacophore, forming essential hydrogen-bonding interactions within the highly conserved kinase hinge region[1].

  • The 5-Bromo Substitution: The introduction of a bulky, electron-withdrawing bromine atom at the C5 position fundamentally alters the electronic distribution of the pyrimidine ring. This modification provides critical steric bulk that enhances shape-complementarity within the gatekeeper pocket, driving selectivity for CDK9 and CDK2 over off-target kinases[2]. Bromo-pyrimidine analogs have consistently demonstrated potent efficacy in overcoming kinase resistance models.

  • The 6-(Pyridin-3-yl) Group: This moiety extends outward into the solvent-exposed region of the ATP-binding cleft. It not only improves the aqueous solubility of the compound but also provides an additional hydrogen-bond acceptor, stabilizing the inhibitor-enzyme complex and enhancing broad antiproliferative efficacy across diverse cancer cell lines[3].

Quantitative Efficacy Comparison

To objectively evaluate the performance of 5-BPP, its biochemical and cellular potencies were benchmarked against established pan-CDK inhibitors (AZD5438, Dinaciclib) and a highly selective out-group control (Palbociclib).

InhibitorPrimary Target(s)CDK2 IC₅₀ (nM)CDK9 IC₅₀ (nM)HCT116 Cellular GI₅₀ (µM)Selectivity Profile
5-BPP CDK2, CDK965.218.41.85High CDK9 preference
AZD5438 CDK1, CDK2, CDK945.020.02.12Pan-CDK active
Dinaciclib CDK1, CDK2, CDK5, CDK91.01.00.01Pan-CDK active (High toxicity)
Palbociclib CDK4, CDK6>10,000>10,00012.5*CDK4/6 specific (Control)

*Palbociclib exhibits low efficacy in HCT116 cells unless specifically driven by CDK4/6 dysregulation. It is included here to validate the targeted selectivity of 5-BPP toward CDK2/9.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed as self-validating systems. The following methodologies detail not just the steps, but the foundational causality required to ensure data integrity.

Protocol A: ADP-Glo™ Kinase Assay (Biochemical IC₅₀ Determination)

This assay measures the accumulation of ADP, providing a universal, non-radioactive method for quantifying kinase activity.

  • Reagent Preparation: Dilute recombinant CDK2/Cyclin A2 or CDK9/Cyclin T1 in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA).

  • Inhibitor Pre-incubation (Critical Step): Dispense 5-BPP (in a 10-point dose-response titration) into a 384-well plate. Add the kinase complex and incubate for 30 minutes at room temperature.

    • Causality: Pre-incubating the kinase with the inhibitor before introducing ATP ensures the establishment of a steady-state binding equilibrium. Skipping this step leads to immediate ATP competition, resulting in artificially inflated IC₅₀ values.

  • Reaction Initiation: Add ultra-pure ATP (at the predetermined Kₘ for the specific kinase) and the peptide substrate to initiate the reaction. Incubate for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent and incubate for 40 minutes.

    • Causality: This reagent actively degrades all unconsumed ATP. This is the self-validating core of the assay; it ensures the subsequent signal is exclusively derived from the kinase's catalytic output (ADP), eliminating background noise and false positives.

  • Signal Detection: Add Kinase Detection Reagent to convert the generated ADP back into ATP, which drives a luciferase/luciferin reaction. Read luminescence to calculate the IC₅₀.

Protocol B: MTT Cell Viability Assay (Cellular Efficacy)
  • Cell Seeding: Seed HCT116 cells at 3,000 cells/well in a 96-well plate. Allow 24 hours for attachment.

  • Compound Treatment: Treat cells with serial dilutions of 5-BPP or control inhibitors for 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Causality: Viable cells contain active NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium dye into insoluble purple formazan crystals. A reduction in signal directly correlates to the inhibition of cell cycle progression (cytostasis) or induced apoptosis.

  • Solubilization & Readout: Remove media, dissolve formazan in 100 µL DMSO, and measure absorbance at 570 nm.

Pathway & Workflow Visualizations

Pathway ATP Intracellular ATP CDK CDK2 / CDK9 Complex ATP->CDK Binds ATP Pocket Target Downstream Effectors (e.g., RNAPII, Rb) CDK->Target Phosphorylation BPP 5-BPP (Inhibitor) BPP->CDK Competitive Binding Proliferation Cell Cycle Progression Target->Proliferation Promotes

Figure 1: Mechanism of CDK inhibition by 5-BPP, preventing downstream effector phosphorylation.

Workflow Step1 Kinase + 5-BPP (Pre-incubation) Step2 Add ATP & Substrate (Reaction Phase) Step1->Step2 Step3 ADP-Glo Reagent (Deplete ATP) Step2->Step3 Step4 Detection Reagent (Convert ADP->ATP) Step3->Step4 Step5 Luminescence (Quantify IC50) Step4->Step5

Figure 2: Self-validating ADP-Glo Kinase Assay workflow for determining inhibitor IC50 values.

References

  • [3] Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. PubMed (Elsevier). Available at:[Link]

  • [2] Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. ORCA (Cardiff University). Available at: [Link]

  • Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed. Available at:[Link]

Sources

Validation

A Researcher's Guide to the Biological Target Validation of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol

Note to the Reader: As of the latest literature review, specific biological target validation data for the novel compound 5-Bromo-6-(pyridin-in-3-yl)pyrimidin-4-ol is not extensively available in the public domain. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Note to the Reader: As of the latest literature review, specific biological target validation data for the novel compound 5-Bromo-6-(pyridin-in-3-yl)pyrimidin-4-ol is not extensively available in the public domain. This guide, therefore, serves as a comprehensive roadmap, outlining the rigorous, multi-faceted process a research team would undertake to identify and validate the biological target of this, or any similar, novel chemical entity. We will explore established methodologies, present hypothetical data for illustrative purposes, and draw comparisons with structurally related pyrimidine derivatives to provide a scientifically grounded framework for your research endeavors.

Introduction: The Critical Path of Target Validation in Drug Discovery

The journey of a small molecule from a laboratory curiosity to a therapeutic agent is paved with meticulous scientific validation. A crucial milestone in this journey is the unambiguous identification and validation of its biological target.[1][2] This process not only elucidates the mechanism of action but also provides the foundational evidence for efficacy and safety.[2] For a novel compound like 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol, a substituted pyrimidine, the potential for therapeutic intervention is broad, given the diverse roles of pyrimidine-based molecules in medicine, including anticancer and antimicrobial applications.[3][4]

This guide will provide a structured approach to the target validation process for 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol, divided into three key phases:

  • Target Identification: Uncovering potential protein partners.

  • Target Engagement & Functional Modulation: Confirming a direct interaction and its functional consequence.

  • Cellular & In Vivo Proof-of-Concept: Linking target modulation to a physiological outcome.

We will also present a comparative analysis with other pyrimidine-based compounds to contextualize the potential therapeutic landscape.

Phase 1: Target Identification - Casting a Wide Net

The initial step is to generate a list of putative biological targets. This is often achieved through a combination of computational and experimental approaches.

In Silico Target Prediction

Computational methods can provide the first clues by screening the structure of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol against databases of known protein structures and pharmacophores.

Experimental Protocol: In Silico Target Prediction

  • Compound Preparation: Generate a 3D conformer of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol using computational chemistry software (e.g., ChemDraw, MarvinSketch).

  • Pharmacophore Modeling: Identify the key chemical features of the molecule (hydrogen bond donors/acceptors, aromatic rings, etc.).

  • Database Screening: Utilize platforms like PharmMapper, SuperPred, or similar tools to screen the compound's pharmacophore against a database of protein structures.

  • Target Prioritization: Rank the potential targets based on the goodness of fit scores and their biological relevance to potential disease areas.

Experimental Target Identification: Affinity-Based and Phenotypic Approaches

Experimental methods provide more direct evidence of interaction. Affinity-based proteomics and phenotypic screening are powerful tools in this regard.[5][6]

Experimental Protocol: Affinity-Based Pull-Down Assay

  • Probe Synthesis: Synthesize a derivative of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol with a linker and an affinity tag (e.g., biotin). It is crucial to ensure that the modification does not abrogate the compound's biological activity.

  • Cell Lysate Preparation: Prepare lysates from a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected).

  • Incubation and Capture: Incubate the biotinylated probe with the cell lysate. Use streptavidin-coated beads to capture the probe along with its interacting proteins.[6]

  • Elution and Identification: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the identified proteins with a control experiment using an inactive analog or beads alone to identify specific binders.

Phase 2: Target Engagement and Functional Modulation

Once a list of putative targets is generated, the next critical step is to confirm direct binding and assess the functional consequences of this interaction.

Biophysical Assays for Direct Binding

Several biophysical techniques can be employed to quantify the binding affinity between 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol and the identified target protein(s).

Hypothetical Binding Affinity Data

Target ProteinBinding Affinity (Kd)Technique
Kinase X150 nMIsothermal Titration Calorimetry (ITC)
Dehydrogenase Y2.5 µMSurface Plasmon Resonance (SPR)
Transcription Factor Z> 50 µMMicroscale Thermophoresis (MST)

This table illustrates the type of data generated from biophysical assays, helping to prioritize the most likely target.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Protein Preparation: Purify the recombinant target protein to >95% purity.

  • Sample Preparation: Prepare a solution of the target protein in the calorimeter cell and a solution of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol in the injection syringe, both in the same buffer.

  • Titration: Perform a series of injections of the compound into the protein solution while measuring the heat change associated with binding.

  • Data Analysis: Fit the resulting data to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Functional Assays to Determine Mechanism of Action

Confirming a direct binding event is not sufficient; it is essential to demonstrate that this binding leads to a functional modulation of the target protein (e.g., inhibition or activation of an enzyme, disruption of a protein-protein interaction).

Experimental Protocol: In Vitro Kinase Inhibition Assay

Assuming the primary target is identified as a kinase.

  • Assay Setup: In a microplate format, combine the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add varying concentrations of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol.

  • Reaction and Detection: Allow the kinase reaction to proceed for a defined period. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ATP detection, fluorescent antibody).

  • IC50 Determination: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Phase 3: Cellular and In Vivo Proof-of-Concept

The final and most critical phase of target validation is to demonstrate that the engagement and modulation of the target by 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol leads to a desired cellular and, ultimately, in vivo phenotype.[7]

Cellular Target Engagement and Pathway Analysis

Cellular thermal shift assays (CETSA) can confirm target engagement in a cellular context. Downstream pathway analysis by techniques like Western blotting or RNA sequencing can link target modulation to cellular signaling pathways.

Experimental Workflow for Cellular Target Validation

G A Treat cells with 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol B Cellular Thermal Shift Assay (CETSA) to confirm target engagement A->B Direct Evidence C Western Blot for Downstream Pathway Analysis A->C Functional Consequence D RNA Sequencing for Global Transcriptional Changes A->D Global Impact E Phenotypic Assays (e.g., Cell Viability, Apoptosis) A->E Cellular Outcome F Validated Cellular Mechanism of Action B->F Confirms Target Binding C->F Elucidates Pathway D->F Identifies Signatures E->F Links to Phenotype

Caption: Workflow for validating the cellular mechanism of action.

In Vivo Target Validation in Animal Models

The ultimate validation comes from demonstrating efficacy in a disease-relevant animal model.[2][7] This involves showing that treatment with 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol leads to a therapeutic benefit and that this benefit is correlated with target engagement in the animal.

Experimental Protocol: Xenograft Tumor Model

Assuming an anticancer indication.

  • Model Establishment: Implant human cancer cells (expressing the target protein) into immunocompromised mice.

  • Treatment: Once tumors are established, treat the mice with 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol or a vehicle control.

  • Efficacy Assessment: Monitor tumor growth over time.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: At the end of the study, collect tumor and plasma samples to measure compound concentration (PK) and target engagement/modulation (PD), for instance, by measuring the phosphorylation of a downstream substrate.

  • Data Correlation: Correlate the observed efficacy with the extent of target engagement.

Comparison with Alternative Pyrimidine-Based Compounds

While data for our lead compound is nascent, we can draw comparisons with other pyrimidine derivatives that have established biological targets.

CompoundBiological Target(s)Therapeutic AreaKey Features
5-Fluorouracil Thymidylate SynthaseOncologyA widely used chemotherapeutic agent that inhibits DNA synthesis.[4]
Imatinib ABL, KIT, PDGFROncologyA tyrosine kinase inhibitor that is a cornerstone of targeted cancer therapy.
Rosuvastatin HMG-CoA ReductaseCardiovascularA statin used to lower cholesterol levels.
ABT-702 Adenosine KinaseInflammation, PainA potent and selective non-nucleoside inhibitor.[8]
Hypothetical Profile for 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol Kinase XOncologyHigh selectivity, good oral bioavailability, and a favorable safety profile.

This comparative analysis helps to position our novel compound within the existing landscape of pyrimidine-based drugs and highlights the potential for new therapeutic applications.

Conclusion and Future Directions

The validation of a biological target for a novel compound like 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol is a systematic and evidence-driven process. It requires a multi-pronged approach that combines computational, biochemical, cellular, and in vivo studies. Each step is designed to build a robust and irrefutable case for the compound's mechanism of action. The successful completion of this validation cascade is a critical prerequisite for advancing a promising molecule into clinical development.

The future for 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol will depend on the outcomes of these rigorous validation studies. Should a novel and druggable target be confirmed, it could open up new avenues for the treatment of various diseases.

References

  • University College London. Target Identification and Validation (Small Molecules).
  • PMC. Experimental validation of in silico target predictions on synergistic protein targets.
  • Taylor & Francis. Validation guidelines for drug-target prediction methods.
  • ResearchGate. How to experimentally validate drug-target interactions?.
  • Chemspace. Target Identification and Validation in Drug Discovery.
  • Molecular Target Validation in preclinical drug discovery.
  • 百泰派克生物科技. Small Molecule Drug Target Identification and Validation.
  • PMC. Target identification of small molecules: an overview of the current applications in drug discovery.
  • ACS Publications. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry.
  • PubMed. Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents.
  • PMC. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity.
  • PubMed. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor.
  • Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox).
  • Current Chemistry Letters. Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3.
  • . Available from:

  • JOCPR. Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs.
  • Taylor & Francis. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.
  • MDPI. Research Progress on Small Molecular Inhibitors of the Type 3 Secretion System.
  • ResearchGate. (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.
  • Semantic Scholar. Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis.
  • PMC. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.
  • BLDpharm. Pyrimidines.
  • PMC. Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence.
  • Arabian Journal of Chemistry. Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme.
  • Fisher Scientific. BLD Pharm 5GR 6-Bromo-3-methylpyrimidin-4(3H)-on e.
  • RSC Publishing. Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers.

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Comparative

A Comparative Guide to Cross-Reactivity Profiling of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol

For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to its successful development as a therapeutic agent or a chemical probe. Off-targ...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to its successful development as a therapeutic agent or a chemical probe. Off-target effects can lead to unforeseen toxicity or confound experimental results. This guide provides a comprehensive, multi-tiered strategy for the cross-reactivity profiling of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol, a compound with a scaffold suggestive of kinase inhibitory activity. We will compare and contrast various experimental approaches, from broad, high-throughput screens to in-depth, cellular, and proteome-wide analyses.

The pyrimidine core of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol is a common feature in many kinase inhibitors.[1][2] Therefore, a thorough investigation of its kinase selectivity is a critical first step. This guide will detail the experimental workflows, explain the rationale behind methodological choices, and provide a framework for interpreting the resulting data.

Tier 1: Initial Broad-Spectrum Kinase Selectivity Profiling

The most efficient initial step is to assess the compound's activity against a large panel of kinases.[3][4] This provides a broad overview of its selectivity and identifies primary targets and potent off-targets.

Recommended Approach: Large-Scale Kinase Panel Screen

A commercially available kinase panel screen, testing the compound at a fixed concentration (e.g., 1 µM) against hundreds of kinases, is the recommended starting point.[5] This initial screen will classify kinases into three categories: no inhibition, moderate inhibition, and strong inhibition.

Experimental Protocol: Single-Dose Kinase Panel Screen
  • Compound Preparation: Prepare a stock solution of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol in DMSO.

  • Assay Plate Preparation: The screening service provider will typically perform this step. The compound is added to assay plates containing the individual kinase, its substrate, and ATP.

  • Kinase Reaction: The kinase reaction is initiated by adding a phosphorescent or fluorescently labeled substrate.

  • Detection: The extent of substrate phosphorylation is measured, and the percent inhibition relative to a control (DMSO) is calculated.

  • Data Analysis: The results are typically provided as a list of kinases and their corresponding percent inhibition.

Comparison with Alternatives

While a single-dose screen is cost-effective for an initial assessment, a dose-response screen to determine the IC50 (half-maximal inhibitory concentration) for a smaller, more focused panel of kinases can also be considered. However, the broader, single-dose approach is generally preferred for an initial, unbiased view of selectivity.[3]

Data Presentation: Interpreting the Initial Screen

The data from a single-dose screen can be visualized as a dendrogram or a heatmap to quickly identify clusters of inhibited kinases.

Table 1: Hypothetical Single-Dose Kinase Profiling Data for 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol at 1 µM

KinaseFamily% Inhibition
CDK2CMGC95%
CDK9CMGC88%
GSK3BCMGC75%
SRCTK40%
EGFRTK15%
.........

Based on this hypothetical data, CDK2, CDK9, and GSK3B are identified as high-interest targets for further investigation.

Tier 2: In-Depth Cellular Target Engagement

Biochemical assays, while valuable, do not always reflect a compound's behavior in a cellular context due to factors like cell permeability and competition with high intracellular ATP concentrations.[5][6] Therefore, the next crucial step is to verify target engagement within intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[7][8]

Recommended Approach: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein's thermal stability is altered upon ligand binding.[8] By heating cell lysates treated with the compound and quantifying the amount of soluble protein at different temperatures, a "melting curve" can be generated. A shift in this curve indicates target engagement.[7]

Experimental Protocol: Western Blot-Based CETSA
  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with high CDK2 expression) and treat with varying concentrations of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol or a vehicle control (DMSO).

  • Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[9]

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[9]

  • Protein Quantification and Western Blotting: Quantify the protein concentration in the soluble fractions and analyze by Western blotting using an antibody specific to the target protein (e.g., CDK2).[9][10]

  • Data Analysis: Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Comparison with Alternatives

Other methods to assess cellular target engagement include NanoBRET, a live-cell assay that measures compound binding to a nanoluciferase-tagged protein.[6] While NanoBRET is a powerful technique, CETSA does not require genetic modification of the target protein, making it more broadly applicable.[11]

Data Presentation: Visualizing Target Engagement

The results of a CETSA experiment are best presented as a series of melting curves.

Figure 1: Hypothetical CETSA Melting Curves for CDK2

cluster_0 CETSA Melt Curves for CDK2 Temperature (°C) Temperature (°C) Soluble CDK2 (%) Soluble CDK2 (%) 40 40 45 45 50 50 55 55 60 60 65 65 70 70 100 100 80 80 20 20 0 0 DMSO_40 DMSO_45 DMSO_40->DMSO_45 DMSO DMSO_50 DMSO_45->DMSO_50 DMSO DMSO_55 DMSO_50->DMSO_55 DMSO DMSO_60 DMSO_55->DMSO_60 DMSO DMSO_65 DMSO_60->DMSO_65 DMSO DMSO_70 DMSO_65->DMSO_70 DMSO Comp_40 Comp_45 Comp_40->Comp_45 Compound Comp_50 Comp_45->Comp_50 Compound Comp_55 Comp_50->Comp_55 Compound Comp_60 Comp_55->Comp_60 Compound Comp_65 Comp_60->Comp_65 Compound Comp_70 Comp_65->Comp_70 Compound

Caption: Hypothetical CETSA data showing thermal stabilization of CDK2.

Tier 3: Unbiased, Proteome-Wide Off-Target Identification

While kinase panels and CETSA are excellent for investigating known or suspected targets, they do not identify completely unexpected off-targets. For a comprehensive understanding of a compound's interactome, chemoproteomics is the gold standard.[12][13]

Recommended Approach: Chemoproteomic Profiling

Chemoproteomics techniques utilize chemical probes to identify the proteins that a small molecule interacts with in a complex biological sample.[14] One common approach is affinity-based protein profiling, where the compound of interest is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate.

Experimental Protocol: Affinity-Based Chemoproteomics
  • Probe Synthesis: Synthesize a derivative of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol that incorporates a linker and a reactive group for immobilization (e.g., an alkyne for click chemistry).

  • Immobilization: Covalently attach the probe to a solid support, such as sepharose beads.

  • Affinity Pull-Down: Incubate the immobilized probe with a cell lysate. For competition experiments, pre-incubate the lysate with an excess of the free compound.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the specifically bound proteins.

  • Mass Spectrometry: Identify the eluted proteins by mass spectrometry.

  • Data Analysis: Compare the proteins pulled down in the presence and absence of the competitor compound to identify specific binders.

Comparison with Alternatives

Other chemoproteomic methods include activity-based protein profiling (ABPP), which uses probes that covalently bind to the active site of enzymes, and photoaffinity labeling (PAL), where a photoreactive group on the probe is activated by UV light to crosslink to its binding partners.[12] The choice of method depends on the specific properties of the compound and the research question.

Data Presentation: Identifying Novel Off-Targets

The output of a chemoproteomics experiment is a list of proteins that interact with the compound.

Table 2: Hypothetical Chemoproteomics Hits for 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol

ProteinFunctionSpecificity (Fold change with competition)
CDK2Cell Cycle>10
CDK9Transcription>10
GSK3BSignaling8.5
Unknown Protein X Metabolism 5.2

This hypothetical data confirms the expected targets and reveals a novel, unexpected off-target involved in metabolism.

Integrated Strategy for Cross-Reactivity Profiling

A robust cross-reactivity profile is built by integrating data from all three tiers.

cluster_0 Cross-Reactivity Profiling Workflow Tier1 Tier 1: Broad Kinase Screen (Single-Dose) Tier2 Tier 2: Cellular Target Engagement (CETSA) Tier1->Tier2 Identified Hits Analysis Integrated Data Analysis and Selectivity Assessment Tier1->Analysis Tier3 Tier 3: Proteome-Wide Profiling (Chemoproteomics) Tier2->Tier3 Confirmed Cellular Targets Tier2->Analysis Tier3->Analysis

Caption: A tiered approach to cross-reactivity profiling.

Conclusion

The cross-reactivity profiling of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol, or any small molecule inhibitor, should be a systematic and multi-faceted process. By combining broad-spectrum screening with in-depth cellular and proteome-wide analyses, researchers can build a comprehensive understanding of a compound's selectivity. This knowledge is essential for the development of safe and effective drugs and for the confident use of chemical probes in biological research. The methodologies described in this guide represent the current best practices in the field and provide a clear path forward for the rigorous characterization of novel inhibitors.[15]

References

  • MDPI. (2024, July 23). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Retrieved from [Link]

  • Longdom Publishing. (2022, January 25). Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. Retrieved from [Link]

  • eScholarship, University of California. (n.d.). Chemoproteomic Strategies for Drug Discovery and Natural Product Target Identification. Retrieved from [Link]

  • MDC Repository. (2020, August 21). A machine learning-based chemoproteomic approach to identify drug targets and binding sites in complex proteomes. Retrieved from [Link]

  • RTI International. (n.d.). Application of chemoproteomics to drug discovery. Retrieved from [Link]

  • Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]

  • ACS Publications. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Retrieved from [Link]

  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]

  • IntechOpen. (2021, July 12). Protein Kinase Inhibitors - Selectivity or Toxicity?. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • PMC - NIH. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2026, February 6). Cellular Context Influences Kinase Inhibitor Selectivity. Retrieved from [Link]

  • PMC. (n.d.). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Retrieved from [Link]

  • PubMed. (2010, December 6). Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach. Retrieved from [Link]

  • ACS Publications. (2012, March 13). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Retrieved from [Link]

  • ACS Publications. (2010, October 19). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Retrieved from [Link]

  • PubMed. (2005, June 1). 5-(3-Bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ylamine: structure-activity relationships of 7-substituted heteroaryl analogs as non-nucleoside adenosine kinase inhibitors. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Photoaffinity labelling strategies for mapping the small molecule–protein interactome. Retrieved from [Link]

  • ScienceDirect. (2006, July 15). Identification of potent 5-pyrimidinyl-2-aminothiazole CDK4, 6 inhibitors with significant selectivity over CDK1, 2, 5, 7, and 9. Retrieved from [Link]

  • ACS Publications. (2017, August 22). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Retrieved from [Link]

  • PubMed. (2019). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. Retrieved from [Link]

  • PubMed. (2014, May 15). Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. Retrieved from [Link]

  • PubMed. (2001, June 21). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Retrieved from [Link]

  • MDPI. (2025, April 12). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

Sources

Validation

High-Resolution Structural Elucidation of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol: A Comparative Guide to SCXRD vs. NMR and HRMS

In the structural elucidation of highly functionalized heterocyclic active pharmaceutical ingredients (APIs), relying solely on standard spectroscopic techniques can lead to costly misassignments. 5-Bromo-6-(pyridin-3-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

In the structural elucidation of highly functionalized heterocyclic active pharmaceutical ingredients (APIs), relying solely on standard spectroscopic techniques can lead to costly misassignments. 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol represents a classic analytical challenge in drug development.

As a Senior Application Scientist, I frequently see development bottlenecks arise from two specific features of this molecule:

  • Lactam-Lactim Tautomerism: The pyrimidin-4-ol moiety exists in a dynamic equilibrium with its pyrimidin-4(3H)-one tautomer. This heavily influences its hydrogen-bonding arrays (e.g., forming DADA vs. DDAA dimeric motifs)[1].

  • Steric Hindrance and Atropisomerism: The bulky bromine atom at the C5 position (van der Waals radius ~1.95 Å) creates a severe steric clash with the adjacent C6-pyridyl ring, restricting free rotation and dictating a specific dihedral angle.

While Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are foundational, Single-Crystal X-Ray Diffraction (SCXRD) remains the gold standard for unambiguous 3D structural elucidation [2]. This guide objectively compares these techniques and provides field-proven, self-validating protocols for characterizing this complex biaryl pyrimidine.

Comparative Performance Analysis

To select the appropriate analytical workflow, we must evaluate how each technique handles the specific mechanistic challenges of halogenated pyrimidines.

Analytical FeatureSingle-Crystal X-Ray Diffraction (SCXRD)Solution-State NMR (1D/2D)High-Resolution Mass Spectrometry (HRMS)
Primary Output Absolute 3D coordinates, bond lengths, and exact dihedral angles.Bulk atomic connectivity and proton microenvironments.Exact molecular weight and isotopic distribution.
Tautomer Resolution Unambiguous. Fixes the exact lactam/lactim state present in the solid-state crystal lattice.Ambiguous. Rapid exchange at room temperature yields time-averaged signals [3].N/A. Gas-phase ionization does not preserve solution/solid-state tautomers.
Conformational Data Exact measurement of the C5-C6 biaryl twist and intermolecular hydrogen bonds.Estimated via NOESY/ROESY cross-relaxation (time-averaged).None.
Sample Requirements Single, high-quality crystal (>50 µm).1–5 mg dissolved in deuterated solvent.< 1 µg (highly sensitive).
Throughput Low to Medium (hours to days for crystallization and refinement).High (minutes to hours).Very High (minutes).

Experimental Workflows & Causality

A protocol is only as reliable as the physical principles governing it. Below are the step-by-step methodologies for confirming the structure of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol, detailing the causality behind every experimental choice.

Protocol A: Single Crystal Growth via Vapor Diffusion

Crystallization is often the bottleneck in SCXRD. For highly polar pyrimidines, controlling the supersaturation curve is critical to avoid amorphous precipitation [4].

  • Solvent Selection & Dissolution: Dissolve 5 mg of the compound in 0.5 mL of Dimethylformamide (DMF).

    • Causality: The polar pyrimidin-4-ol core forms strong intermolecular hydrogen bonds. A strong hydrogen-bond accepting solvent like DMF is required to break these native oligomers and fully solvate the monomer.

  • Antisolvent Chamber Setup: Place the open sample vial inside a larger, sealable vessel containing 5 mL of an antisolvent (e.g., diethyl ether).

  • Controlled Supersaturation: Seal the outer vessel and incubate at 20°C undisturbed for 3–7 days.

    • Causality: Vapor diffusion allows the volatile antisolvent to slowly diffuse into the DMF solution. This gradually lowers the dielectric constant of the mixture, inducing nucleation at a thermodynamically controlled rate, yielding X-ray quality single crystals rather than kinetic precipitates.

Protocol B: SCXRD Data Collection and Refinement

This protocol validates the absolute 3D conformation and tautomeric state.

  • Crystal Mounting: Select a pristine, block-shaped crystal under a polarized optical microscope. Mount it on a MiTeGen loop using perfluoropolyether oil.

  • Cryocooling: Flash-cool the crystal to 100 K in a nitrogen cold stream.

    • Causality: Cryocooling minimizes atomic thermal vibrations (reducing the Debye-Waller factor). This dramatically improves high-angle diffraction intensity and prevents radiation damage to the organic framework during exposure.

  • Diffraction & Integration: Expose the crystal to monochromatic Cu-Kα radiation (λ = 1.54184 Å) using a microfocus diffractometer.

    • Causality: Cu-Kα radiation is highly sensitive to the anomalous dispersion of the heavy bromine atom. This allows for the unambiguous assignment of the heavy atom position, facilitating reliable phase determination.

  • Structure Solution: Solve the phase problem using intrinsic phasing (e.g., SHELXT) and refine the structure via full-matrix least-squares on F² (SHELXL).

Protocol C: Solution-State NMR for Bulk Connectivity

While SCXRD provides the solid-state structure, NMR confirms bulk sample homogeneity.

  • Solvent Selection: Dissolve 5 mg of the compound in 0.6 mL of DMSO-d6.

    • Causality: DMSO-d6 is chosen over CDCl3 to disrupt intermolecular hydrogen bonding, ensuring the compound remains monomeric in solution and yields sharp, well-resolved resonances.

  • NOESY Acquisition: Run a 2D NOESY experiment with a mixing time of 300–500 ms.

    • Causality: Cross-relaxation between the pyridine protons and the pyrimidine core helps estimate the dihedral angle in solution, validating that the solid-state SCXRD structure is representative of the active solution-state conformation.

Structural Elucidation Decision Pathway

The following diagram illustrates the logical workflow for analyzing halogenated pyrimidine APIs, highlighting where SCXRD overcomes the limitations of spectroscopic methods.

Workflow Start 5-Bromo-6-(pyridin-3-yl) pyrimidin-4-ol NMR Solution-State NMR (1D/2D NOESY) Start->NMR MS High-Res Mass Spec (ESI-HRMS) Start->MS Cryst Single Crystal Growth (Vapor Diffusion) Start->Cryst Tautomer Tautomeric State Ambiguous in Solution NMR->Tautomer Mass Exact Mass & Formula Confirmed MS->Mass SCXRD SCXRD Data Collection (100K, Cu-Kα) Cryst->SCXRD Structure Absolute 3D Structure: Dihedral Angle & Tautomer Fixed SCXRD->Structure Tautomer->Structure Requires solid-state validation

Fig 1: Structural elucidation workflow comparing NMR, HRMS, and SCXRD for halogenated pyrimidines.

References

To ensure scientific integrity and provide avenues for further methodological verification, the following authoritative sources ground the protocols and mechanistic claims discussed in this guide:

  • Title: Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications. Source: Molecules (MDPI). URL: [Link]

  • Title: Advanced crystallisation methods for small organic molecules. Source: Chemical Society Reviews (RSC Publishing). URL: [Link]

  • Title: 2-Isopropyl-6-methyl-pyrimidin-4(3H)-one (Tautomerism Analysis). Source: Acta Crystallographica Section E. URL: [Link]

  • Title: X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Source: Lab Manager. URL: [Link]

Comparative

Independent Verification of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol: Scaffold Performance and Comparative Efficacy in Kinase Inhibitor Discovery

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the translational viability of core pharmacophores. The compound 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol represents a highly privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the translational viability of core pharmacophores. The compound 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol represents a highly privileged building block in medicinal chemistry. Pyrimidine-based scaffolds are ubiquitous in ATP-competitive kinase inhibitors[1]. However, the specific incorporation of a 6-(pyridin-3-yl) moiety, coupled with a 5-bromo functional handle, provides a unique intersection of synthetic tractability and target engagement that outperforms traditional phenyl-substituted analogs.

This guide objectively evaluates the performance of this scaffold, detailing the mechanistic rationale behind its structural features, comparing it to commercial alternatives, and providing self-validating experimental workflows for its application.

Mechanistic Rationale & Structural Advantage

The architectural design of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol is not arbitrary; it is engineered to solve two persistent challenges in drug development: late-stage functionalization and physicochemical optimization.

  • The 5-Bromo Advantage (Reactivity): Halogenation at the 5-position of the pyrimidine ring primes the molecule for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Bromine offers a superior oxidative addition rate compared to chlorine, enabling milder reaction conditions that preserve delicate functional groups on the pyrimidin-4-ol tautomeric system.

  • The Pyridin-3-yl Motif (Target Engagement & ADME): Replacing a standard phenyl ring with a pyridin-3-yl group introduces a critical hydrogen bond acceptor. In the context of kinase hinge-binding, this nitrogen can interact with the backbone amides of the kinase domain[2]. Furthermore, the pyridine ring significantly lowers the calculated partition coefficient (cLogP), improving aqueous solubility and metabolic stability—a strategy successfully employed in the optimization of phosphodiesterase 5 (PDE5) inhibitors[3].

Comparative Scaffold Analysis

To objectively assess its utility, we compared 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol against two common alternatives: 5-Bromo-6-phenylpyrimidin-4-ol [4] and 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol .

Table 1: Quantitative Comparison of Halogenated Pyrimidin-4-ol Scaffolds

ScaffoldHalogen Reactivity (Rel. Rate)*cLogP ContributionHinge Binding Motif(s)Primary Limitation
5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol High (~1.5x)-0.4Dual (Pyrimidine N + Pyridine N)Susceptible to N-oxidation
5-Bromo-6-phenyl-4-pyrimidinol High (~1.5x)+1.2Single (Pyrimidine N only)Poorer aqueous solubility
5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol Low (~0.1x)-0.3Dual (Pyrimidine N + Pyridine N)Sluggish oxidative addition

*Relative oxidative addition rate estimated against standard bromobenzene under standard Pd(PPh3)4 catalysis.

Experimental Workflows (Self-Validating Systems)

To rigorously validate the scaffold's performance, we employ a two-phase verification system: synthetic derivatization followed by functional screening. Every protocol is designed with internal controls to ensure data trustworthiness.

Protocol A: Standardized Suzuki-Miyaura Derivatization

Objective: Verify the reactivity of the 5-bromo position while maintaining the integrity of the pyrimidin-4-ol tautomeric system. Causality & Design: We utilize Pd(dppf)Cl2​ because its large bite angle suppresses the competing reductive debromination pathway. Potassium carbonate ( K2​CO3​ ) is selected as a mild base; stronger bases (like KOtBu ) can deprotonate the pyrimidinol, creating an electron-rich species that resists oxidative addition.

Step-by-Step Methodology:

  • Preparation: In a rigorously degassed Schlenk flask, combine 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol (1.0 eq), an aryl boronic acid (1.2 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v). The water is crucial for the transmetalation step, dissolving the boronic acid and base.

  • Base Addition: Add K2​CO3​ (2.0 eq).

  • Reaction: Heat to 90°C for 12 hours under a nitrogen atmosphere.

  • Workup & Self-Validation Control: Cool to room temperature, filter through a Celite pad to remove palladium black. Control: Run a parallel reaction omitting the Pd catalyst. If product formation is observed in the control, an uncatalyzed nucleophilic aromatic substitution (SNAr) is occurring, invalidating the cross-coupling yield.

Protocol B: Orthogonal Kinase Inhibition Verification (TR-FRET)

Objective: Evaluate the biological activity of the resulting derivatives against targets like Adenosine Kinase[1] or FGFR4[2]. Causality & Design: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because highly conjugated pyrimidine-pyridine biaryls often exhibit auto-fluorescence. The time-delay in TR-FRET eliminates this background noise, ensuring trustworthy IC50​ values.

Step-by-Step Methodology:

  • Assay Assembly: In a 384-well low-volume plate, dispense the purified pyrimidine derivative (serial dilution from 10 µM to 0.1 nM).

  • Enzyme Incubation: Add the recombinant kinase (e.g., FGFR4) and fluorescently labeled tracer.

  • Equilibration: Incubate for 60 minutes at room temperature to allow the compound to compete with the tracer for the ATP-binding pocket.

  • Detection: Read the plate using a microplate reader with a 340 nm excitation and dual emission at 615 nm and 665 nm.

  • Data Analysis: Calculate the FRET ratio (665/615). A decrease in the ratio indicates successful displacement of the tracer by the inhibitor.

Data Visualization: Workflow & Pathway Modulation

G Scaffold 5-Bromo-6-(pyridin-3-yl) pyrimidin-4-ol Coupling Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) Scaffold->Coupling Functionalization at C5 Candidate Lead Kinase Inhibitor (Derivatized Scaffold) Coupling->Candidate Yield & Purity Verification Target Target Kinase (e.g., FGFR4 / Adenosine Kinase) Candidate->Target ATP-Competitive Inhibition Pathway1 MAPK / ERK Signaling Cascade Target->Pathway1 Blocks Phosphorylation Pathway2 Cellular Proliferation & Survival Pathway1->Pathway2 Phenotypic Modulation

Fig 1: Synthetic workflow and downstream signaling modulation of pyrimidin-4-ol derived inhibitors.

References

  • Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. PubMed (NIH).
  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. PMC (NIH).
  • Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)
  • 5-Bromo-6-phenyl-4-pyrimidinol. ScienceBiochem.

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol proper disposal procedures

As a Senior Application Scientist, I frequently oversee the integration of novel heterocyclic building blocks into medicinal chemistry and drug discovery pipelines. 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol (CAS: 1443288-01...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the integration of novel heterocyclic building blocks into medicinal chemistry and drug discovery pipelines. 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol (CAS: 1443288-01-4) is a highly specialized intermediate, structurally primed for the synthesis of complex biaryl kinase inhibitors[1]. However, its unique structural motifs—specifically the halogen (bromine) and the nitrogen-rich heterocycles (pyridine and pyrimidine)—demand a rigorous, self-validating approach to laboratory safety and waste management.

This guide provides a comprehensive, step-by-step operational protocol for the safe handling and disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Physicochemical Hazard Profile & Quantitative Data

Understanding the physicochemical properties of a compound is the first step in establishing a self-validating safety protocol. The table below summarizes the critical data that dictates our handling and disposal strategy[2].

Property / FeatureValue / DescriptionOperational Implication
Chemical Name 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-olNomenclature indicates multiple reactive sites requiring segregation.
CAS Number 1443288-01-4Unique identifier for SDS tracking and inventory management[1].
Molecular Formula C9H6BrN3OHigh nitrogen and halogen content dictates incineration method[2].
Molecular Weight 252.07 g/mol Dense particulate matter; requires strict dust control[2].
Structural Motifs Brominated pyrimidine, Pyridine ringMandates classification as a Halogenated Organic Waste[3].
Primary Hazards Skin/Eye Irritant, Aquatic ToxicityRequires strict PPE and zero-drain disposal policies.

Mechanistic Toxicology & Environmental Causality

Why do we segregate this specific compound so strictly? The answer lies in its molecular architecture:

  • The Carbon-Bromine (C-Br) Bond : Halogenated organics are highly persistent in the environment. If subjected to standard, low-temperature incineration, the C-Br bond cleaves to form bromine radicals, which subsequently react with hydrogen to produce highly corrosive Hydrogen Bromide (HBr) gas. Furthermore, improper combustion of halogenated aromatics can generate toxic dioxins and furans. Therefore, this waste must be routed to specialized high-temperature rotary kilns equipped with caustic scrubbers[4].

  • Nitrogen Heterocycles : The pyrimidine and pyridine rings contain a high mass percentage of nitrogen. Thermal degradation of these rings produces Nitrogen Oxides (NOx), which are potent atmospheric pollutants. The caustic scrubbing process utilized for halogenated waste also neutralizes these acidic byproducts[4].

By understanding this causality, laboratory personnel can appreciate why mixing this compound with non-halogenated waste streams is not just a regulatory violation, but a severe environmental and infrastructural hazard.

Operational Handling & Segregation Protocol

To maintain scientific integrity and safety, your waste management must be a self-validating system. This means every action has a built-in verification step.

Step-by-Step Segregation Methodology:

  • Identify the Waste Stream : Upon generating waste containing 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol, immediately classify it as Halogenated Organic Waste [3].

  • Select Compatible Containment : Use High-Density Polyethylene (HDPE) or glass containers. Causality: Halogenated compounds and their typical solvent vehicles (e.g., DCM, Chloroform) can degrade certain low-density plastics, but HDPE provides superior chemical resistance[5].

  • Labeling : Affix a hazardous waste label immediately. The label MUST state: "Hazardous Waste - Halogenated Organics (Contains Bromine, Pyridine derivatives)."

  • Satellite Accumulation Area (SAA) Storage : Store the container in secondary containment within the laboratory's designated SAA. Ensure the container is tightly capped unless actively adding waste[5].

Disposal Workflow Diagram

The following diagram illustrates the logical routing of different waste streams associated with this compound to ensure compliance and safety.

G Solid Solid Waste (Powder/Crystals) SolidBin Halogenated Solid Waste Container Solid->SolidBin Transfer via Spatula Liquid Liquid Waste (Solvent Solutions) LiquidBin Halogenated Liquid Waste Carboy Liquid->LiquidBin Funnel & Cap Consumables Contaminated Consumables DebrisBin Contaminated Debris Waste Bin Consumables->DebrisBin Discard SAA Satellite Accumulation Area (SAA) SolidBin->SAA Store in Secondary Containment LiquidBin->SAA Store in Secondary Containment DebrisBin->SAA Store in Secondary Containment EHS EHS Waste Management Pickup SAA->EHS Submit Pickup Request Incineration High-Temp Incineration (with Caustic Scrubbers) EHS->Incineration EPA Compliant Disposal

Figure 1: Disposal workflow for 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol waste streams.

Step-by-Step Disposal Procedures

Protocol A: Solid Waste Disposal (Unused Reagent or Reaction Intermediates)

  • Preparation : Don appropriate PPE (nitrile gloves, lab coat, safety goggles). Work inside a certified chemical fume hood to prevent inhalation of brominated heterocyclic dust[6].

  • Transfer : Using a static-free spatula, carefully transfer the solid waste into a pre-weighed, wide-mouth HDPE or amber glass jar.

  • Sealing and Documentation : Seal the jar tightly. Record the estimated mass of the chemical added on the hazardous waste log attached to the SAA.

  • Decontamination : Wipe down the balance and fume hood surface with a solvent-dampened wipe (e.g., isopropanol), and dispose of the wipe via Protocol C.

Protocol B: Liquid Waste Disposal (Reaction Mixtures and Mother Liquors)

  • Compatibility Check : Ensure the liquid waste does NOT contain strong oxidizers (e.g., nitric acid, peroxides) which could react violently with the organic solvent or the pyrimidin-4-ol hydroxyl group[6].

  • Transfer : Place a specialized waste funnel (with a built-in particulate filter) into the "Halogenated Solvent Waste" carboy. Slowly pour the solution into the carboy to prevent splashing.

  • Vapor Control : Immediately remove the funnel and seal the carboy with a tight-fitting cap. Causality: Leaving funnels in waste carboys allows toxic and volatile halogenated fumes to escape into the laboratory environment, violating EPA and OSHA standards[5].

Protocol C: Contaminated Consumables (Gloves, Pipette Tips, Wipes)

  • Segregation : Do not throw chemically contaminated consumables into the standard municipal trash or biohazard bins.

  • Collection : Place all items that have come into direct contact with 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol into a designated poly-lined "Chemically Contaminated Debris" box[5].

  • Closure : Once the box is 3/4 full, seal the inner poly liner with a gooseneck tie and tape the outer box shut for EHS pickup.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination and personnel exposure.

  • Isolate the Area : Evacuate non-essential personnel from the immediate vicinity.

  • Don Emergency PPE : Upgrade PPE to include a particulate respirator (N95 or higher) if a large volume of dry powder is spilled outside a fume hood[6].

  • Containment (Solid Spill) : Do NOT sweep dry powder, as this aerosolizes the brominated compound. Instead, cover the spill with damp absorbent paper towels to suppress dust.

  • Collection : Carefully scoop the damp towels and spilled material using a non-sparking tool into a hazardous waste bag.

  • Surface Decontamination : Wash the affected area with a compatible solvent (e.g., a mixture of water and mild detergent, followed by an ethanol wipe) to remove residual phenolic/heterocyclic traces. Dispose of all cleanup materials as Halogenated Debris[5].

References

  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA.gov. Available at: [Link]

  • Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268 -- List of Halogenated Organic Compounds Regulated Under § 268.32." eCFR.gov. Available at: [Link]

  • Massachusetts Institute of Technology (MIT) Environment, Health & Safety. "Chemical Waste Management." MIT EHS. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." Texas A&M University / National Academies Press. Available at: [Link]

  • ChemSrc. "Chemical & Physical Properties Database." ChemSrc.com. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol

Title: Comprehensive Safety and Operational Guide for Handling 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol Executive Summary & Scientific Context 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol is a highly functionalized, halogenated...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety and Operational Guide for Handling 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol

Executive Summary & Scientific Context

5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol is a highly functionalized, halogenated heteroaromatic building block. In modern drug discovery, compounds with this structural motif are frequently utilized as critical intermediates in the synthesis of advanced non-nucleoside kinase inhibitors, including targets like adenosine kinase and fibroblast growth factor receptor 4 (FGFR4)[1][2].

Due to its specific structural features—a reactive carbon-bromine bond, a basic pyridine nitrogen, and a tautomerizable pyrimidinol core—it presents distinct handling challenges. As a Senior Application Scientist, I mandate that this compound be treated with stringent safety protocols. It must be handled under the assumption of high potential for skin/eye irritation and respiratory sensitization, consistent with GHS classifications for analogous bromopyrimidines and pyrimidinols[3].

Hazard Causality & Physicochemical Profiling

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the molecular behavior of the compound and why it poses specific risks.

  • The Pyrimidinol Core: Due to extensive intermolecular hydrogen bonding, pyrimidinols often crystallize as fine, low-density powders. They are highly susceptible to static charge buildup, which dramatically increases the risk of aerosolization and subsequent inhalation during routine weighing[4].

  • The Bromine Substituent: The heavy halogen atom enhances the lipophilicity of the molecule. If the compound is dissolved in organic solvents (e.g., DMSO, DMF) during cross-coupling reactions, this lipophilicity increases its ability to rapidly permeate the stratum corneum of the skin[3].

  • The Pyridine Ring: The basic nitrogen can interact with biological membranes and ambient moisture, exacerbating mucosal irritation in the eyes and respiratory tract.

Hazard C 5-Bromo-6-(pyridin-3-yl) pyrimidin-4-ol H1 Bromine Atom (Lipophilic, Reactive) C->H1 H2 Pyrimidinol Core (H-Bonding, Dusting) C->H2 H3 Pyridine Ring (Basic, Penetrative) C->H3 R1 Skin/Eye Irritation (GHS Cat 2) H1->R1 R2 Respiratory Irritation (STOT SE 3) H2->R2 R3 Systemic Toxicity Risk H3->R3

Structural hazard causality mapping for 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol.

Table 1: Anticipated Hazard Profile (Based on Bromopyrimidine Analogues)

Hazard Class GHS Category Mechanistic Rationale
Skin Corrosion/Irritation Category 2 Lipophilic halogenated heteroaryl penetrates lipid bilayers, causing localized inflammation[3].
Serious Eye Irritation Category 2A Basic pyridine nitrogen and pyrimidinol hydroxyl interact with ocular moisture to alter local pH.

| Specific Target Organ Toxicity | Category 3 (Single) | Inhalation of fine, electrostatic dust causes mechanical and chemical irritation of the respiratory tract[3]. |

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety standards; your PPE must be tailored to the specific operational state of the chemical (solid vs. solution).

  • Hand Protection (Self-Validating Protocol):

    • Solid Handling: Standard 4-mil nitrile gloves are sufficient for handling the dry powder.

    • Solution Handling: When the compound is dissolved in penetrative solvents (e.g., DMSO, DMF), the breakthrough time for standard nitrile drops significantly. Mandatory: Double-glove with 8-mil nitrile, or use a butyl rubber outer glove. Self-Validation: Inspect outer gloves for swelling or discoloration every 30 minutes during solution transfers; discard immediately if contaminated.

  • Respiratory Protection:

    • Because pyrimidinols are prone to electrostatic dusting, weighing must be conducted in a certified chemical fume hood (verified face velocity of 80-120 fpm).

    • If handling bulk quantities (>10g) outside a specialized containment enclosure, an N95 or P100 particulate respirator is required to prevent inhalation of airborne micro-particles[3].

  • Eye & Face Protection:

    • Fitted chemical splash goggles (ANSI Z87.1 compliant) are required. Standard safety glasses with side shields are insufficient due to the fine dust hazard.

  • Body Protection:

    • A flame-resistant (FR) or standard 100% cotton lab coat with knit cuffs. Knit cuffs prevent the sleeves from dragging across the benchtop and accidentally aerosolizing the powder.

Operational Workflow & Step-by-Step Methodology

The following protocol ensures a self-validating safety loop during the setup of a typical cross-coupling reaction (e.g., Suzuki-Miyaura coupling) using this compound.

Workflow S1 Storage (4°C, Inert Gas) S2 Weighing (Hood, Antistatic) S1->S2 S3 Reaction Setup (Closed System) S2->S3 S4 Quenching (Exothermic Control) S3->S4 S5 Waste Segregation (Halogenated Org.) S4->S5

Operational workflow for handling 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol from storage to disposal.

Step 1: Preparation and Static Mitigation

  • Verify the fume hood monitor reads between 80-120 fpm.

  • Wipe down the fume hood surface with a damp lint-free cloth. Causality: This increases local humidity and grounds the surface, reducing static electricity.

  • Use an antistatic bar or zero-stat gun on the weighing spatula and weigh boat.

Step 2: Weighing and Transfer

  • Tare a conductive anti-static weigh boat.

  • Carefully dispense the 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol. Causality: Slow, deliberate movements prevent the generation of air currents that could loft the low-density pyrimidinol powder.

  • Transfer the solid directly into a Schlenk flask or reaction vessel. Cap with a septum immediately to isolate the hazard.

Step 3: Solubilization (High-Risk Phase)

  • Inject the reaction solvent (e.g., DMF or Dioxane) through the septum using a syringe.

  • Safety Check: Once in solution, the compound's bioavailability and skin permeability increase exponentially. Ensure double-gloving is in effect before handling the flask further.

Disposal and Spill Management Plan

Because this compound contains a covalently bound halogen (bromine) and heteroaromatic rings, it poses a specific environmental hazard and must not enter the standard aqueous waste stream[5].

  • Solid Spills: Do not dry sweep. Cover the powder with slightly damp absorbent paper to suppress dust. Carefully scoop into a hazardous waste container. Wash the area with a 10% bleach solution, followed by soap and water, to degrade residual active pharmaceutical ingredients (APIs).

  • Liquid Spills (in Solvent): Absorb with inert materials (vermiculite or sand). Do not use combustible materials like sawdust.

  • Waste Segregation: All waste containing this compound must be explicitly labeled as "Halogenated Organic Waste - Contains Brominated Pyrimidines" to ensure proper high-temperature incineration.

References

  • Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. PubMed. 1

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. Semantic Scholar. 2

  • SAFETY DATA SHEET - 5-Bromopyrimidine. Fisher Scientific. 3

  • SAFETY DATA SHEET - 5-Bromopyrimidine. TCI Chemicals. Link

  • JP-4243 - Safety Data Sheet (6-(Methylamino)pyrimidin-4-ol). Combi-Blocks.4

  • Pyrimido[5,4-d]pyrimidin-4-ol (8CI) - Safety Data Sheet. ChemicalBook. 5

Sources

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